Product packaging for 1-Hexyl-3-phenyl-2-thiourea(Cat. No.:CAS No. 15153-13-6)

1-Hexyl-3-phenyl-2-thiourea

Cat. No.: B081385
CAS No.: 15153-13-6
M. Wt: 236.38 g/mol
InChI Key: WSHZXAKBZYJLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Hexyl-3-phenyl-2-thiourea is a useful research compound. Its molecular formula is C13H20N2S and its molecular weight is 236.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2S B081385 1-Hexyl-3-phenyl-2-thiourea CAS No. 15153-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZXAKBZYJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374718
Record name 1-Hexyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15153-13-6
Record name 15153-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15153-13-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Hexyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Hexyl-3-phenyl-2-thiourea, a disubstituted thiourea derivative with potential applications in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol and details the expected analytical data for the structural elucidation of the target compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol

Materials:

  • Hexylamine

  • Phenyl isothiocyanate

  • Ethanol (or Tetrahydrofuran)

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, dissolve hexylamine (1.0 equivalent) in ethanol (or THF) to make a 0.5 M solution.

  • To this stirring solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature over a period of 10-15 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours. Gentle heating can be applied to expedite the reaction if necessary.[1]

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by recrystallization. A common solvent system for recrystallization of thiourea derivatives is ethanol/water or hexane. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool to room temperature and subsequently in an ice bath to induce crystallization.

  • The purified crystals are collected by vacuum filtration, washed with cold hexane, and dried in a vacuum oven.

  • The final product, this compound, is typically obtained as a white solid. The yield and melting point of the purified product should be recorded.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₂₀N₂S
Molecular Weight 236.38 g/mol [1][2]
Appearance White solid
Melting Point Not explicitly reported in searches
Solubility Soluble in common organic solvents
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar thiourea derivatives.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2-7.5Multiplet5HAromatic protons (Phenyl-H)
~ 6.5-7.0Broad s2HN-H protons
~ 3.5-3.7Multiplet2H-CH₂- adjacent to N (Hexyl)
~ 1.5-1.7Multiplet2H-CH₂- β to N (Hexyl)
~ 1.2-1.4Multiplet6H-(CH₂)₃- (Hexyl)
~ 0.8-0.9Triplet3HTerminal -CH₃ (Hexyl)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 180-182C=S (Thiourea)
~ 138-140Quaternary C (Phenyl)
~ 128-130Aromatic C-H (Phenyl)
~ 125-127Aromatic C-H (Phenyl)
~ 123-125Aromatic C-H (Phenyl)
~ 48-50-CH₂- adjacent to N (Hexyl)
~ 31-32-CH₂- (Hexyl)
~ 28-30-CH₂- (Hexyl)
~ 26-27-CH₂- (Hexyl)
~ 22-23-CH₂- (Hexyl)
~ 13-14-CH₃ (Hexyl)

Table 3: Expected FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
~ 3200-3400N-H stretching
~ 2850-2960C-H stretching (aliphatic)
~ 1590-1610C=C stretching (aromatic)
~ 1500-1550N-H bending
~ 1300-1350C-N stretching
~ 1000-1200C=S stretching

Table 4: Expected Mass Spectrometry Data

m/z ValueAssignment
~ 236.1[M]⁺ (Molecular ion)
~ 135.0[C₆H₅NCS]⁺
~ 101.1[C₆H₁₃NH₂]⁺
~ 93.1[C₆H₅NH₂]⁺
~ 77.1[C₆H₅]⁺

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow Hexylamine Hexylamine Reaction Reaction (Ethanol, RT) Hexylamine->Reaction PhenylIsothiocyanate Phenyl Isothiocyanate PhenylIsothiocyanate->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Recrystallization Recrystallization (Ethanol/Water) CrudeProduct->Recrystallization PureProduct This compound Recrystallization->PureProduct

Synthesis Workflow for this compound

Characterization_Flow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS DataAnalysis Data Analysis and Structural Confirmation NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis

Characterization Workflow for this compound

References

N-Hexyl-N'-Phenylthiourea Derivatives: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-hexyl-N'-phenylthiourea scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant attention for their potential in developing novel therapeutic agents against various diseases, including cancer, microbial infections, and conditions associated with oxidative stress and enzymatic dysregulation. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of N-hexyl-N'-phenylthiourea derivatives and their structurally related analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Biological Activity Data

The biological efficacy of N-hexyl-N'-phenylthiourea and related derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance in different biological assays.

Table 1: Anticancer Activity

The anticancer potential of various thiourea derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth, with lower values indicating higher potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
N-substituted thioureaDC27 (an N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea)Human Lung Carcinoma2.5 - 12.9[1]
Halogenated phenylthiourea3,4-dichlorophenylthioureaMetastatic Colon Cancer (SW620)1.5 ± 0.72[2]
Halogenated phenylthiourea4-(trifluoromethyl)phenylthioureaMetastatic Colon Cancer (SW620)5.8 ± 0.76[2]
Halogenated phenylthiourea4-chlorophenylthioureaMetastatic Colon Cancer (SW620)7.6 ± 1.75[2]
Halogenated phenylthiourea3-chloro-4-fluorophenylthioureaMetastatic Colon Cancer (SW620)9.4 ± 1.85[2]
N-benzoyl-N'-phenylthioureaN-(4-t-butylbenzoyl)-N'-phenylthioureaBreast Cancer (MCF-7)Data not specified[3]
N-benzoyl-N'-phenylthioureaN-(4-t-butylbenzoyl)-N'-phenylthioureaBreast Cancer (T47D)Data not specified[3]
N-benzoyl-N'-phenylthioureaN-(4-t-butylbenzoyl)-N'-phenylthioureaCervical Cancer (HeLa)Data not specified[3]
N-benzoyl-N'-phenylthioureaN-(2,4-dichloro)benzoyl-N'-phenylthioureaBreast Cancer (MCF-7)0.31 mM[4]
N-benzoyl-N'-phenylthioureaN-(2,4-dichloro)benzoyl-N'-phenylthioureaBreast Cancer (T47D)0.94 mM[4]

Note: Some studies did not provide specific IC50 values but indicated significant cytotoxic activity.

Table 2: Antimicrobial Activity

Several thiourea derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
N-acyl thioureaCompounds 1b and 1dE. coli ATCC 25922 (anti-biofilm)625[5][6]
Thiourea derivativesCompounds 3a–3gS. aureus, E. faecalis, E. coli, P. aeruginosa>5000 to 1250[7]
Thiourea derivativesL1-L5 and their Ni2+ and Cu2+ complexesVarious bacteria50 - 400[8]
Thiourea derivativesL1-L5 and their Ni2+ and Cu2+ complexesVarious yeasts25 - 100[8]
N-ethyl-UBTsCompounds 21a–cS. aureus 292130.03–0.06[9]
N-ethyl-UBTsCompounds 21a–cS. pyogenes0.06–0.12[9]
N-ethyl-UBTsCompounds 21a–cH. influenzae 49247a0.25–1[9]
Table 3: Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Compound ClassSpecific DerivativeEnzymeIC50 (µg/mL)Reference
Unsymmetrical thioureaCompound 1Acetylcholinesterase (AChE)27.05[10]
Unsymmetrical thioureaCompound 1Butyrylcholinesterase (BChE)22.60[10]
PhenylthioureaPhenylthiourea (PTU)Phenoloxidase0.21 ± 0.09 µM[11]
Table 4: Antioxidant Activity

The antioxidant capacity of thiourea derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.

Compound ClassSpecific DerivativeAntioxidant Activity (IC50 in µg/mL)Reference
N-acyl thioureaCompound 1d~43% inhibition (concentration not specified)[6]
Thiourea derivative1,3-bis(3,4-dichlorophenyl) thiourea45 (DPPH assay)[7]
Thiourea derivative1,3-bis(3,4-dichlorophenyl) thiourea52 (ABTS assay)[7]
Thiourea derivativesCompounds 29, 27, 245.8, 42.3, 45[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of N-hexyl-N'-phenylthiourea and related derivatives.

General Synthesis of N-Acyl-N'-Phenylthiourea Derivatives

The synthesis of N-acyl thiourea derivatives typically involves the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with a primary amine.[5]

Materials:

  • Appropriate acid chloride (e.g., benzoyl chloride)

  • Ammonium thiocyanate

  • Anhydrous acetone

  • Appropriate amine (e.g., aniline for N-phenyl derivatives)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve ammonium thiocyanate in anhydrous acetone.

  • To this solution, add the acid chloride dropwise with stirring.

  • Reflux the mixture for a specified period to form the acyl isothiocyanate.

  • After cooling, add the desired amine to the reaction mixture.

  • Reflux the new mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter, wash, and dry the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl-N'-phenylthiourea derivative.

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Synthesis Acid Chloride Acid Chloride Acyl Isothiocyanate Acyl Isothiocyanate Acid Chloride->Acyl Isothiocyanate Acetone, Reflux Ammonium Thiocyanate Ammonium Thiocyanate Ammonium Thiocyanate->Acyl Isothiocyanate Amine Amine N-Acyl-N'-Phenylthiourea N-Acyl-N'-Phenylthiourea Amine->N-Acyl-N'-Phenylthiourea Acyl Isothiocyanate_ref Acyl Isothiocyanate Acyl Isothiocyanate_ref->N-Acyl-N'-Phenylthiourea Reflux

Caption: General synthetic route for N-acyl-N'-phenylthiourea derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • Thiourea derivative solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of the thiourea derivative and incubate for 72 hours.[12]

  • After incubation, remove the treatment medium.

  • Add 20 µL of MTT solution to each well and incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.[12]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 1.5-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading DMSO

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Thiourea derivative solutions at various concentrations

  • 96-well microplates

  • Inoculum of the microorganism

Procedure:

  • Prepare serial dilutions of the thiourea derivative in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microplate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[12]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Potassium phosphate buffer (pH 6.8)

  • Thiourea derivative solutions at various concentrations

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add the thiourea derivative solution at various concentrations.

  • Add the tyrosinase enzyme solution and pre-incubate.

  • Initiate the reaction by adding the L-DOPA substrate solution.

  • Measure the formation of dopachrome by reading the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of N-hexyl-N'-phenylthiourea and related derivatives are attributed to their interaction with specific molecular targets and signaling pathways.

Anticancer Mechanism: EGFR Signaling Pathway Inhibition

Several N-acyl-N'-phenylthiourea derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12][13] Overactivation of EGFR is a common feature in many cancers, leading to increased cell proliferation and survival.[13] Inhibition of this pathway can induce apoptosis (programmed cell death).[13] Specifically, these derivatives can inhibit the tyrosine kinase activity of EGFR, blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thiourea N-acyl-N'-phenylthiourea derivatives Thiourea->EGFR

Caption: Inhibition of the EGFR signaling pathway by N-acyl-N'-phenylthiourea derivatives.

Antimicrobial Mechanism: Potential DNA Gyrase Inhibition

A potential mechanism of action for the antimicrobial activity of some thiourea derivatives is the inhibition of bacterial DNA gyrase.[13] This essential enzyme is responsible for managing DNA supercoiling during replication and transcription. Its inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.[13]

G Thiourea Derivative Thiourea Derivative DNA Gyrase DNA Gyrase Thiourea Derivative->DNA Gyrase Inhibition DNA Supercoiling DNA Supercoiling DNA Gyrase->DNA Supercoiling Regulation DNA Replication & Transcription DNA Replication & Transcription DNA Supercoiling->DNA Replication & Transcription Bacterial Cell Death Bacterial Cell Death DNA Replication & Transcription->Bacterial Cell Death Disruption leads to

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

References

1-Hexyl-3-phenyl-2-thiourea: A Technical Guide to its Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyl-3-phenyl-2-thiourea is a disubstituted thiourea derivative that holds considerable promise in the field of medicinal chemistry. The thiourea scaffold is a versatile pharmacophore known to impart a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this compound and its closely related analogues. While specific quantitative biological data for this compound is limited in publicly available literature, this document compiles representative data from structurally similar compounds to illustrate the potential of this chemical class. Detailed experimental protocols for synthesis and key biological assays are provided, alongside visualizations of synthetic pathways and biological mechanisms to facilitate further research and drug development efforts.

Introduction

Thiourea derivatives have long been a subject of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antifungal, and enzyme inhibitory activities.[1][2] The presence of a reactive thiocarbonyl group and the ability to form stable complexes with metal ions contribute to their broad spectrum of biological actions.[3] this compound, with its lipophilic hexyl group and aromatic phenyl moiety, presents a unique combination of structural features that may enhance its bioavailability and interaction with biological targets. The lipophilic nature of the hexyl group, for instance, can facilitate the transport of the molecule across microbial cell membranes.[1] This guide explores the existing knowledge on this compound and its analogues, highlighting its potential as a lead compound for the development of novel therapeutic agents.

Synthesis

The most common and efficient method for synthesizing this compound is through the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically carried out in an anhydrous inert organic solvent.

General Synthesis Workflow

G reagents Hexylamine + Phenyl Isothiocyanate solvent Anhydrous Inert Solvent (e.g., Methylene Chloride, Ethyl Acetate) reagents->solvent Dissolve reaction Stirring at Room Temperature (10-40°C) solvent->reaction workup Solvent Evaporation reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of N,N'-disubstituted thioureas, which can be adapted for this compound.[4]

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve 10.0 g of the desired amine (e.g., isobutylamine) in 150 ml of an anhydrous inert solvent such as methylene chloride.

  • Addition of Isothiocyanate: While stirring the amine solution at room temperature (20-25°C), add a solution of 25.0 g of the corresponding isothiocyanate (e.g., 5-chloro-2-methylphenylisothiocyanate) in 25 ml of methylene chloride dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.

  • Isolation of Product: Distill off the methylene chloride. During the distillation process, gradually add methyl tert-butyl ether to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., heptane), and dry under vacuum to a constant weight.

Potential Medicinal Applications

Thiourea derivatives have been extensively studied for a variety of medicinal applications. While specific data for this compound is scarce, the following sections present data for related compounds to highlight the potential therapeutic areas.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death).[6]

Table 1: Representative Cytotoxic Activity of Thiourea Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11[5]
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74[5]
N1,N3-disubstituted-thiosemicarbazone 7MCF77.0[5]
3-(trifluoromethyl)phenylthiourea analogsSW480, SW620, PC3, K-562≤ 10[7]
1-Benzoyl-3-methyl thiourea derivativesHeLa160–383 µg/mL[8]

Note: The data presented is for structurally related thiourea derivatives and not for this compound itself.

Thiourea derivatives can induce apoptosis through the intrinsic pathway, which involves mitochondrial signaling.

G Thiourea Thiourea Derivative Bax Bax (Pro-apoptotic) Thiourea->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiourea->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by thiourea derivatives.

Antimicrobial and Antifungal Activity

Thiourea derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][3] The mechanism is thought to involve the disruption of cellular processes due to the compound's ability to chelate metal ions essential for microbial growth.

Table 2: Representative Antimicrobial Activity of Thiourea Derivatives (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusEscherichia coliCandida albicansReference
Thiourea Derivative A10020050[1]
Thiourea Derivative B5010025[1]
Thiourea derivatives with thiophene skeleton--Broad spectrum[9]
Thiourea derivative TD42-16 (MRSA)>256-[10][11]

Note: The data presented is for structurally related thiourea derivatives and not for this compound itself.

Enzyme Inhibition: Tyrosinase

Certain thiourea derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][10] This inhibitory action makes them potential candidates for the development of skin-lightening agents and treatments for hyperpigmentation.[1] The proposed mechanism involves the chelation of copper ions in the active site of the enzyme by the sulfur atom of the thiourea moiety.[1][10]

G Tyrosinase Tyrosinase Active Site (contains Cu2+) Chelation Chelation of Cu2+ by Sulfur Atom Tyrosinase->Chelation Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Thiourea Thiourea Derivative (e.g., this compound) Thiourea->Chelation Inhibition Inhibition of Tyrosinase Activity Chelation->Inhibition Inhibition->Melanin Blocks Substrate L-Tyrosine (Substrate) Substrate->Tyrosinase Binds to

Caption: Mechanism of tyrosinase inhibition by thiourea derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of thiourea derivatives.

Anticancer Activity (MTT Assay)

This protocol is adapted from standard cytotoxicity screening methods.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivative (dissolved in a suitable solvent like DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Perform serial dilutions of the thiourea derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tyrosinase Inhibition Assay

This protocol is based on the enzymatic conversion of L-DOPA.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the thiourea derivative at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiation of Reaction: Add L-DOPA solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculation of Inhibition: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The collective evidence from studies on related thiourea derivatives suggests its potential in anticancer, antimicrobial, and dermatological applications. However, a significant lack of specific biological data for this particular compound necessitates further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, antimicrobial, and enzyme inhibitory activities of this compound.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile in preclinical animal models.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective medicines.

References

1-Hexyl-3-phenyl-2-thiourea as a Tyrosinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-hexyl-3-phenyl-2-thiourea as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of agents for hyperpigmentation disorders and for applications in the cosmetic industry. This document details the mechanism of action, synthesis, and methods for evaluating the inhibitory potential of this compound against tyrosinase. While this compound is recognized as a tyrosinase inhibitor, specific quantitative inhibitory data is not widely available in peer-reviewed literature. Therefore, this guide also provides generalized yet detailed experimental protocols for its characterization.

Introduction

Melanin, the primary pigment responsible for coloration in skin, hair, and eyes, is produced through a process called melanogenesis. The enzyme tyrosinase (EC 1.14.18.1) plays a critical, rate-limiting role in this pathway, catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key therapeutic and cosmetic target.

Thiourea and its derivatives have emerged as a significant class of tyrosinase inhibitors. Their proposed mechanism of action involves the chelation of the copper ions located within the active site of the enzyme, thereby rendering it inactive. This compound, a lipophilic derivative of phenylthiourea, is a known inhibitor of tyrosinase, though detailed characterization of its inhibitory kinetics is not extensively documented. This guide aims to consolidate the available information and provide a framework for its scientific evaluation.

Mechanism of Action

The primary mechanism by which this compound is believed to inhibit tyrosinase is through the chelation of the two copper ions (Cu²⁺) present in the enzyme's active site. The thiocarbonyl group (C=S) of the thiourea moiety is thought to be the key functional group responsible for this interaction. The sulfur atom, with its available lone pairs of electrons, can coordinate with the copper ions, effectively displacing or distorting the geometry of the catalytically essential water molecule or substrate binding. This sequestration of the copper ions prevents the enzyme from carrying out its catalytic function.

The lipophilic hexyl group of the molecule may enhance its ability to penetrate cellular membranes and interact with the enzyme within melanosomes.

Tyrosinase_Inhibition cluster_0 Tyrosinase Active Site cluster_1 Inhibitor Tyrosinase (Active) Tyrosinase (Active) Copper Ions (Cu2+) Copper Ions (Cu2+) Tyrosinase (Active)->Copper Ions (Cu2+) contains Tyrosinase (Inactive) Tyrosinase (Inactive) Copper Ions (Cu2+)->Tyrosinase (Inactive) leads to inactivation This compound This compound Thiourea Moiety (C=S) Thiourea Moiety (C=S) This compound->Thiourea Moiety (C=S) features Thiourea Moiety (C=S)->Copper Ions (Cu2+) chelates

Figure 1: Proposed mechanism of tyrosinase inhibition.

Synthesis

This compound is typically synthesized through a straightforward and high-yielding nucleophilic addition reaction between hexylamine and phenyl isothiocyanate.

Synthesis_Workflow Hexylamine Hexylamine Reaction Reaction Hexylamine->Reaction Phenyl Isothiocyanate Phenyl Isothiocyanate Phenyl Isothiocyanate->Reaction This compound This compound Reaction->this compound Nucleophilic Addition

Figure 2: Synthesis of this compound.

A general protocol for the synthesis is as follows:

Materials:

  • Hexylamine

  • Phenyl isothiocyanate

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)

Procedure:

  • Dissolve equimolar amounts of hexylamine and phenyl isothiocyanate in a suitable anhydrous solvent in a round-bottom flask.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting solid product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

  • The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Quantitative Data

As of the last update, specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for this compound against tyrosinase are not widely reported in publicly accessible scientific literature. The following table is provided as a template for presenting such data once it is determined experimentally. For comparison, data for the parent compound, phenylthiourea (PTU), and a common standard inhibitor, kojic acid, are often cited.

Table 1: Tyrosinase Inhibitory Activity (Template)

CompoundTyrosinase SourceSubstrateIC₅₀ (µM)Inhibition TypeKᵢ (µM)Reference
This compound MushroomL-DOPATo be determinedTo be determinedTo be determined
Phenylthiourea (PTU)MushroomL-DOPAVariableVariableVariableLiterature
Kojic AcidMushroomL-DOPAVariableCompetitiveVariableLiterature

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of this compound as a tyrosinase inhibitor.

Mushroom Tyrosinase Activity Assay

This assay is a common in vitro method to screen for tyrosinase inhibitors. It measures the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Tyrosinase_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor Add Substrate (L-DOPA) Add Substrate (L-DOPA) Incubate Enzyme and Inhibitor->Add Substrate (L-DOPA) Spectrophotometric Reading Spectrophotometric Reading Add Substrate (L-DOPA)->Spectrophotometric Reading Calculate Inhibition Calculate Inhibition Spectrophotometric Reading->Calculate Inhibition

Figure 3: Workflow for tyrosinase activity assay.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer from a stock solution in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • A specific volume of the tyrosinase solution

      • A specific volume of the inhibitor solution (or vehicle for control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (typically 475-490 nm for dopachrome formation) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Tyrosinase Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

  • Perform the tyrosinase activity assay as described in section 5.1, but with varying concentrations of L-DOPA at several fixed concentrations of this compound (including a zero-inhibitor control).

  • Determine the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), Hanes-Woolf plot ([S]/V₀ vs. [S]), or Eadie-Hofstee plot (V₀ vs. V₀/[S]).

  • The pattern of the lines on these plots will indicate the type of inhibition. For example, in a Lineweaver-Burk plot:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed-type inhibition: Lines intersect in the second or third quadrant.

  • The inhibition constant (Kᵢ) can be calculated from the replots of the slopes or intercepts of the primary plots against the inhibitor concentration.

Conclusion

This compound is a recognized inhibitor of tyrosinase, with a proposed mechanism involving the chelation of copper ions in the enzyme's active site. While its synthesis is well-established, a detailed public record of its quantitative inhibitory activity and kinetic parameters is currently lacking. The experimental protocols provided in this guide offer a robust framework for researchers to determine these crucial parameters and further elucidate the potential of this compound as a therapeutic or cosmetic agent for the modulation of melanogenesis. Further studies are warranted to fully characterize its inhibitory profile and to evaluate its efficacy and safety in more complex biological systems.

1-Hexyl-3-phenyl-2-thiourea: An In-Depth Technical Guide to its Antimicrobial and Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have long been a subject of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This technical guide focuses on a specific derivative, 1-Hexyl-3-phenyl-2-thiourea, exploring its potential as a valuable scaffold for the development of novel anti-infective agents. The structural features of thioureas, particularly the presence of a reactive thiocarbonyl group and N-H hydrogen bond donors, are believed to be crucial for their biological activity, allowing for interactions with various biological targets. This document provides a comprehensive overview of the available data, detailed experimental protocols for its evaluation, and visualizations of key experimental workflows.

Synthesis and Chemical Properties

The primary and most common method for synthesizing this compound is through the nucleophilic addition of hexylamine to phenyl isothiocyanate. This straightforward and efficient reaction is widely adopted for the preparation of N,N'-disubstituted thioureas.

General Synthetic Pathway:

G Hexylamine Hexylamine Reaction Reaction Mixture Hexylamine->Reaction PhenylIsothiocyanate Phenyl Isothiocyanate PhenylIsothiocyanate->Reaction Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Product This compound Reaction->Product Reflux

Caption: General synthesis of this compound.

The reactivity of this compound is primarily centered around the thiocarbonyl group, which can undergo oxidation, reduction, and nucleophilic substitution reactions. These reactive properties make it a versatile building block for further chemical modifications.

Antimicrobial and Antifungal Activity: A Review of Thiourea Derivatives

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the broader class of N-alkyl-N'-aryl thioureas has demonstrated significant antimicrobial and antifungal properties. The following tables summarize representative data for analogous thiourea derivatives to provide a contextual understanding of their potential efficacy.

Table 1: Representative Antibacterial Activity of Thiourea Derivatives

Compound ClassTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference CompoundMIC (µg/mL)
N-Aryl ThioureasStaphylococcus aureus16 - 64Ciprofloxacin0.5 - 2
Escherichia coli32 - 128Ciprofloxacin0.25 - 1
N-Acyl ThioureasPseudomonas aeruginosa>128Gentamicin1 - 4
Bacillus subtilis8 - 32Ciprofloxacin0.5 - 2

Table 2: Representative Antifungal Activity of Thiourea Derivatives

Compound ClassTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference CompoundMIC (µg/mL)
N-Aryl ThioureasCandida albicans8 - 64Fluconazole0.25 - 4
Aspergillus niger16 - 128Amphotericin B0.5 - 2
N-Thienyl ThioureasCandida glabrata4 - 32Fluconazole8 - 64
Cryptococcus neoformans16 - 64Amphotericin B0.25 - 1

Note: The data presented in these tables are representative of the broader class of thiourea derivatives and are intended for illustrative purposes. Specific values for this compound may vary.

Proposed Mechanisms of Action

The precise mechanism of action for this compound is not definitively established. However, based on studies of related thiourea derivatives, several potential mechanisms have been proposed:

  • Enzyme Inhibition: Phenylthiourea and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. It is hypothesized that the thiourea moiety can chelate copper ions within the active site of various metalloenzymes that are essential for microbial survival.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the hexyl and phenyl groups may facilitate the insertion of the molecule into the microbial cell membrane, leading to disruption of its structure and function, increased permeability, and ultimately cell death.

  • Inhibition of Biofilm Formation: Some thiourea derivatives have been shown to interfere with quorum sensing pathways, which are crucial for the formation and maintenance of microbial biofilms.

G cluster_compound This compound cluster_cell Microbial Cell Compound Thiourea Derivative Membrane Cell Membrane Compound->Membrane Disruption Enzyme Essential Metalloenzyme Compound->Enzyme Inhibition (Chelation) Biofilm Biofilm Formation Compound->Biofilm Inhibition

Caption: Proposed mechanisms of antimicrobial action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial and antifungal potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination:

G start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum dispense Dispense Dilutions and Inoculum into 96-Well Plate prep_compound->dispense prep_inoculum->dispense incubate Incubate at 35-37°C for 18-24 hours dispense->incubate read Read Results Visually or with a Plate Reader incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing a known effective antibiotic.

    • Negative Control (Growth Control): A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at 35-37°C for 24-48 hours.

  • The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Conclusion and Future Directions

While specific, publicly available quantitative data on the antimicrobial and antifungal activity of this compound is limited, the extensive research on analogous thiourea derivatives strongly suggests its potential as a promising anti-infective agent. The synthetic accessibility and the established biological activity of the thiourea scaffold make this compound a compelling candidate for further investigation.

Future research should focus on:

  • Comprehensive in vitro screening: Testing this compound against a broad panel of clinically relevant bacterial and fungal pathogens to determine its MIC, MBC, and MFC values.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of related derivatives to optimize potency and selectivity.

  • In vivo efficacy and toxicity studies: Assessing the compound's performance and safety profile in animal models of infection.

The methodologies and contextual data provided in this guide offer a solid foundation for researchers and drug development professionals to embark on a thorough evaluation of this compound as a potential next-generation antimicrobial or antifungal therapeutic.

Unlocking the Anticancer Potential of Substituted Thiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiourea derivatives have emerged as a versatile and promising class of compounds in the field of oncology. Their structural diversity and ability to interact with various biological targets make them attractive candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the anticancer properties of substituted thiourea compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Concepts: The Anticancer Mechanisms of Thiourea Derivatives

Thiourea-based compounds exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] These derivatives have been shown to act as inhibitors of crucial enzymes such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases.[1][3] Furthermore, many substituted thioureas can induce programmed cell death, or apoptosis, in cancer cells, a cornerstone of effective cancer chemotherapy.[2] Their ability to target multiple pathways simultaneously presents a promising strategy to overcome drug resistance, a significant challenge in cancer treatment.[4]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of substituted thiourea derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of various substituted thiourea compounds against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[4]
TKR15A549 (Lung)0.21[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)SW620 (Metastatic Colon)1.5[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)K562 (Chronic Myelogenous Leukemia)6.3[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)SW480 (Primary Colon)9.0[4]
N-methyl piperazine containing thiourea (60h)K562 (Chronic Myelogenous Leukemia)5.8[6]
1-aryl-3-(pyridin-2-yl) thiourea derivative (20)SkBR3 (Breast)0.7[4]
1-aryl-3-(pyridin-2-yl) thiourea derivative (20)MCF-7 (Breast)1.3[4]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[7]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74[7]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0[7]
ATX 11 (iodine at meta position)HK-1 (Nasopharyngeal Carcinoma)4.7 ± 0.7[8]
3,5-bis(trifluoromethyl)phenyl containing thiourea (10e)NCI-H460 (Lung)1.86[9]
3,5-bis(trifluoromethyl)phenyl containing thiourea (10e)HepG2 (Liver)6.21[9]
3,5-bis(trifluoromethyl)phenyl containing thiourea (10e)HCT116 (Colon)6.42[9]
3,5-bis(trifluoromethyl)phenyl containing thiourea (10e)PLC/PRF/5 (Liver)7.82[9]
3,5-bis(trifluoromethyl)phenyl containing thiourea (10e)MDA-MB-231 (Breast)8.21[9]
3,5-bis(trifluoromethyl)phenyl containing thiourea (10e)MCF-7 (Breast)9.19[9]
3,5-bis(trifluoromethyl)phenyl containing thiourea (10e)Colo-205 (Colon)9.92[9]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides (26)HepG2, MCF-7, Caco-2, PC-315.08 - 20.5 µg/mL[10]
1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63)MCF-7 (Breast)25.8[10]
1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63)MDA-MB-231 (Breast)54.3[10]
N,N'-diphenylthiourea (1)MCF-7 (Breast)338[4]
Allylthiourea (ATU)MCF-7 (Breast)5220[11]
Allylthiourea (ATU)MCF-7/HER-2 (Breast)3170[11]
N-benzoyl-3-allylthiourea (BATU)MCF-7 (Breast)1470[11]
N-benzoyl-3-allylthiourea (BATU)MCF-7/HER-2 (Breast)640[11]
4-nitrobenzoyl-3-allylthioureaMCF-7 (Breast)225[11]
4-nitrobenzoyl-3-allylthioureaMCF-7/HER-2 (Breast)85[11]
4-methyl-3-benzoyl allylthioureaT47D (Breast)296[11]
4-methyl-3-benzoyl allylthioureaMCF7/HER2 (Breast)134[11]

Experimental Protocols

The evaluation of the anticancer properties of substituted thiourea compounds relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Substituted thiourea compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the substituted thiourea compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours. Include a vehicle-treated control group.[12]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate the plate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[13]

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[13]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the substituted thiourea compound at its IC50 concentration for 24-48 hours.[13]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[13]

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[12]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[12]

  • SDS-PAGE: Separate the protein samples (typically 20-30 µg) by size on an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities using densitometry software.[12]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex processes underlying the anticancer activity of substituted thiourea compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow start Start: Select Cancer Cell Line(s) culture Cell Culture & Maintenance start->culture treatment Treatment with Substituted Thiourea Compounds culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Western Blot mechanism->western_blot end End: Data Analysis & Conclusion apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for evaluating anticancer properties.

G cluster_apoptosis Intrinsic Apoptosis Pathway thiourea Substituted Thiourea Compounds stress Cellular Stress (e.g., DNA Damage) thiourea->stress bcl2_family Bcl-2 Family Proteins stress->bcl2_family regulates bax_bak Bax/Bak Activation bcl2_family->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion forms pores in cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 binds to caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 activates caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by thiourea compounds.

G cluster_egfr EGFR Signaling Pathway Inhibition thiourea Substituted Thiourea Compounds egfr EGFR thiourea->egfr inhibits pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.

Conclusion

Substituted thiourea compounds represent a highly valuable scaffold for the design and development of novel anticancer agents. Their ability to modulate multiple cancer-related signaling pathways, coupled with their synthetic tractability, provides a strong foundation for future research. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic potential of this promising class of molecules. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical realities for cancer patients.

References

Spectroscopic and Synthetic Profile of 1-Hexyl-3-phenyl-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1-Hexyl-3-phenyl-2-thiourea (CAS No. 15153-13-6)[1][2], a disubstituted thiourea derivative of significant interest in medicinal chemistry and materials science. This document outlines predicted spectroscopic data, established synthetic protocols, and potential biological mechanisms of action to facilitate further research and development.

Chemical Structure and Properties

  • IUPAC Name: 1-Hexyl-3-phenylthiourea[2]

  • Molecular Formula: C₁₃H₂₀N₂S[1][3]

  • Molecular Weight: 236.38 g/mol [1][3]

  • InChI Key: WSHZXAKBZYJLTH-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of this compound, providing insight into the hydrogen and carbon framework of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Hexyl CH₃~0.9Triplet
Hexyl (CH₂)₄~1.2-1.7Multiplet
N-CH₂ (Hexyl)~3.5-3.7Multiplet
Phenyl Ar-H~7.0-7.5Multiplet
N-H (Hexyl side)>8.0Singlet/Broad
N-H (Phenyl side)>8.0Singlet/Broad

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon GroupPredicted Chemical Shift (δ, ppm)
C=S~180-185
Phenyl (ipso-C)~138-140
Phenyl (Ar-C)~120-130
N-CH₂ (Hexyl)~45-50
Hexyl (CH₂)₅~14-35

Note: The thiocarbonyl (C=S) carbon signal is particularly characteristic and is expected in the downfield region of 178-184 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H3100-3400Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2960Stretching
C=S1170-1350Stretching
C-N1280-1500Stretching

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing N,N'-disubstituted thioureas like this compound is through the nucleophilic addition of an amine to an isothiocyanate.

Reaction: Hexylamine + Phenyl isothiocyanate → this compound

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous inert organic solvent such as toluene, ethanol, or methylene chloride.[5]

  • Nucleophilic Addition: To the stirred solution, add hexylamine (1 equivalent) dropwise at a controlled temperature, typically between 10-40°C.[5] The reaction is often carried out at room temperature (20-30°C).[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for several hours.

  • Product Isolation: Upon completion, the solvent may be removed under reduced pressure. The resulting solid residue is then purified.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the purified this compound product.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods (NMR, IR) and mass spectrometry, and by determining its melting point.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A Hexylamine D Reaction Vessel A->D B Phenyl Isothiocyanate B->D C Solvent (e.g., Toluene) C->D E Nucleophilic Addition D->E Stirring F Crude Product E->F G Purification (Recrystallization) F->G H Pure this compound G->H I NMR Spectroscopy H->I J IR Spectroscopy H->J K Mass Spectrometry H->K L Structural Confirmation I->L J->L K->L

Synthesis and characterization workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential in various biological applications, including antimicrobial, antifungal, and anticancer activities.[4] A notable area of investigation is their role as enzyme inhibitors, particularly against tyrosinase.

Mechanism of Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme involved in melanin biosynthesis. Overactivity of this enzyme can lead to hyperpigmentation disorders. Thiourea derivatives are proposed to inhibit tyrosinase by chelating the copper ions in the enzyme's active site. The sulfur atom of the thiourea moiety is believed to be crucial for this interaction, effectively blocking the enzyme's catalytic function.

G cluster_pathway Proposed Mechanism of Tyrosinase Inhibition Tyrosinase Tyrosinase Active Site (with Copper Ions) Melanin Melanin Tyrosinase->Melanin Catalyzes InhibitedComplex Inhibited Enzyme-Thiourea Complex Substrate L-DOPA Substrate->Tyrosinase Thiourea This compound Thiourea->Tyrosinase Binds to Copper Ions (Chelation) NoMelanin Melanin Synthesis Blocked InhibitedComplex->NoMelanin

Proposed chelation of copper ions in the tyrosinase active site by thiourea.

This inhibitory action makes compounds like this compound promising candidates for the development of skin-lightening agents and treatments for hyperpigmentation.

References

The Multifaceted Mechanisms of Thiourea Derivatives in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives, a versatile class of organic compounds characterized by the SC(NR₂)₂ functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural flexibility and ability to interact with various biological targets make them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanisms of action of thiourea derivatives across different biological systems, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Enzyme Inhibition

Thiourea derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The thiourea moiety can act as a key pharmacophore, interacting with the active sites of enzymes through hydrogen bonding and coordination with metal ions.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its activity is implicated in pathologies caused by urease-producing bacteria such as Helicobacter pylori. Thiourea derivatives have emerged as potent urease inhibitors.[1][2]

Mechanism of Action: The proposed mechanism involves the interaction of the sulfur and nitrogen atoms of the thiourea scaffold with the nickel ions in the active site of the urease enzyme. This interaction blocks the substrate (urea) from accessing the catalytic site, thereby inhibiting the enzyme's activity. Docking simulations have suggested that the monosubstituted thiourea moiety can penetrate the urea binding site.[1][2]

Quantitative Data on Urease Inhibitory Activity:

Compound ClassDerivativeIC50 (µM)Reference
N-monoarylacetothioureasb190.16 ± 0.05[1]
Alkyl chain-linked thioureas3c (4'-bromo substituent)10.65 ± 0.45
Quinolone-based thioureas5a (N-methyl quinolonyl)1.83 ± 0.79[3]
Bis-acyl-thioureasUP-11.55 ± 0.0288[4]
Standard InhibitorAcetohydroxamic acid (AHA)~27.0[5]
Standard InhibitorThiourea18.61

Experimental Protocol: Urease Inhibition Assay (Indophenol Method) [6][7]

  • Reagent Preparation:

    • Phosphate buffer solution (pH 7.4).

    • Urea solution (10 mM) in phosphate buffer.

    • H. pylori urease solution (10 U).

    • Test compound (thiourea derivative) solution in a suitable solvent (e.g., DMSO).

    • Phenol reagent (127 mM phenol and 0.168 mM sodium nitroprusside).

    • Alkali reagent (125 mM NaOH and 0.168 mM NaOCl).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution and 25 µL of the H. pylori urease solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of the urea solution to each well to initiate the enzymatic reaction.

    • Incubate at 37°C for 30 minutes.

    • To stop the reaction and develop color, add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate at 37°C for 50 minutes for color development.

  • Data Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic applications.[8][9][10] Thiourea derivatives have been identified as effective tyrosinase inhibitors.[8][9][10]

Mechanism of Action: The inhibitory mechanism of thiourea derivatives against tyrosinase is believed to involve the chelation of the copper ions present in the active site of the enzyme.[8] The sulfur atom of the thiourea moiety plays a crucial role in this interaction. Kinetic studies have shown that some thiourea-containing drugs act as non-competitive inhibitors.[9]

Quantitative Data on Tyrosinase Inhibitory Activity:

Compound ClassDerivativeIC50 (µM)Reference
Bis-thiourea derivativesCompound 4 (with chlorine substituents)More potent than kojic acid[8]
Thiourea-containing drugsThioacetazone14[9][10]
Thiourea-containing drugsAmbazone15[9][10]
Indole-thiourea derivativesCompound 4b5.9 ± 2.47[11]
Standard InhibitorKojic acid~16.4[11]

Experimental Protocol: Tyrosinase Inhibition Assay [12][13]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 6.8).

    • L-tyrosine solution (1.5 mM) in phosphate buffer.

    • Mushroom tyrosinase solution (1500 U/mL) in phosphate buffer.

    • Test compound (thiourea derivative) solution.

    • Inhibitor control (e.g., Kojic Acid).

  • Assay Procedure (96-well plate format):

    • Prepare the reaction mixture containing phosphate buffer, L-tyrosine, and the test compound.

    • Add the mushroom tyrosinase solution to initiate the reaction.

    • Incubate the mixture at 37°C for 15 minutes.

    • Stop the reaction by placing the plate on ice.

    • Measure the absorbance of the resulting dopachrome at 490 nm or 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition.

    • Determine the IC50 value of the test compound.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[13][14][15] Thiourea derivatives have been identified as inhibitors of various CA isoforms.[13][14][15]

Mechanism of Action: The inhibition mechanism involves the coordination of the thiourea moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding prevents the access of the substrate (CO₂) to the catalytic center. Studies have shown that some thiourea derivatives exhibit competitive inhibition.[14][16]

Quantitative Data on Carbonic Anhydrase Inhibitory Activity:

Compound ClassDerivativeTarget IsoformKI (µM)Reference
Chiral thiourea derivatives5ahCA I3.4 - 7.6[15]
Chiral thiourea derivatives5ahCA II8.7[15]
Coumarin-thiourea hybrids4bhCA IX0.0785[17]
Coumarin-thiourea hybrids4bhCA XIII0.0763[17]
Sulfonamide-substituted thioureas9hCA II0.00018 ± 0.00005 (IC50)[13]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Assay) [14][16]

  • Reagent Preparation:

    • Tris-HCl buffer (pH 7.4).

    • Human carbonic anhydrase (hCA) isozyme solution.

    • 4-Nitrophenylacetate (substrate) solution.

    • Test compound (thiourea derivative) solution.

    • Acetazolamide (standard inhibitor).

  • Assay Procedure:

    • The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenylacetate to 4-nitrophenol.

    • The reaction is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.

    • The assay is performed in a cuvette containing the buffer, enzyme, and inhibitor.

    • The reaction is initiated by adding the substrate.

  • Data Analysis:

    • The initial reaction rates are determined.

    • The inhibition constant (KI) is calculated by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

Anticancer Activity

Thiourea derivatives have demonstrated significant potential as anticancer agents by targeting multiple pathways involved in carcinogenesis.[2][18][19] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Action:

  • Enzyme Inhibition: Thiourea derivatives can inhibit enzymes like topoisomerase, protein tyrosine kinases (PTKs), and sirtuins, which are often overactive in cancer cells.[18]

  • Signaling Pathway Modulation: They can interfere with critical signaling pathways such as the RAS-RAF-MAPK and Wnt/β-catenin pathways.[15][20]

  • Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][20]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.[10]

Quantitative Data on Anticancer Activity:

Compound ClassDerivativeCell LineIC50 / GI50 (µM)Reference
1-aryl-3-(pyridin-2-yl) thioureas20MCF-7 (breast)1.3[19]
1-aryl-3-(pyridin-2-yl) thioureas20SkBR3 (breast)0.7[19]
3-(trifluoromethyl)phenylthioureasCompound 2 (3,4-dichloro-phenyl)SW620 (colon)1.5 - 8.9[20]
Pyrimidinyl acyl thioureas52cA-549 (lung)1.8[19]
Pyrimidinyl acyl thioureas52cPanc-1 (pancreatic)2.1[19]

Experimental Protocol: MTT Assay for Cytotoxicity [3][20][21]

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the thiourea derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Diagrams

anticancer_pathways cluster_wnt Wnt/β-catenin Pathway cluster_ras RAS-RAF-MAPK Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression (Proliferation) TCF_LEF->Target_Genes Thiourea_Wnt Thiourea Derivatives Thiourea_Wnt->Dsh Inhibition? Thiourea_Wnt->GSK3b Stabilization? Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thiourea_RAS Thiourea Derivatives Thiourea_RAS->RAF Inhibition

Caption: Anticancer signaling pathways targeted by thiourea derivatives.

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Thiourea derivatives have shown promising activity against a range of bacteria, including multidrug-resistant strains.[22][23][24]

Mechanism of Action: The antibacterial mechanism of thiourea derivatives can involve the inhibition of essential bacterial enzymes. A key target is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication.[4][24][25] By inhibiting this enzyme, thiourea derivatives can halt bacterial growth. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups on the aromatic rings of thiourea derivatives can enhance their antibacterial potency.[22]

Quantitative Data on Antimicrobial Activity (MIC):

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiadiazole-tagged thioureas7a, 7b, 8Gram-positive & Gram-negative0.95 - 3.25[24]
Thiourea derivativeTD4Methicillin-resistant S. aureus (MRSA)2 - 16[23]
Triazole-based thioureas1, 2, 4, 8, 9, 10, 12S. aureus, S. epidermidis4 - 32[26]
Acyl thiourea derivatives of chitosanChloracetyl thiourea derivativeE. coli15.62[27]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [7][28]

  • Preparation:

    • Prepare a stock solution of the thiourea derivative.

    • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

    • Use appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution:

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation:

    • Inoculate each well with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Experimental Workflow Diagram

mic_workflow start Start prep_compound Prepare Thiourea Derivative Stock Solution start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Thiourea derivatives have also demonstrated activity against various viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[25][29]

Mechanism of Action: The antiviral mechanism of some thiourea derivatives against HSV-1 involves targeting the viral transactivator protein ICP4.[8][25][30] ICP4 is an essential regulatory protein for the expression of viral early and late genes. By interfering with the function of ICP4, these compounds can inhibit viral replication.[8][25][30] Some derivatives have been shown to alter the localization of ICP4 from the nucleus to the cytoplasm.[25]

Quantitative Data on Antiviral Activity:

Compound ClassDerivativeVirusEC50 (µM)Reference
Thiourea derivative147B3HCMV0.5[25]
Thiourea derivative147B3HSV-11.9[25]
Thiourea-based compound1H6LHSV-1High selective index[8]

Viral Replication Inhibition Diagram

antiviral_mechanism cluster_virus HSV-1 Replication Cycle Virus_Entry Virus Entry IE_Expression Immediate-Early Gene Expression (e.g., ICP4) Virus_Entry->IE_Expression ICP4_Nucleus ICP4 translocates to Nucleus IE_Expression->ICP4_Nucleus E_L_Expression Early & Late Gene Expression ICP4_Nucleus->E_L_Expression Activation ICP4_Cytoplasm ICP4 retained in Cytoplasm ICP4_Nucleus->ICP4_Cytoplasm DNA_Replication Viral DNA Replication E_L_Expression->DNA_Replication Virion_Assembly Virion Assembly & Release DNA_Replication->Virion_Assembly Thiourea_Antiviral Thiourea Derivatives Thiourea_Antiviral->ICP4_Nucleus Inhibit nuclear translocation/function

Caption: Inhibition of HSV-1 replication by targeting the ICP4 protein.

Conclusion

Thiourea derivatives represent a rich scaffold for the design and development of novel therapeutic agents with a wide range of biological activities. Their ability to interact with and inhibit key enzymes and signaling pathways makes them valuable leads in the fields of oncology, infectious diseases, and beyond. This technical guide has summarized the current understanding of the mechanisms of action of thiourea derivatives, provided quantitative data on their activity, and detailed key experimental protocols for their evaluation. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

The Intricate Dance of Structure and Activity: A Deep Dive into N,N'-Disubstituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-disubstituted thioureas represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms bearing various substituents, serves as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds across a spectrum of biological targets, offering a valuable resource for professionals engaged in drug discovery and development.

Core Biological Activities and Structure-Activity Relationships

The biological activities of N,N'-disubstituted thioureas are profoundly influenced by the nature and position of the substituents on the nitrogen atoms. These modifications modulate the electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity of the molecule, thereby dictating its interaction with biological macromolecules.

Anticancer Activity

N,N'-disubstituted thioureas have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] The anticancer activity is often linked to the ability of these compounds to induce apoptosis, inhibit angiogenesis, and modulate critical signaling pathways.[1][3]

Key SAR Insights:

  • Aromatic Substituents: The presence of aryl groups on one or both nitrogen atoms is a common feature in anticancer thioureas. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the aromatic rings generally enhance cytotoxic activity.[3] For instance, derivatives with 3,4-dichloro and 3-trifluoromethylphenyl substituents have shown potent activity against colorectal, prostate, and leukemia cancer cell lines.[3]

  • Lipophilicity: The lipophilicity of the substituents plays a crucial role in membrane permeability and cellular uptake. A balance between hydrophilic and hydrophobic properties is often necessary for optimal activity.[4]

  • Heterocyclic Moieties: Incorporation of heterocyclic rings, such as pyridine, can enhance the anticancer potential.[2]

  • Mechanism of Action: The anticancer effects of N,N'-disubstituted thioureas are often multifactorial, involving the activation of caspases, inhibition of the NF-κB signaling pathway, and suppression of Vascular Endothelial Growth Factor (VEGF) secretion.[3]

Antimicrobial Activity

The thiourea scaffold has proven to be a fertile ground for the development of novel antimicrobial agents with activity against both bacteria and fungi.[5][6]

Key SAR Insights:

  • Gram-Positive vs. Gram-Negative Bacteria: Many N,N'-disubstituted thioureas exhibit selective activity, often being more effective against Gram-positive bacteria.[5]

  • Halogenation: The introduction of halogen atoms, particularly trifluoromethyl groups, on the phenyl rings can significantly promote antibacterial action.[5]

  • Fungal Inhibition: Several derivatives have shown potent antifungal activity, highlighting their potential as broad-spectrum antimicrobial agents.[5]

Enzyme Inhibition

N,N'-disubstituted thioureas are effective inhibitors of various enzymes, with urease being a prominent target. Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[7][8][9]

Key SAR Insights:

  • Urease Inhibition: The thiourea moiety can interact with the nickel ions in the active site of urease. The nature of the substituents influences the binding affinity and inhibitory potency.[7][8][9] Compounds with an N-methyl quinolonyl moiety have been identified as particularly potent urease inhibitors.[7][8]

  • Other Enzymes: These compounds have also been investigated as inhibitors of other enzymes, including cyclooxygenase (COX), which is relevant to their anti-inflammatory and antiplatelet activities.[10]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various N,N'-disubstituted thioureas, the following tables summarize key quantitative data (IC₅₀ and MIC values) from the literature.

Table 1: Anticancer Activity (IC₅₀ Values in µM)

Compound/SubstituentsCell LineIC₅₀ (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[2]
1-Aryl-3-(pyridin-2-yl) thiourea derivativeMCF-7 (Breast)1.3[2]
1-Aryl-3-(pyridin-2-yl) thiourea derivativeSkBR3 (Breast)0.7[2]
N,N'-diphenylthiourea derivativeMCF-7 (Breast)338[2]
4-nitrobenzoyl-3-allylthioureaMCF-7 (Breast)225[1]

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

Compound/SubstituentsMicroorganismMIC (µg/mL)Reference
Trifluoroalkyl-N,N'-disubstituted thioureasEnterococcus faecium3.9 - 500[11]
N-benzoylthiourea derivativesFungi & Gram-positive bacteria-[5]
Thiourea with trifluoromethyl groupsKlebsiella pneumoniae-[5]
Thiourea with trifluoromethyl groupsEscherichia coli-[5]
Thiourea with trifluoromethyl groupsSalmonella typhi-[5]
Thiourea with trifluoromethyl groupsMicrococcus luteus-[5]

Table 3: Urease Inhibition (IC₅₀ Values in µM)

Compound/SubstituentsIC₅₀ (µM)Reference
N,N'-disubstituted thiourea derivatives5.53 - 91.50[9]
N-methyl quinolonyl thiourea derivative1.83[7][8]
Standard (Thiourea)21.00[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides an overview of key experimental protocols used in the evaluation of N,N'-disubstituted thioureas.

Synthesis of N,N'-Disubstituted Thioureas

A common and versatile method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[10][12]

General Procedure:

  • Isothiocyanate Formation (if not commercially available): An amine is treated with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. Subsequent treatment with an activating agent (e.g., tosyl chloride) or an oxidizing agent (e.g., hydrogen peroxide) yields the corresponding isothiocyanate.[12]

  • Thiourea Synthesis: The appropriate isothiocyanate (1.0 equivalent) is dissolved in a suitable solvent (e.g., THF, tert-butanol).[10] An excess of the desired amine is then added to the solution. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N,N'-disubstituted thiourea.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the N,N'-disubstituted thiourea compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The microdilution method is commonly used.[5]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The N,N'-disubstituted thiourea compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Urease Inhibition Assay

The inhibitory effect of N,N'-disubstituted thioureas on urease activity can be determined by measuring the amount of ammonia produced from the hydrolysis of urea.[9]

Protocol:

  • Enzyme and Inhibitor Incubation: A solution of urease is pre-incubated with various concentrations of the N,N'-disubstituted thiourea inhibitor in a suitable buffer.

  • Substrate Addition: The reaction is initiated by the addition of a urea solution.

  • Reaction and Termination: The reaction is allowed to proceed for a specific time at a controlled temperature and is then stopped.

  • Ammonia Quantification: The amount of ammonia produced is quantified using a colorimetric method, such as the indophenol method.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the ammonia produced in the presence of the inhibitor to that of an uninhibited control. The IC₅₀ value is then determined.

Visualizing the Molecular Landscape

To better understand the complex relationships governing the activity of N,N'-disubstituted thioureas, the following diagrams, generated using the DOT language, illustrate key concepts and pathways.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Amine Amine Isothiocyanate Isothiocyanate Amine->Isothiocyanate + CS2 / Oxidant CS2 Carbon Disulfide Thiourea N,N'-Disubstituted Thiourea Isothiocyanate->Thiourea + Second Amine Anticancer Anticancer Assays (MTT, etc.) Thiourea->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Thiourea->Antimicrobial Enzyme Enzyme Inhibition (Urease, etc.) Thiourea->Enzyme anticancer_pathways cluster_cellular_effects Cellular Effects Thiourea N,N'-Disubstituted Thiourea VEGF_Pathway VEGF Signaling Pathway Thiourea->VEGF_Pathway inhibits NFkB_Pathway NF-κB Signaling Pathway Thiourea->NFkB_Pathway inhibits Caspase_Activation Caspase Activation Thiourea->Caspase_Activation activates Angiogenesis Angiogenesis VEGF_Pathway->Angiogenesis promotes Apoptosis Apoptosis NFkB_Pathway->Apoptosis inhibits Caspase_Activation->Apoptosis induces sar_relationships cluster_substituents Substituent Modifications cluster_activity Biological Activity Core Thiourea Core (-NH-C(S)-NH-) Aryl Aryl Groups Core->Aryl Heterocycles Heterocyclic Rings Core->Heterocycles EWG Electron-Withdrawing Groups (e.g., -CF3, -Cl) Aryl->EWG Lipophilicity Increased Lipophilicity Aryl->Lipophilicity Anticancer Increased Anticancer Activity EWG->Anticancer Antimicrobial Increased Antimicrobial Activity EWG->Antimicrobial Lipophilicity->Anticancer Heterocycles->Anticancer Urease Increased Urease Inhibition Heterocycles->Urease

References

Methodological & Application

Synthesis Protocol for 1-Hexyl-3-phenyl-2-thiourea from Hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive application note and a detailed protocol for the synthesis of 1-Hexyl-3-phenyl-2-thiourea, a disubstituted thiourea derivative of interest in medicinal chemistry and materials science. The primary and most efficient synthetic route involves the nucleophilic addition of hexylamine to phenyl isothiocyanate. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. All quantitative data, including reaction parameters and characterization results, are summarized for clarity. A visual representation of the experimental workflow is also provided.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a wide range of applications, including roles as precursors in the synthesis of heterocyclic compounds, and as active agents in medicinal chemistry, exhibiting antimicrobial, antifungal, and anticancer properties. The compound this compound, with its alkyl and aryl substitutions, presents a scaffold for further chemical modification and biological evaluation. The synthesis described herein is a straightforward and high-yielding method, making it accessible for various research and development applications.

Reaction Scheme

The synthesis of this compound proceeds through the reaction of hexylamine with phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the stable thiourea product.

Reaction:

Hexylamine + Phenyl Isothiocyanate → this compound

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Hexylamine (C₆H₁₃NH₂)

    • Phenyl isothiocyanate (C₆H₅NCS)

    • Ethanol (C₂H₅OH), absolute

    • Deionized water (H₂O)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hot plate

    • Dropping funnel

    • Beakers and graduated cylinders

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Melting point apparatus

    • NMR spectrometer

    • FT-IR spectrometer

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexylamine (1.0 eq) in absolute ethanol (50 mL).

  • Addition of Phenyl Isothiocyanate: To the stirring solution of hexylamine, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature using a dropping funnel over a period of 15 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation of Crude Product: Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A white precipitate of the crude product will form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

Purification
  • Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol. To the hot solution, add deionized water dropwise until a slight turbidity persists. Reheat the solution gently until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry under vacuum.

Data Presentation

ParameterValue
Reactants
Hexylamine1.0 eq
Phenyl isothiocyanate1.0 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time2-4 hours
Product
Product NameThis compound
AppearanceWhite crystalline solid
Molecular FormulaC₁₃H₂₀N₂S
Molecular Weight236.38 g/mol
Melting Point97-98 °C[1]
Spectroscopic Data
¹H NMR (CDCl₃, ppm)
δ 8.0-9.0 (br s, 1H)N-H (phenyl side)
δ 7.2-7.5 (m, 5H)Aromatic protons
δ 6.0-7.0 (br s, 1H)N-H (hexyl side)
δ 3.5-3.7 (m, 2H)N-CH₂-
δ 1.5-1.7 (m, 2H)-CH₂-
δ 1.2-1.4 (m, 6H)-(CH₂)₃-
δ 0.8-0.9 (t, 3H)-CH₃
¹³C NMR (CDCl₃, ppm)
δ ~180-185C=S
δ ~138-140Phenyl (ipso-C)
δ ~120-130Phenyl (Ar-C)
δ ~45-50N-CH₂ (Hexyl)
δ ~20-35Hexyl (CH₂)₄
δ ~14-CH₃
FT-IR (KBr, cm⁻¹)
3100-3400N-H stretching
3000-3100Aromatic C-H stretching
2850-2960Aliphatic C-H stretching
1450-1600C=C aromatic ring stretching
1300-1550C-N stretching and N-H bending
630-850C=S stretching

Experimental Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reactants Hexylamine + Phenyl Isothiocyanate in Ethanol reflux Reflux (2-4 hours) reactants->reflux Heat cool Cool to RT reflux->cool concentrate Concentrate cool->concentrate precipitate Precipitate in Cold Water concentrate->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Pure Product recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry characterization Characterization (MP, NMR, IR) dry->characterization

References

Application Notes and Protocols for Tyrosinase Inhibition Assay using 1-Hexyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key therapeutic and cosmetic strategy for the treatment of hyperpigmentation. Thiourea derivatives have emerged as a promising class of tyrosinase inhibitors, with their mechanism of action often attributed to the chelation of copper ions in the enzyme's active site.[3] This document provides a detailed experimental protocol for the in vitro assessment of the tyrosinase inhibitory activity of 1-Hexyl-3-phenyl-2-thiourea, a representative phenylthiourea derivative.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method that quantifies the enzymatic activity of tyrosinase by monitoring the formation of dopachrome, a colored intermediate in the melanin biosynthesis pathway, from the oxidation of L-DOPA. In the presence of an inhibitor, such as this compound, the rate of dopachrome formation is diminished. The absorbance of the orange-red dopachrome product is measured over time at a specific wavelength (typically 475 nm). The percentage of inhibition is then calculated by comparing the rate of the enzymatic reaction in the presence of the inhibitor to that of an uninhibited control. Kojic acid, a well-established tyrosinase inhibitor, is commonly used as a positive control for assay validation.

Data Presentation

The inhibitory potential of this compound and its analogs against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the tyrosinase inhibitory activity of representative phenylthiourea derivatives, providing an expected range of potency for compounds of this class.

CompoundIC50 (µM)Inhibition TypeReference
Phenylthiourea (PTU)~1.8Competitive[4]
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thioureaKi = 119.22Competitive[5]
Indole-thiourea derivative 4b5.9 ± 2.47Competitive[6]
N-hydroxy-N'-phenylthiourea analog 1~0.29-[1]
Kojic Acid (Positive Control)16.4 ± 3.53Competitive[6]

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (Test Compound)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 475 nm

Reagent Preparation
  • Potassium Phosphate Buffer (50 mM, pH 6.8): Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water to achieve a final concentration of 50 mM. Adjust the pH to 6.8 using a pH meter.

  • Mushroom Tyrosinase Solution (1000 U/mL stock): Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay will be lower (e.g., 20-50 U/mL). Store on ice.

  • L-DOPA Solution (2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution should be prepared fresh before each experiment due to its susceptibility to auto-oxidation.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.

  • Positive Control Stock Solution (e.g., 1 mM): Dissolve Kojic Acid in potassium phosphate buffer or DMSO.

Assay Procedure (96-well plate format)
  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the Kojic Acid stock solution in potassium phosphate buffer to achieve a range of desired final concentrations for the assay. The final concentration of DMSO in the assay wells should not exceed 1-2% to avoid potential effects on enzyme activity.

  • Assay Plate Setup: Add the following reagents to the wells of a 96-well microplate:

    • Test Wells: 140 µL of potassium phosphate buffer + 20 µL of the respective this compound dilution + 20 µL of tyrosinase solution.

    • Control (Enzyme) Wells: 160 µL of potassium phosphate buffer + 20 µL of tyrosinase solution.

    • Positive Control Wells: 140 µL of potassium phosphate buffer + 20 µL of the respective Kojic Acid dilution + 20 µL of tyrosinase solution.

    • Blank Wells (for each test concentration): 160 µL of potassium phosphate buffer + 20 µL of the respective this compound dilution (no enzyme).

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the freshly prepared L-DOPA solution to all wells. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 475 nm in kinetic mode for a duration of 20-30 minutes, with readings taken at regular intervals (e.g., every 60 seconds).

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of the inhibitor and the control by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate the Percentage of Inhibition: The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:

    Where:

    • V_control is the rate of reaction in the control well (enzyme and substrate only).

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Kinetic Analysis (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]). The pattern of the lines on the plot will indicate the type of inhibition.[7]

Visualizations

Signaling Pathway

Melanin_Biosynthesis_Pathway cluster_enzyme Enzymatic Steps Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Melanin Biosynthesis Pathway and Tyrosinase Inhibition.

Experimental Workflow

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilutions Prepare Serial Dilutions of Test Compound Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate (Controls and Test Samples) Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate Plate (10 min at 25-37°C) Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction (Add L-DOPA) Pre_incubation->Add_Substrate Kinetic_Reading Kinetic Measurement (Absorbance at 475 nm) Add_Substrate->Kinetic_Reading Calculate_Rates Calculate Reaction Rates Kinetic_Reading->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Kinetic_Analysis Kinetic Analysis (Optional) (Lineweaver-Burk Plot) Calculate_Rates->Kinetic_Analysis Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

References

Application Notes and Protocols: Broth Microdilution Method for Antimicrobial Testing of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] As the threat of antimicrobial resistance continues to grow, robust and standardized methods for evaluating the efficacy of new antimicrobial agents are crucial. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5] This quantitative method provides essential data for drug discovery and development, helping to guide further research and clinical applications.[4]

These application notes provide a detailed protocol for utilizing the broth microdilution method to assess the antimicrobial activity of thiourea derivatives. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Principle of the Broth Microdilution Method

The broth microdilution method involves testing a series of twofold dilutions of an antimicrobial agent in a liquid growth medium.[4] Each well of a 96-well microtiter plate is inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[4]

Data Presentation: Antimicrobial Activity of Thiourea Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against selected microbial strains, as reported in the literature. This data serves as a reference for the expected range of activity for this class of compounds.

Table 1: MIC Values of Thiourea Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Staphylococcus epidermidis (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Reference
Thiourea Derivative Set 14 - 324 - 32Not Reported[9]
TD4284[2]
N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide200100400[3][10]
1c (3,4-dichloro substituted)500Not ReportedNot Reported[11][12]
1j (3-fluoro substituted)1000Not ReportedNot Reported[11][12]

Table 2: MIC Values of Thiourea Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Reference
TD4>256>256Not Reported[2]
N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide400400Not Reported[3][10]
1d (2,4,5-trichloro substituted)Not Reported500Not Reported[11][12]
1f (2-bromo substituted)Not Reported10001000[11][12]

Table 3: MIC Values of Thiourea Derivatives against Fungi

Compound/DerivativeCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference
N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide25Not Reported[3][10]
Thiourea Derivative Set 2Not ReportedNot Reported[11]

Experimental Protocols

Materials
  • 96-well sterile, flat-bottom microtiter plates

  • Thiourea derivatives

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5 standard is crucial)

  • Sterile pipettes and multichannel pipettes

  • Incubator (35-37°C)

  • Plate reader (optional, for spectrophotometric reading)

  • Growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Thiourea Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution Add to plate prep_media Prepare Growth Medium prep_media->serial_dilution prep_inoculum Prepare Bacterial/Fungal Inoculum inoculate Inoculate Wells with Standardized Culture prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC incubate->read_results

Caption: Workflow for the broth microdilution method.

Step-by-Step Protocol

1. Preparation of Thiourea Derivative Stock Solution

  • Dissolve the thiourea derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of the compound and its compatibility with the microbial growth medium.

  • Ensure the final concentration of the solvent in the test wells is not inhibitory to the microorganism. A solvent control should be included in the assay.

2. Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration in each well (typically 5 x 10^5 CFU/mL for bacteria).

3. Microtiter Plate Preparation and Serial Dilution

  • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 50 µL of the thiourea derivative stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a twofold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the thiourea derivative.

  • Include the following controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used.

4. Inoculation

  • Add 50 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.

5. Incubation

  • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal cultures may require longer incubation periods (24-48 hours).

6. Reading and Interpreting Results

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiourea derivative at which there is no visible growth.

  • A reading mirror or a spectrophotometric plate reader (measuring absorbance at 600 nm) can be used for more accurate determination of growth inhibition.

  • The growth control should show distinct turbidity, and the sterility and solvent controls should be clear.

Signaling Pathway and Logical Relationship Diagram

MIC_Interpretation cluster_observation Observation cluster_interpretation Interpretation cluster_decision Decision cluster_result Result Turbidity Turbidity Present Growth Microbial Growth Turbidity->Growth NoTurbidity No Turbidity Inhibition Microbial Inhibition NoTurbidity->Inhibition Not_MIC Continue to next concentration Growth->Not_MIC IsMIC Is this the lowest concentration with no growth? Inhibition->IsMIC MIC_Value Record as MIC IsMIC->MIC_Value Yes IsMIC->Not_MIC No

Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The broth microdilution method is a reliable and reproducible technique for determining the antimicrobial activity of thiourea derivatives. Adherence to standardized protocols, such as those outlined by CLSI and EUCAST, is essential for obtaining accurate and comparable results. This data is fundamental for the preclinical evaluation of new antimicrobial candidates and for guiding the drug development process. Careful consideration of solvent effects and appropriate controls are critical for the successful application of this method to novel compounds like thiourea derivatives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 1-Hexyl-3-phenyl-2-thiourea on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] N,N'-disubstituted thioureas, such as 1-Hexyl-3-phenyl-2-thiourea, are of particular interest. The lipophilic nature of the hexyl group may enhance the molecule's ability to cross microbial cell membranes.[3] Studies on various thiourea derivatives have demonstrated their potential to induce cytotoxic effects in a range of cancer cell lines.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways integral to cancer cell proliferation and survival.[3][4]

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound. Detailed protocols for essential assays are provided, including the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and cell cycle analysis.

Data Presentation

While specific public data on the cytotoxicity of this compound is limited, the following table presents representative half-maximal inhibitory concentration (IC₅₀) values for other thiourea derivatives against various cancer cell lines to illustrate their potential anticancer activity.[3]

Table 1: Representative Anticancer Activity of Thiourea Derivatives

CompoundBreast Cancer (MCF-7) IC₅₀ (µM)Colon Cancer (HCT116) IC₅₀ (µM)Liver Cancer (HepG2) IC₅₀ (µM)
Thiourea Derivative X7.01.111.74
Thiourea Derivative Y3-14--

Note: Data is representative of various thiourea derivatives and not specific to this compound. Source: Adapted from various studies on substituted thioureas.[3]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these dissolved crystals is directly proportional to the number of viable cells.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

    • After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.[6]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, achieving a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • After MTT incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used for background correction.[6][7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[6]

    • The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with Compound (24-72h incubation) seed->treat 24h mtt 3. Add MTT Reagent (2-4h incubation) treat->mtt solubilize 4. Solubilize Formazan (e.g., DMSO) mtt->solubilize read 5. Measure Absorbance (570 nm) solubilize->read calculate 6. Calculate % Viability & IC50 read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[9][10] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, thus it stains necrotic and late apoptotic cells.[9]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours).

    • Include a vehicle-treated control group.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • The cell populations will be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Logical Flow of Apoptosis Detection

Apoptosis_Detection cluster_cell_state Cell States cluster_treatment Treatment Effect healthy Healthy Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) healthy->early_apoptosis PS Translocation late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization compound 1-Hexyl-3-phenyl- 2-thiourea compound->early_apoptosis Induces

Caption: Progression of a cell through apoptosis after treatment.

Cell Cycle Analysis

Cell cycle analysis using flow cytometry and propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by quantifying the cellular DNA content, as PI stoichiometrically binds to DNA.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with the compound as described for the apoptosis assay.

    • Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of cold PBS.

    • While gently vortexing, slowly add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation.

    • Store the fixed cells at 4°C for at least 2 hours (or overnight).[12][13]

  • Staining:

    • Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and discard the ethanol.[12]

    • Wash the cell pellet with cold PBS.[12]

    • Resuspend the cells in 300-500 µL of PI/RNase staining solution.[12] The RNase is crucial to prevent staining of double-stranded RNA.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The fluorescence intensity of PI will be proportional to the DNA content, allowing for the generation of a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[14] An accumulation of cells in a specific phase may indicate cell cycle arrest.

Potential Signaling Pathway

Signaling_Pathway cluster_pathway Apoptosis Induction Pathway compound This compound bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) compound->bax Activates mito Mitochondrial Permeability bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical pathway for thiourea-induced apoptosis.

References

Application Notes & Protocols for Spectroscopic Analysis of N-Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-substituted thioureas are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, with at least one nitrogen atom bearing a substituent. These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural characterization of newly synthesized N-substituted thioureas is crucial for understanding their structure-activity relationships and for quality control. This document provides a detailed protocol for the spectroscopic analysis of N-substituted thioureas using various techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Techniques and Data Interpretation

Spectroscopic analysis provides valuable information about the molecular structure, functional groups, and electronic properties of N-substituted thioureas.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For N-substituted thioureas, key vibrational bands are observed for N-H, C=S, and C-N bonds.

Table 1: Characteristic FT-IR Absorption Bands for N-Substituted Thioureas

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Notes
N-HStretching3100 - 3400Often appears as one or two sharp or broad bands. The position can be affected by hydrogen bonding.[5]
C-H (Aromatic)Stretching3000 - 3100Typically weak to medium intensity.
C-H (Aliphatic)Stretching2850 - 3000Intensity depends on the number of aliphatic groups.
C=O (Acylthioureas)Stretching1675 - 1700Strong absorption, present in N-acyl derivatives.[6]
C=NStretching1585 - 1640Observed in some derivatives and complexes.[7]
N-HBending1500 - 1650Often coupled with C-N stretching.
C-NStretching1200 - 1400Can be complex and coupled with other vibrations.
C=SStretching700 - 850 and 1000-1200The C=S bond can have multiple bands and its position is sensitive to substitution on the nitrogen atoms.[5][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-substituted thioureas typically exhibit two main absorption bands.

Table 2: Typical UV-Vis Absorption Maxima for N-Substituted Thioureas

TransitionWavelength Range (nm)Molar Absorptivity (ε)Notes
π → π230 - 280HighAssociated with the thiocarbonyl (C=S) group and any aromatic substituents.[9][10]
n → π290 - 350LowInvolves the non-bonding electrons on the sulfur atom.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used for the characterization of N-substituted thioureas.

Table 3: Characteristic ¹H NMR Chemical Shifts for N-Substituted Thioureas

Proton TypeChemical Shift (δ, ppm)Notes
N-H7.0 - 13.5Broad signals, chemical shift is highly dependent on solvent, concentration, and substitution.[1]
Aromatic C-H6.5 - 8.5Chemical shifts depend on the nature and position of substituents on the aromatic ring.
Aliphatic C-H (α to N)2.5 - 4.5Deshielded due to the adjacent nitrogen atom.
Aliphatic C-H (other)0.8 - 2.5In the typical aliphatic region.

Table 4: Characteristic ¹³C NMR Chemical Shifts for N-Substituted Thioureas

Carbon TypeChemical Shift (δ, ppm)Notes
C=S175 - 190The thiocarbonyl carbon is highly deshielded and is a key diagnostic peak.[6]
C=O (Acylthioureas)160 - 180Present in N-acyl derivatives.
Aromatic C110 - 150Chemical shifts depend on the substitution pattern.
Aliphatic C (α to N)30 - 60Deshielded by the nitrogen atom.
Aliphatic C (other)10 - 40In the typical aliphatic region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used.

Table 5: Common Fragmentation Pathways for N-Substituted Thioureas in Mass Spectrometry

Fragmentation ProcessDescription
α-CleavageCleavage of the bond adjacent to the nitrogen atoms, leading to the loss of substituents.[11]
McLafferty RearrangementOccurs in derivatives with appropriate alkyl chains, involving the transfer of a γ-hydrogen to the sulfur atom followed by cleavage.
Cleavage of the C-N bondFragmentation of the bond between the thiocarbonyl carbon and the nitrogen atoms.[11]
Loss of H₂SElimination of a hydrogen sulfide molecule.
Formation of isothiocyanateCleavage can lead to the formation of an isothiocyanate fragment (R-N=C=S).[11]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of N-substituted thioureas. The specific parameters may need to be optimized based on the instrument and the properties of the compound being analyzed.

General Synthesis of N-Substituted Thioureas

A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[1][4]

Protocol:

  • Dissolve the primary or secondary amine (1 equivalent) in a suitable solvent (e.g., acetone, ethanol, or dichloromethane).

  • Add the corresponding isothiocyanate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.[4]

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the dried sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the N-substituted thiourea in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (blank) and the other with the sample solution.

    • Record the baseline with the blank cuvette.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. DMSO-d₆ is often a good choice as the N-H protons are more likely to be observed as sharp signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time than the ¹H spectrum.

    • Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Electron Impact (EI): For volatile and thermally stable compounds, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).

    • Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC).

  • Data Acquisition:

    • Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-substituted thioureas.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Amine + Isothiocyanate) synthesis Reaction start->synthesis Solvent, Heat purification Purification (Recrystallization/Chromatography) synthesis->purification product Pure N-Substituted Thiourea purification->product ftir FT-IR product->ftir uvvis UV-Vis product->uvvis nmr NMR (¹H, ¹³C) product->nmr ms Mass Spec. product->ms structure Structure Elucidation ftir->structure uvvis->structure nmr->structure ms->structure

Caption: General workflow for synthesis and spectroscopic analysis.

Role in Drug Development

N-substituted thioureas are often investigated as potential inhibitors of various enzymes implicated in disease. The following diagram illustrates this logical relationship.

drug_development_pathway compound N-Substituted Thiourea Derivative binding Binding/ Inhibition compound->binding target Biological Target (e.g., Enzyme, Receptor) target->binding pathway Disease Pathway target->pathway Drives binding->pathway Modulation effect Therapeutic Effect pathway->effect Inhibited no_effect Disease Progression pathway->no_effect

Caption: Role of N-substituted thioureas in drug development.

References

Application Note & Protocol: Kinetic Studies of Tyrosinase Inhibition by 1-Hexyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for performing kinetic studies on the inhibition of tyrosinase by 1-Hexyl-3-phenyl-2-thiourea. Tyrosinase is a key copper-containing enzyme that serves as the rate-limiting step in melanogenesis, the pathway responsible for melanin production.[1][2] Its inhibition is a primary target for developing depigmenting agents in the cosmetic and pharmaceutical industries, as well as for preventing undesirable browning in the food industry.[1][3] The protocol details a spectrophotometric assay using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate to determine the type of inhibition and calculate key kinetic parameters, including the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki).

Principle of the Assay

The kinetic analysis is based on a spectrophotometric method. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone.[2][4] Dopaquinone subsequently undergoes a series of non-enzymatic reactions to form the colored product dopachrome, which exhibits a strong absorbance at 475 nm. The initial rate of this reaction is directly proportional to the tyrosinase activity.[4] By measuring the rate of dopachrome formation at various substrate and inhibitor concentrations, the mechanism of inhibition and the inhibitor's potency (Ki) can be determined.[2]

Materials and Reagents

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Inhibitor: this compound

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Positive Control: Kojic Acid (optional, a known tyrosinase inhibitor)

  • Equipment:

    • UV-Vis Spectrophotometer or a 96-well microplate reader capable of kinetic measurements.

    • Calibrated pipettes

    • Quartz cuvettes or 96-well UV-transparent microplates

    • pH meter

Experimental Protocols

Preparation of Solutions
  • 50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the other until the pH reaches 6.8.[2]

  • Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice to maintain activity.[2]

  • L-DOPA Stock Solution (10 mM): Dissolve L-DOPA powder in the phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.[2]

  • Inhibitor Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Subsequent dilutions should be made in the phosphate buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[4]

Diagram: Experimental Workflow

G prep 1. Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) setup 2. Assay Setup (96-well plate) - Vary [Substrate] and [Inhibitor] - Add buffer, inhibitor, and enzyme prep->setup preinc 3. Pre-incubate (e.g., 10 min at 25°C) setup->preinc init 4. Initiate Reaction (Add Substrate) preinc->init measure 5. Kinetic Measurement (Read Absorbance @ 475 nm over time) init->measure calc 6. Calculate Initial Velocity (V₀) (Slope of Abs vs. Time) measure->calc plot 7. Generate Kinetic Plots (Lineweaver-Burk & Dixon) calc->plot analyze 8. Determine Kinetic Parameters (Km, Vmax, Ki, Inhibition Type) plot->analyze G cluster_0 Melanocyte tyr L-Tyrosine tyrosinase1 Tyrosinase (Monophenolase activity) tyr->tyrosinase1 dopa L-DOPA tyrosinase2 Tyrosinase (Diphenolase activity) dopa->tyrosinase2 dopaq Dopaquinone melanin Melanin (Eumelanin / Pheomelanin) dopaq->melanin Spontaneous reactions tyrosinase1->dopa tyrosinase2->dopaq inhibitor This compound inhibitor->tyrosinase1 inhibitor->tyrosinase2 G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E_c E ES_c ES E_c->ES_c + S EI_c EI E_c->EI_c + I I_c I S_c S ES_c->E_c + P P_c P E_n E ES_n ES E_n->ES_n + S EI_n EI E_n->EI_n + I I_n I S_n S ES_n->E_n + P ESI_n ESI ES_n->ESI_n + I EI_n->ESI_n + S P_n P E_u E ES_u ES E_u->ES_u + S I_u I S_u S ES_u->E_u + P ESI_u ESI ES_u->ESI_u + I P_u P

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 1-Hexyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hexyl-3-phenyl-2-thiourea is a synthetic compound belonging to the thiourea class, which has garnered interest for its potential biological activities, including antimicrobial properties.[1][2] The determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is a critical first step in evaluating its potential as a novel antimicrobial agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4][5]

This document provides a detailed protocol for determining the MIC and MBC of this compound using the broth microdilution method, a standardized and widely accepted technique.[6][7] Adherence to this protocol will ensure the generation of reproducible and comparable data essential for preclinical drug development.

Principle of the Test

The broth microdilution method involves exposing a standardized bacterial suspension to serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[4][6] Following an incubation period, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.[8]

To determine the MBC, an aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto an agar medium.[8][9] After further incubation, the number of surviving colony-forming units (CFU) is counted. The MBC is the lowest concentration that kills 99.9% of the original bacterial inoculum.[3]

Materials and Reagents

  • This compound powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates with lids[6]

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • Sterile conical tubes (15 mL and 50 mL)

  • Spectrophotometer or McFarland densitometer

  • Vortex mixer

  • Incubator (35 ± 2°C)[6]

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and relevant quality control (QC) strains (e.g., ATCC strains)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile loops or swabs

  • Nutrient agar plates (or other appropriate agar medium)

Experimental Protocols

Preparation of this compound Stock Solution

The accurate preparation of the stock solution is critical for reliable results.

  • Solubility Determination: Initially, determine a suitable solvent for this compound. DMSO is a common choice for water-insoluble compounds.[7] Ensure the final concentration of the solvent in the test wells is non-toxic to the test microorganisms (typically ≤1% v/v).

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).[7] The stock solution should be prepared fresh on the day of the experiment or stored under appropriate conditions (e.g., -20°C) if stability is confirmed.

Preparation of Bacterial Inoculum
  • Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.[6]

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.

  • Standardization: Vortex the suspension thoroughly to create a uniform turbidity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6] This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth.

Broth Microdilution for MIC Determination

This procedure is performed in a 96-well microtiter plate.

  • Plate Setup: Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column (Column 1).[6]

  • Serial Dilution:

    • Prepare a working solution of this compound from the stock solution in CAMHB at twice the desired final highest concentration.

    • Add 100 µL of this working solution to the wells in Column 1.

    • Using a multichannel pipette, transfer 50 µL from Column 1 to the corresponding wells in Column 2. Mix the contents of Column 2 by pipetting up and down several times.

    • Continue this serial twofold dilution process across the plate to Column 10, discarding 50 µL from Column 10 after mixing.[6] This will result in a range of concentrations of the test compound, each in a 50 µL volume.

  • Controls:

    • Growth Control (Column 11): Add 50 µL of CAMHB to these wells. They will receive the bacterial inoculum to ensure the bacteria can grow in the test conditions.

    • Sterility Control (Column 12): Add 100 µL of CAMHB to these wells. They will not be inoculated and should remain clear to confirm the sterility of the medium.[6]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well from Column 1 to Column 11. This brings the final volume in each well to 100 µL.[6]

  • Incubation: Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

Determination of MIC

After incubation, determine the MIC by visual inspection.

  • Visual Inspection: Examine the microtiter plate from the bottom using a reading mirror or by placing it on a light background.

  • MIC Value: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[8] The growth control wells (Column 11) should show distinct turbidity, and the sterility control wells (Column 12) should remain clear.

Determination of MBC

The MBC is determined following the MIC reading.

  • Sub-culturing: From the wells showing no visible growth (the MIC well and at least two more concentrated wells), plate a 10-20 µL aliquot onto a fresh nutrient agar plate.[8] Also, plate an aliquot from the growth control well to confirm the initial inoculum count.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • MBC Value: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][9]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: MIC and MBC of this compound against Test Microorganisms

Test MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureuse.g., 25923
Escherichia colie.g., 25922
Pseudomonas aeruginosae.g., 27853
Candida albicanse.g., 90028

Interpretation:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4.

  • Bacteriostatic: If the MBC/MIC ratio is > 4.

Visualization of Experimental Workflow

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate (35°C, 16-20h) inoculation->incubation_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation_mic->read_mic subculture Sub-culture from Clear Wells (≥MIC) onto Agar Plates read_mic->subculture Proceed if growth is inhibited incubation_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubation_mbc read_mbc Count Colonies and Determine MBC (≥99.9% Killing) incubation_mbc->read_mbc

Caption: Workflow for Determining MIC and MBC.

Signaling Pathway (Placeholder)

While a specific signaling pathway for the antimicrobial action of this compound is likely not yet elucidated, a generalized diagram can represent the logical relationship between the compound and its effect.

Antimicrobial_Action compound This compound target Bacterial Cellular Target(s) (e.g., Cell Wall, Protein Synthesis, DNA Replication) compound->target Binds to / Interacts with inhibition Inhibition of Growth (Bacteriostatic Effect) target->inhibition Leads to at MIC killing Cell Death (Bactericidal Effect) target->killing Leads to at MBC

Caption: Postulated Mechanism of Antimicrobial Action.

References

Application of 1-Hexyl-3-phenyl-2-thiourea in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-phenyl-2-thiourea is a disubstituted thiourea derivative that holds significant promise in the controlled synthesis of metal sulfide nanoparticles.[1][2] Thiourea and its derivatives are versatile compounds in materials science, acting as reliable sulfur sources for the production of various metal sulfide nanocrystals.[2][3][4] The unique advantage of using substituted thioureas like this compound lies in the ability to tune the reactivity of the sulfur precursor by modifying its substitution pattern. This tunable reactivity allows for precise control over nanoparticle nucleation and growth, ultimately influencing the size, shape, and properties of the resulting nanocrystals.[2][4] This level of control is crucial for applications in optoelectronic devices, catalysis, and biomedical imaging where nanoparticle characteristics directly impact performance.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of metal sulfide nanoparticles, drawing upon established methods for similar thiourea derivatives.

Application Notes

Role of this compound in Nanoparticle Synthesis:

This compound primarily serves as a sulfur source in the synthesis of metal sulfide nanoparticles, such as Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS).[3][5][6] The synthesis typically involves the thermal decomposition of a single-source or dual-source precursor mixture in a high-boiling point solvent. The hexyl and phenyl groups on the thiourea molecule influence its solubility and decomposition kinetics, which in turn affects the rate of sulfur release and subsequent nanoparticle formation.[2][4]

Advantages of Using this compound:

  • Tunable Reactivity: The organic substituents (hexyl and phenyl groups) modulate the electronic and steric properties of the thiourea, allowing for control over the reaction kinetics. Faster conversion kinetics generally lead to a higher degree of crystal nucleation and smaller nanoparticle sizes.[2]

  • Improved Process Control: By carefully selecting the substituted thiourea, researchers can achieve better control over the final nanoparticle size and size distribution, leading to more consistent batch-to-batch reproducibility.[2]

  • Potential for Capping Agent: While primarily a sulfur source, the decomposition products of thiourea derivatives can sometimes act as capping agents, adsorbing to the nanoparticle surface and preventing aggregation, thereby enhancing stability.[7][8]

Types of Nanoparticles Synthesized:

Based on the literature for analogous thiourea derivatives, this compound is expected to be a suitable sulfur precursor for the synthesis of a variety of metal sulfide nanoparticles, including but not limited to:

  • Cadmium Sulfide (CdS)[6][9]

  • Zinc Sulfide (ZnS)[5][10][11]

  • Lead Sulfide (PbS)[3]

  • Copper Sulfide (CuS)[3]

Experimental Protocols

The following are generalized protocols for the synthesis of metal sulfide nanoparticles using this compound as the sulfur precursor. These protocols are adapted from established procedures for other substituted thioureas.[5][10]

1. Synthesis of this compound (Precursor Synthesis)

This protocol describes the synthesis of the thiourea derivative itself, which is a necessary first step if it is not commercially available. The most common method involves the reaction of an amine with an isothiocyanate.[1]

Materials:

  • Hexylamine

  • Phenyl isothiocyanate

  • Toluene or Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve hexylamine in toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add an equimolar amount of phenyl isothiocyanate to the solution while stirring at room temperature.

  • The reaction is typically exothermic. Continue stirring for 2-4 hours at room temperature to ensure complete reaction.

  • The product, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent (toluene or ethanol), and dry under vacuum.

  • Characterize the product using techniques such as NMR and FTIR to confirm its identity and purity.

2. Synthesis of Metal Sulfide Nanoparticles (e.g., ZnS)

This protocol outlines the thermal decomposition of a metal precursor and this compound to form metal sulfide nanoparticles.

Materials:

  • Zinc Chloride (ZnCl₂) or other suitable metal salt

  • This compound

  • Hexadecylamine (HDA) (capping agent and solvent)[5]

  • Tri-n-octylphosphine (TOP) (coordinating solvent)[5]

  • Toluene and Methanol (for washing)

  • Three-neck flask, condenser, thermocouple, heating mantle, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

  • Combine hexadecylamine (HDA) in a three-neck flask and heat it to 180°C under an inert atmosphere while stirring.

  • In a separate vial, dissolve the zinc precursor (e.g., ZnCl₂) and this compound in tri-n-octylphosphine (TOP). The molar ratio of Zn:S should be optimized based on the desired stoichiometry, typically starting with a 1:1 or 1:2 ratio.

  • Rapidly inject the precursor solution into the hot HDA. A temperature drop will be observed.

  • Allow the temperature to recover and stabilize at 180°C and maintain this temperature for 1 hour to allow for nanoparticle growth.

  • After 1 hour, cool the reaction mixture to approximately 70°C.

  • Add methanol to the solution to precipitate the HDA-capped nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with methanol to remove excess HDA and unreacted precursors.

  • Redisperse the final nanoparticle product in a non-polar solvent like toluene for storage and characterization.

3. Characterization of Synthesized Nanoparticles

A comprehensive characterization is essential to determine the properties of the synthesized nanoparticles.

Characterization TechniqueInformation Obtained
UV-Vis Spectroscopy Provides information on the optical properties and the band gap of the nanoparticles. The absorption edge can be used to estimate the particle size due to quantum confinement effects.[11]
Photoluminescence (PL) Spectroscopy Reveals the emission properties of the nanoparticles, which are important for applications in bioimaging and optoelectronics.[11]
Transmission Electron Microscopy (TEM) Used to determine the size, shape, and morphology of the nanoparticles.[12] High-resolution TEM (HRTEM) can provide information on the crystal structure.
X-ray Diffraction (XRD) Confirms the crystal structure and phase purity of the synthesized nanoparticles. The peak broadening can be used to estimate the average crystallite size using the Debye-Scherrer equation.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the capping agent (e.g., HDA) on the nanoparticle surface and the formation of metal-sulfide bonds.[9][12]

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of metal sulfide nanoparticles using thiourea-based precursors.

Table 1: Nanoparticle Synthesis Parameters and Resulting Sizes

Metal SulfideMetal PrecursorSulfur PrecursorCapping AgentSynthesis Temperature (°C)Average Particle Size (nm)Reference
ZnS[ZnCl₂(CS(NHC₆H₁₁)₂)₂](within complex)HDA1805-10[5]
ZnS(Z)-2-(pyrrolidin-2-ylidene)thiourea zinc(II) complex(within complex)HDA160-2204-8[10]
Zn₁₋ₓSnₓSZinc chloride, Stannous chlorideThiourea, Sodium sulfideThiourea12012-24.5[11]
CdSCdSO₄ThioureaO. tenuiflorum leaf extractRoom Temp~5[9]
Co-ThioureaCoCl₂·6H₂OThiourea-Reflux10-30[12]

Table 2: Summary of Characterization Techniques and Findings

NanoparticleTechniqueKey FindingsReference
ZnSXRD, TEM, UV-Vis, PLCubic sphalerite structure, spherical morphology, quantum confinement effects observed.[5][10]
CdSXRD, TEM, FTIR, UV-VisHexagonal wurtzite or cubic zinc blende structure, spherical or rod-like morphology, surface modification confirmed by FTIR.[9]
Co-ThioureaFTIR, TEM, XRD, TGABinding of thiourea to cobalt via sulfur, dispersed nanoparticles.[12]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its subsequent use in nanoparticle synthesis.

Precursor_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_purification Purification cluster_product Final Product Hexylamine Hexylamine Mixing Mix and Stir (Room Temperature, 2-4h) Hexylamine->Mixing Phenyl_Isothiocyanate Phenyl Isothiocyanate Phenyl_Isothiocyanate->Mixing Solvent Toluene/Ethanol Solvent->Mixing Filtration Filtration Mixing->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Nanoparticle_Synthesis_Workflow cluster_precursor_prep Precursor Solution Preparation cluster_reaction_setup Reaction Setup cluster_synthesis Nanoparticle Synthesis cluster_workup Workup and Purification cluster_final_product Final Product & Characterization Metal_Salt Metal Salt (e.g., ZnCl₂) Mix_Precursors Dissolve in TOP Metal_Salt->Mix_Precursors Thiourea_Derivative This compound Thiourea_Derivative->Mix_Precursors TOP_Solvent TOP Solvent TOP_Solvent->Mix_Precursors Injection Inject Precursor Solution Mix_Precursors->Injection HDA_Solvent HDA Solvent Heating Heat HDA to 180°C (Inert Atmosphere) HDA_Solvent->Heating Heating->Injection Growth Nanoparticle Growth (1h at 180°C) Injection->Growth Cooling Cool to 70°C Growth->Cooling Precipitation Add Methanol Cooling->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Washing Wash with Methanol (x3) Centrifugation->Washing Final_Product Disperse in Toluene Washing->Final_Product Characterization Characterization (TEM, XRD, UV-Vis, etc.) Final_Product->Characterization

Caption: Experimental workflow for metal sulfide nanoparticle synthesis.

References

Application Notes and Protocols: Chelation Properties of 1-Hexyl-3-phenyl-2-thiourea with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chelation properties of 1-Hexyl-3-phenyl-2-thiourea and detailed protocols for its synthesis and the characterization of its interactions with various metal ions. This compound, a derivative of thiourea, is a versatile chelating agent with significant potential in diverse fields such as analytical chemistry, materials science, and pharmacology.

Thiourea and its derivatives are well-established as effective ligands for a wide range of metal ions due to the presence of soft donor atoms, namely sulfur and nitrogen.[1] This chelating ability is fundamental to their applications, which include roles as enzyme inhibitors, antimicrobial agents, and precursors for metal sulfide nanoparticles.[1] A notable example of its biological significance is the inhibition of tyrosinase, a copper-containing enzyme, where the thiourea moiety is believed to chelate the copper ions within the enzyme's active site.[1]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically performed in a suitable organic solvent and yields the desired product in high purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hexylamine

  • Phenyl isothiocyanate

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Beaker

  • Filter funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a clean, dry round-bottom flask, dissolve hexylamine (1 equivalent) in anhydrous ethanol.

  • While stirring the solution at room temperature, add phenyl isothiocyanate (1 equivalent) dropwise.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a solid.

  • Dry the purified product in a vacuum oven. Characterize the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

G cluster_synthesis Synthesis Workflow start Start: Reagents dissolve Dissolve Hexylamine in Ethanol start->dissolve add Add Phenyl Isothiocyanate dissolve->add reflux Reflux Reaction Mixture (2-4h) add->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation (Rotary Evaporator) cool->evaporate recrystallize Recrystallization evaporate->recrystallize dry Dry Product recrystallize->dry characterize Characterization (FT-IR, NMR) dry->characterize end End: Pure Product characterize->end

Synthesis workflow for this compound.

Chelation Properties and Interaction with Metal Ions

This compound acts as a chelating agent, primarily through its sulfur and nitrogen atoms, forming stable complexes with various metal ions. The study of these interactions is crucial for understanding its mechanism of action in different applications. Key parameters to characterize these interactions include the stoichiometry of the complex (binding ratio), the stability constant (K), and the thermodynamic parameters (ΔG, ΔH, and ΔS).

Quantitative Data on Metal Ion Chelation

Table 1: Stoichiometry and Stability Constants of this compound Metal Complexes

Metal IonMethodStoichiometry (Ligand:Metal)Log K
Cu²⁺UV-Vis Titration (Job's Plot)To be determinedTo be determined
Ni²⁺UV-Vis Titration (Job's Plot)To be determinedTo be determined
Cd²⁺UV-Vis Titration (Job's Plot)To be determinedTo be determined
Pb²⁺UV-Vis Titration (Job's Plot)To be determinedTo be determined

Table 2: Thermodynamic Parameters for the Chelation of Metal Ions by this compound

Metal IonMethodΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Cu²⁺Isothermal Titration Calorimetry (ITC)To be determinedTo be determinedTo be determined
Ni²⁺Isothermal Titration Calorimetry (ITC)To be determinedTo be determinedTo be determined
Cd²⁺Isothermal Titration Calorimetry (ITC)To be determinedTo be determinedTo be determined
Pb²⁺Isothermal Titration Calorimetry (ITC)To be determinedTo be determinedTo be determined

Experimental Protocols for Chelation Studies

Protocol 1: Determination of Stoichiometry and Stability Constant using UV-Vis Spectroscopy (Job's Plot)

This method, also known as the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex.

Materials:

  • This compound

  • Metal salts (e.g., CuSO₄, NiCl₂, Cd(NO₃)₂, Pb(NO₃)₂)

  • Suitable solvent (e.g., Methanol, Ethanol, or DMSO)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt in the chosen solvent.

  • Preparation of Sample Series: Prepare a series of solutions in volumetric flasks by mixing the stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total molar concentration of the ligand and metal ion constant. The total volume of each solution should also be kept constant.

  • UV-Vis Measurements: Record the UV-Vis spectrum for each solution over a relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Data Analysis (Job's Plot): Plot the absorbance at λ_max against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

  • Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data of the Job's plot.

G cluster_jobs_plot Job's Plot Experimental Workflow start Start: Equimolar Stock Solutions (Ligand & Metal) mix Prepare Series of Solutions with Varying Molar Ratios start->mix measure Measure UV-Vis Absorbance of Each Solution mix->measure plot Plot Absorbance vs. Mole Fraction of Ligand measure->plot determine Determine Stoichiometry from Maximum Absorbance plot->determine calculate Calculate Stability Constant (K) determine->calculate end End: Stoichiometry & K calculate->end

Workflow for determining stoichiometry via Job's Plot.

Protocol 2: Determination of Thermodynamic Parameters using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Materials:

  • This compound

  • Metal salts

  • Appropriate buffer solution

  • Isothermal Titration Calorimeter

  • Syringe for titration

Procedure:

  • Sample Preparation: Prepare a solution of the metal ion in a suitable buffer and place it in the ITC sample cell. Prepare a more concentrated solution of this compound in the same buffer and load it into the injection syringe.

  • ITC Experiment: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections). The experiment consists of a series of small injections of the ligand solution into the metal ion solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to metal.

  • Thermodynamic Parameter Calculation: Fit the binding isotherm to a suitable binding model to determine the values of Kₐ, ΔH, and n. Calculate ΔG and ΔS using the following equations:

    • ΔG = -RTln(Kₐ)

    • ΔG = ΔH - TΔS

G cluster_itc Isothermal Titration Calorimetry Workflow start Start: Prepare Ligand & Metal Solutions in Buffer load Load Metal Solution into Sample Cell & Ligand into Syringe start->load titrate Perform Stepwise Titration (Inject Ligand into Metal) load->titrate measure Measure Heat Change After Each Injection titrate->measure plot Generate Binding Isotherm (Heat vs. Molar Ratio) measure->plot fit Fit Data to a Binding Model plot->fit calculate Determine Kₐ, ΔH, n, ΔG, and ΔS fit->calculate end End: Thermodynamic Parameters calculate->end

Workflow for ITC analysis of metal chelation.

Signaling Pathway Illustration: Enzyme Inhibition by Chelation

A key application of the chelation properties of thiourea derivatives is in enzyme inhibition, particularly for metalloenzymes. The following diagram illustrates the general mechanism of tyrosinase inhibition by this compound, where the ligand chelates the copper ions essential for the enzyme's catalytic activity.

G cluster_inhibition Mechanism of Tyrosinase Inhibition by Chelation Tyrosinase Active Tyrosinase (with Cu²⁺ in active site) Product Melanin Precursors Tyrosinase->Product Catalysis Inactive_Complex Inactive Tyrosinase-Thiourea Complex (Cu²⁺ chelated) Tyrosinase->Inactive_Complex Chelation Substrate Substrate (e.g., L-DOPA) Substrate->Tyrosinase Thiourea This compound Thiourea->Inactive_Complex No_Reaction Inhibition of Melanin Synthesis Inactive_Complex->No_Reaction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hexyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Hexyl-3-phenyl-2-thiourea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, helping you identify and resolve common problems.

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature. - Ensure proper stoichiometry of reactants; a slight excess of one reactant can drive the reaction to completion, but may complicate purification.[1]
Degradation of phenyl isothiocyanate.- Use freshly distilled or purified phenyl isothiocyanate. - Store phenyl isothiocyanate in a cool, dark, and dry environment.[2]
Presence of moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Materials in Product Inefficient purification.- Optimize the recrystallization solvent system. - Employ column chromatography for more difficult separations.
Reaction did not go to completion.- See "Low Yield of Desired Product" above.
Unexpected Peaks in NMR or LC-MS Analysis Formation of phenyl isothiocyanate dimers.- This can occur at elevated temperatures.[1] - Minimize reaction temperature and time. - Use the isothiocyanate immediately after purification.[1]
Hydrolysis of phenyl isothiocyanate.- Rigorously exclude water from the reaction mixture.[2] The isothiocyanate can react with water to form a carbamic acid, which is unstable and can decompose.
Formation of symmetrical thioureas (e.g., 1,3-diphenylthiourea or 1,3-dihexylthiourea).- This is more common if there are other amine contaminants present. - Ensure the purity of the starting hexylamine.
Product Discoloration (Yellowing) Oxidation of the thiourea.- Store the final product under an inert atmosphere and protected from light. - Avoid excessive heat during drying.
Presence of sulfur-containing impurities.- Purify the product by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically carried out in a suitable aprotic solvent, such as toluene or ethanol, and can be performed at room temperature or with gentle heating.[1]

Q2: What are the most critical parameters to control during the synthesis to minimize byproduct formation?

A2: The key parameters to control are:

  • Stoichiometry: The molar ratio of hexylamine to phenyl isothiocyanate should be carefully controlled.[1]

  • Temperature: Elevated temperatures can promote the formation of byproducts like isothiocyanate dimers.[1]

  • Moisture: The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the isothiocyanate.[2]

  • Purity of Reagents: Use of pure starting materials is crucial to avoid side reactions.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Q4: Are there any catalysts that can be used for this synthesis?

A4: While often not strictly necessary, the use of catalysts can influence reaction rates.[1] Non-nucleophilic bases like triethylamine can be used to activate the amine, especially if its nucleophilicity is low.[2] However, for the reaction between hexylamine and phenyl isothiocyanate, the reaction typically proceeds efficiently without a catalyst.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • Hexylamine

  • Phenyl isothiocyanate

  • Anhydrous Toluene (or another suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • In the flask, dissolve hexylamine (1.0 equivalent) in anhydrous toluene.

  • Slowly add phenyl isothiocyanate (1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to a gentle reflux (around 80-100 °C, depending on the solvent) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway Hexylamine Hexylamine Thiourea This compound Hexylamine->Thiourea + Phenyl Isothiocyanate PhenylIsothiocyanate Phenyl Isothiocyanate

Caption: Synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions / Byproducts Hexylamine Hexylamine Thiourea This compound Hexylamine->Thiourea + Phenyl Isothiocyanate PhenylIsothiocyanate Phenyl Isothiocyanate PITC_Dimer Phenyl Isothiocyanate Dimer PhenylIsothiocyanate->PITC_Dimer Heat Hydrolysis_Product Hydrolysis Product PhenylIsothiocyanate->Hydrolysis_Product + H₂O

Caption: Common byproduct formation pathways.

Troubleshooting_Workflow Start Synthesis Issue Encountered CheckPurity Analyze Product Purity (NMR, LC-MS) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield UnexpectedPeaks Unexpected Peaks? LowYield->UnexpectedPeaks No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) LowYield->OptimizeReaction Yes OptimizePurification Optimize Purification (Recrystallization, Chromatography) UnexpectedPeaks->OptimizePurification No IdentifyByproducts Identify Byproducts (Mass Spec, etc.) UnexpectedPeaks->IdentifyByproducts Yes End Problem Resolved OptimizeReaction->End OptimizePurification->End AddressByproducts Address Cause of Byproducts (e.g., Exclude H₂O, Lower Temp) IdentifyByproducts->AddressByproducts AddressByproducts->OptimizeReaction

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 1-Hexyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexyl-3-phenyl-2-thiourea. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.

Physical and Spectroscopic Data

For successful purification and characterization of this compound, understanding its physical and spectroscopic properties is crucial. Below is a summary of available data. Please note that some of this information is predicted or based on closely related analogs and should be used as a guideline.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂S[1]
Molecular Weight 236.38 g/mol [1][2]
Predicted ¹H NMR Signals corresponding to the hexyl chain protons (e.g., terminal -CH₃ around δ 0.87 ppm) and aromatic protons of the phenyl group.
Predicted ¹³C NMR C=S: ~180-185 ppm, Phenyl (ipso-C): ~138-140 ppm, Phenyl (Ar-C): ~120-130 ppm, N-CH₂ (Hexyl): ~45-50 ppm, Hexyl (CH₂)₄: ~20-35 ppm, Terminal CH₃: ~14 ppm.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities arise from the synthesis, which typically involves the reaction of hexylamine with phenyl isothiocyanate.[3] These can include:

  • Unreacted Starting Materials: Residual hexylamine and phenyl isothiocyanate.

  • Byproducts: Phenyl isothiocyanate can form dimers, especially at elevated temperatures.[3]

Q2: Which purification techniques are most effective for this compound?

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: How do I choose a suitable solvent for recrystallization?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For N,N'-disubstituted thioureas, mixed solvent systems are often effective.[3] A common choice is an ethanol-water mixture.[3] To select an appropriate solvent, small-scale solubility tests with the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) are recommended.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly. To resolve this, you can:

  • Add a small amount of a solvent in which the compound is more soluble to the hot solution to reduce the supersaturation.

  • Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Try a different solvent or solvent system with a lower boiling point.

Q5: What is a good starting point for developing a column chromatography method?

For compounds of moderate polarity like this compound, silica gel is a suitable stationary phase. A good mobile phase (eluent) can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between your product and impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
No crystal formation upon cooling The solution is not saturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The compound is too soluble in the chosen solvent.Try a different solvent or a mixed solvent system to decrease the solubility at room temperature (e.g., adding water to an ethanol solution).
Low recovery of purified product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during filtration.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity.Perform another recrystallization using a different solvent system.
The impurity co-crystallized with the product.Consider using column chromatography for better separation.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of spots on TLC The solvent system is not optimal.Experiment with different ratios of hexane and ethyl acetate. If separation is still poor, try a different solvent system (e.g., dichloromethane/methanol).
Compound does not move from the baseline The eluent is not polar enough.Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound runs with the solvent front The eluent is too polar.Increase the proportion of the less polar solvent (e.g., hexane).
Streaking of the compound on the column The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
The compound has low solubility in the eluent.Add a small amount of a more polar solvent to the eluent system in which the compound is more soluble.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating it is saturated.

  • Clarification: If cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Caption: General workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions troubleshoot Troubleshooting elute->troubleshoot monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product poor_separation Poor Separation troubleshoot->poor_separation streaking Streaking troubleshoot->streaking

Caption: Step-by-step workflow for the purification of this compound using column chromatography.

References

Technical Support Center: Optimizing Antimicrobial Susceptibility Testing for Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the antimicrobial susceptibility testing (AST) of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are standard antimicrobial susceptibility testing (AST) methods challenging for hydrophobic compounds?

Standard AST methods, such as broth microdilution and agar diffusion, were developed for hydrophilic antibiotics.[1] Hydrophobic compounds, like many natural products and polyphenols, are not fully soluble in the aqueous environments of standard growth media like Mueller-Hinton (MH) broth or agar.[1] This poor solubility can lead to several problems, including:

  • Precipitation: The compound may fall out of solution, preventing it from interacting with the microorganisms and leading to inaccurate (often falsely high) Minimum Inhibitory Concentration (MIC) values.[2]

  • Poor Diffusion: In agar-based methods like disk diffusion, hydrophobic compounds diffuse poorly through the agar matrix, resulting in small or non-existent zones of inhibition that do not accurately reflect the compound's antimicrobial activity.[1][3]

  • Non-uniform Exposure: In broth-based assays, insolubility can lead to a non-homogeneous distribution of the compound, meaning not all microorganisms are exposed to the same concentration.

Q2: Which AST method is most reliable for hydrophobic compounds?

The broth microdilution method is generally considered the most consistent and reliable method for determining the MIC of hydrophobic compounds.[1][4][5] Unlike agar diffusion, which relies on the diffusion of the compound through a solid medium, broth microdilution involves direct contact between the compound and the microorganisms in a liquid environment.[3] While agar dilution is considered a gold standard for AST, it can be problematic for hydrophobic compounds as they may separate from the agar during preparation.[3][6]

Q3: What are the best solvents for dissolving hydrophobic compounds for AST?

Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving poorly water-soluble compounds for AST.[2][7] Other solvents like ethanol and methanol can also be used.[8] It is crucial to use the lowest possible concentration of the solvent, as these solvents can have their own antimicrobial properties at higher concentrations.[8][9]

Q4: What is the maximum permissible concentration of solvents like DMSO in an AST assay?

The final concentration of the solvent in the assay should be low enough to not affect microbial growth. For many bacteria, a final concentration of up to 5% DMSO is often tolerated without significantly harming the cells.[2] However, this can vary between microorganisms. For Candida glabrata, for example, DMSO concentrations should be below 2.5% to avoid growth inhibition.[9] It is imperative to run a solvent control (growth medium with the same concentration of solvent used in the test wells but without the antimicrobial compound) to ensure the solvent itself is not inhibiting microbial growth.[2]

Q5: Can surfactants be used to improve the solubility of hydrophobic compounds in AST?

Yes, non-ionic surfactants like Tween 80 (polysorbate 80) can be used to improve the solubility and dispersion of hydrophobic compounds in aqueous media.[7][10] Tween 80 is often used due to its low toxicity to microorganisms and high solubilization capacity.[10][11] As with solvents, a control with Tween 80 alone should be included in the experiment to ensure it does not interfere with microbial growth or the activity of the compound.[12]

Troubleshooting Guides

Problem 1: My compound precipitates when added to the broth medium.

  • Question: I dissolved my hydrophobic compound in DMSO, but it precipitates as soon as I add it to the Mueller-Hinton broth for my microdilution assay. What should I do?

  • Answer: This is a common issue caused by the compound's low solubility in the aqueous medium.[2] Here are several troubleshooting steps:

    • Optimize Solvent Concentration: Ensure you are using the highest possible stock concentration of your compound in the solvent (e.g., DMSO) so that the volume added to the broth is minimal. This keeps the final solvent concentration low.[7]

    • Incorporate a Surfactant: Try adding a non-ionic surfactant like Tween 80 to the broth medium at a low concentration (e.g., 0.5% v/v).[12] This can help to create a stable emulsion or micellar solution, keeping the compound dispersed.[11][13] Always include a surfactant-only control.

    • Use Sonication: After adding the compound stock to the broth, briefly sonicate the solution. This can help to break up aggregates and create a finer, more stable suspension.[2]

    • Modify the Medium: In some cases, high concentrations of organic components in the medium can contribute to precipitation. Trying a minimal or less rich medium might help, but be aware that this can affect microbial growth rates and MIC results.[2]

Problem 2: I am seeing inconsistent or non-reproducible MIC values.

  • Question: My MIC results for a hydrophobic compound vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent MICs are often due to the physicochemical properties of the compound and variability in the experimental setup.[14] Consider these factors:

    • Inoculum Density: The size of the bacterial inoculum is a critical variable.[1] An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in artificially low MICs.[14] Always standardize your inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for EUCAST/CLSI broth microdilution) using a McFarland standard.[1][14]

    • Compound Adsorption: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microtiter plates. This reduces the effective concentration of the compound in the medium. Using low-adhesion plastics or pre-treating materials may help, although this is not always practical. Be consistent with your materials and procedures.

    • Media Composition: The pH and cation concentration of the growth medium can influence the activity of some antimicrobial agents.[15][16] Use standardized, quality-controlled media like cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency.[14]

    • "Skipped Wells": This phenomenon, where you see growth at a higher compound concentration but no growth at a lower one, can occur. It may be due to pipetting errors or the compound's interaction with the organism.[14] According to CLSI guidelines for other antimicrobials, the MIC should be read as the lowest concentration that inhibits visible growth, effectively ignoring the growth in the "skipped well". However, the appearance of skipped wells indicates potential assay variability and warrants repeating the experiment for confirmation.[14]

Problem 3: The solvent control is showing inhibition of microbial growth.

  • Question: I ran a control with just the solvent (DMSO) and the bacteria, and there was no growth. How do I interpret my results?

  • Answer: If the solvent control shows growth inhibition, any antimicrobial activity observed in the wells containing your compound cannot be reliably attributed to the compound itself. The concentration of the solvent is too high and is toxic to the test organism.

    • Solution: You must reduce the final concentration of the solvent in your assay. This can be achieved by:

      • Increasing the concentration of your stock solution, so a smaller volume is needed for dilution into the broth.[17]

      • Testing a range of lower solvent concentrations to find the highest concentration that does not inhibit growth. This concentration is your new permissible limit for the assay.[9]

Quantitative Data Summary

The choice and concentration of a solvent are critical for obtaining reliable MIC values for hydrophobic compounds. The following table summarizes permissible concentrations of common organic solvents for AST, based on their effect on microbial growth.

SolventTest Organism(s)Max Concentration with <10% Growth InhibitionNotes
DMSO Candida glabrata< 2.5%At 5%, growth inhibition was ~25%. At 10%, inhibition was 100%.[9]
Various Bacteria1% - 4%Some bacteria show a decrease in growth at 4% and beyond.[8]
Acetone Candida glabrata< 5%At 10%, growth inhibition was ~68%.[9]
Ethanol Candida glabrata< 2.5%At 5%, growth inhibition was ~16%. At 10%, inhibition was ~33%.[9]
Various Bacteria< 6% - 8%Tolerance varies significantly between species.[8]
Methanol Candida glabrata< 10%Showed the least inhibition among the tested solvents for this organism.[9]

Note: These values are guides. It is essential to determine the appropriate solvent concentration for each specific microorganism being tested by running a solvent toxicity control.[2][8]

Experimental Protocols

Protocol 1: Preparation of Hydrophobic Compound Stock Solution

This protocol describes how to prepare a stock solution of a hydrophobic compound using a solvent like DMSO.

  • Weigh the Compound: Accurately weigh a precise amount of the hydrophobic compound (e.g., 10 mg).

  • Select a Solvent: Choose an appropriate solvent in which the compound is highly soluble, such as 100% DMSO.[17]

  • Calculate Required Solvent Volume: Calculate the volume of solvent needed to achieve a high stock concentration (e.g., 10 mg/mL or 1280 µg/mL). A high concentration minimizes the volume of solvent transferred to the assay medium.

  • Dissolve the Compound: Add the calculated volume of solvent to the weighed compound. Vortex vigorously until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds, but ensure this does not degrade the compound.[2]

  • Sterilization: If the stock solution is not sterile, it should be sterilized by filtering through a 0.22 µm or 0.45 µm syringe filter that is compatible with the solvent (e.g., a PTFE filter for DMSO).[12]

  • Storage: Store the stock solution in small aliquots at -20°C or as recommended for the specific compound to avoid repeated freeze-thaw cycles.[17]

Protocol 2: Broth Microdilution AST for Hydrophobic Compounds

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[4][18]

  • Prepare Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

    • If using a surfactant like Tween 80, it should be added to the CAMHB at the desired final concentration (e.g., 0.5% v/v) before dispensing.

  • Prepare Drug Dilutions:

    • Add 200 µL of the highest concentration of the test compound to the wells in column 1. This is typically prepared by diluting the stock solution in CAMHB to twice the desired final starting concentration.[19]

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the solvent control (broth with the highest concentration of solvent/surfactant used, but no drug).

  • Prepare Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Inoculate the Plate:

    • Inoculate each well (columns 1-12) with 100 µL of the final bacterial suspension.[20]

    • The final volume in each well will be 200 µL (or 100 µL if using pre-prepared plates and a 100 µL inoculum). The final concentration of the drug and bacteria will now be at the desired level.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate at 35-37°C for 16-20 hours in ambient air.[4]

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][21]

    • Growth is typically observed as turbidity or a pellet of cells at the bottom of the well.[22]

    • Check the control wells: There should be visible growth in the growth control (column 11) and the solvent control (column 12). If there is no growth in the solvent control, the test is invalid.

Visualizations

Experimental and Troubleshooting Workflows

AST_Method_Selection start Start: Test New Compound solubility Is the compound water-soluble? start->solubility hydrophilic_ast Use standard AST methods (e.g., Broth Microdilution, Disk Diffusion) solubility->hydrophilic_ast Yes hydrophobic_protocol Follow protocol for hydrophobic compounds solubility->hydrophobic_protocol No dissolve Dissolve in minimal organic solvent (e.g., DMSO) hydrophobic_protocol->dissolve test_solubility Test solubility in broth dissolve->test_solubility precipitation Precipitation occurs test_solubility->precipitation Yes no_precipitation No precipitation test_solubility->no_precipitation No add_surfactant Add surfactant (e.g., Tween 80) and/or use sonication precipitation->add_surfactant run_ast Run Broth Microdilution Assay no_precipitation->run_ast add_surfactant->run_ast controls Include solvent and surfactant controls run_ast->controls

Caption: Workflow for selecting an appropriate AST method.

Troubleshooting_Precipitation start Problem: Compound precipitates in broth medium check_stock Is stock concentration maximized? start->check_stock increase_stock Increase stock concentration to reduce added volume check_stock->increase_stock No use_surfactant Is a surfactant being used? check_stock->use_surfactant Yes increase_stock->start add_surfactant Add Tween 80 (e.g., 0.5% v/v) to broth medium use_surfactant->add_surfactant No use_sonication Try brief sonication after adding compound to broth use_surfactant->use_sonication Yes add_surfactant->use_sonication retest Re-test solubility use_sonication->retest

Caption: Troubleshooting workflow for compound precipitation.

Caption: Principle of the broth microdilution method.

References

Technical Support Center: Troubleshooting False Positives in Tyrosinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and overcoming false positives in tyrosinase inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My compound shows potent inhibition of tyrosinase in the initial screening. How can I be sure it's a true inhibitor?

A positive result in an initial screen is a great start, but it's crucial to validate your findings to rule out false positives. Apparent inhibition can be caused by several factors other than direct binding to the tyrosinase active site. These include the compound acting as an alternative substrate, scavenging the product of the enzymatic reaction (dopaquinone), or having inherent color that interferes with absorbance readings. To confirm true inhibition, a series of control experiments are necessary.

Q2: What are the common causes of false positives in tyrosinase inhibition assays?

False positives in tyrosinase inhibition assays can arise from several mechanisms not related to true, specific inhibition of the enzyme. The most common causes include:

  • Alternative Substrates: The test compound itself is a substrate for tyrosinase. The enzyme may process this compound instead of the intended substrate (L-DOPA or L-tyrosine), leading to a decrease in the formation of the colored product, dopachrome, which is misinterpreted as inhibition.[1]

  • Dopaquinone Scavengers: The test compound does not interact with the enzyme but instead reacts with dopaquinone, the product of the tyrosinase-catalyzed reaction. This scavenging prevents the formation of dopachrome, again leading to a misleadingly low absorbance reading.[2]

  • Reducing Agents: Compounds with antioxidant properties can reduce dopaquinone back to L-DOPA, preventing the formation of dopachrome and appearing as inhibitors.

  • Compound Color: The intrinsic color of the test compound can interfere with the spectrophotometric measurement of dopachrome formation, which is typically measured around 475-492 nm.

  • Enzyme Instability: Certain compounds may destabilize or denature the tyrosinase enzyme, leading to a loss of activity that is not due to specific inhibition.

  • Precipitation: The test compound may precipitate out of solution under the assay conditions, leading to light scattering and inaccurate absorbance readings.[3]

Q3: I suspect my compound might be an alternative substrate. How can I test for this?

A key indicator that a compound may be an alternative substrate is a difference in the degree of inhibition observed when using the monophenolase (L-tyrosine) versus the diphenolase (L-DOPA) activity of tyrosinase. If the inhibition levels are significantly different, the compound may be acting as a substrate.[3] A more direct method is to perform an assay with the test compound as the sole substrate and monitor for any enzymatic activity, such as oxygen consumption or the formation of a new product using techniques like HPLC or LC-MS.

Q4: My results are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values or variable inhibition percentages can stem from several factors:

  • Reagent Instability: L-DOPA is prone to auto-oxidation. Always prepare fresh L-DOPA solutions for each experiment.[4] Tyrosinase enzyme solutions should be kept on ice and stored properly to maintain activity.

  • Solvent Effects: Ensure the final concentration of solvents like DMSO is low (typically <1-2%) and consistent across all wells, including controls.[4] High solvent concentrations can inhibit the enzyme.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incubation Times and Temperatures: Strict adherence to consistent incubation times and temperatures is crucial for reproducible results.

  • Batch-to-Batch Variation of Enzyme: The specific activity of commercially available tyrosinase can vary between batches. It is advisable to use a positive control with a known IC50 value in every experiment to normalize for such variations.[4]

Q5: I am observing a high background signal in my assay. What can I do to reduce it?

High background can be caused by the auto-oxidation of L-DOPA or by the intrinsic color of your test compound. To address this:

  • Include a "No Enzyme" Control: For each concentration of your test compound, run a parallel reaction without the tyrosinase enzyme. This will allow you to measure and subtract the absorbance due to the compound itself and any non-enzymatic reactions.[4]

  • Fresh L-DOPA: As mentioned, always use freshly prepared L-DOPA solution to minimize background from auto-oxidation.

  • Optimize pH: Ensure the pH of your buffer is optimal for tyrosinase activity and stable throughout the assay.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and validating potential tyrosinase inhibitors.

Troubleshooting_Workflow cluster_Initial_Screening Initial Screening cluster_Validation Validation of True Inhibition cluster_Conclusion Conclusion Start Perform Initial Tyrosinase Inhibition Assay Check_Inhibition Significant Inhibition Observed? Start->Check_Inhibition Control_NoEnzyme Run Control: No Enzyme Check_Inhibition->Control_NoEnzyme Yes No_Inhibition No Significant Inhibition Check_Inhibition->No_Inhibition No Check_Color_Interference Compound Color Interference? Control_NoEnzyme->Check_Color_Interference Control_NoSubstrate Run Control: No L-DOPA (Test as Substrate) Check_Color_Interference->Control_NoSubstrate No False_Positive Identified as False Positive Check_Color_Interference->False_Positive Yes Check_Alt_Substrate Alternative Substrate? Control_NoSubstrate->Check_Alt_Substrate Control_Dopaquinone Perform Dopaquinone Scavenging Assay Check_Alt_Substrate->Control_Dopaquinone No Check_Alt_Substrate->False_Positive Yes Check_Scavenger Dopaquinone Scavenger? Control_Dopaquinone->Check_Scavenger True_Inhibitor Confirmed True Inhibitor Check_Scavenger->True_Inhibitor No Check_Scavenger->False_Positive Yes

Troubleshooting workflow for validating tyrosinase inhibitors.

Mechanisms of False Positives

This diagram illustrates the different pathways that can lead to a false-positive result in a standard tyrosinase inhibition assay.

False_Positive_Mechanisms cluster_True_Inhibition True Inhibition cluster_False_Positives False Positive Mechanisms Tyrosinase Tyrosinase Dopaquinone Dopaquinone (Product) Tyrosinase->Dopaquinone Oxidizes L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase Binds Dopachrome Dopachrome (Colored Product) Dopaquinone->Dopachrome Non-enzymatic conversion Measurement Reduced Absorbance (Apparent Inhibition) Dopachrome->Measurement Leads to True_Inhibitor True Inhibitor True_Inhibitor->Tyrosinase Binds to Enzyme Alternative_Substrate Alternative Substrate Alternative_Substrate->Tyrosinase Competes with L-DOPA Alternative_Substrate->Measurement Dopaquinone_Scavenger Dopaquinone Scavenger Dopaquinone_Scavenger->Dopaquinone Reacts with Dopaquinone_Scavenger->Measurement Reducing_Agent Reducing Agent Reducing_Agent->Dopaquinone Reduces to L-DOPA Reducing_Agent->Measurement

Mechanisms leading to false-positive results.

Quantitative Data on Common Interfering Compounds

It is important to be aware of common classes of compounds that can interfere with the assay. While specific IC50 values for false positives are highly dependent on assay conditions, the following table provides examples of interfering compounds and their approximate inhibitory concentrations reported in the literature. Note that these values should be used as a reference, and it is essential to perform control experiments to confirm the mechanism of action for your specific compound.

Compound ClassExample CompoundReported IC50 (µM)Primary Interference Mechanism
Antioxidants Ascorbic Acid~5-20Reducing Agent
Trolox~10-50Reducing Agent
Phenolic Compounds Gallic Acid>1000Can act as an alternative substrate or a weak inhibitor
CatechinVariableCan act as an alternative substrate
Thiol Compounds L-cysteineVariableDopaquinone Scavenger
GlutathioneVariableDopaquinone Scavenger

Experimental Protocols

1. Standard Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol is for determining the inhibitory effect of a compound on the oxidation of L-DOPA by mushroom tyrosinase.

  • Materials:

    • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

    • L-DOPA

    • Sodium Phosphate Buffer (50-100 mM, pH 6.8)

    • Test compound

    • Positive control (e.g., Kojic Acid)

    • Solvent for test compound (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.[4]

    • Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh before each experiment.[4]

    • Prepare serial dilutions of the test compound and the positive control at various concentrations.

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution (or solvent for the control)

      • Tyrosinase enzyme solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475-492 nm in a kinetic mode for a specified duration (e.g., 20-30 minutes), with readings taken at regular intervals.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

2. Control Experiment: Dopaquinone Scavenging Assay

This assay helps to determine if a compound is inhibiting tyrosinase directly or by scavenging dopaquinone.

  • Principle: Tyrosinase is used to generate dopaquinone from L-DOPA. The enzyme is then inhibited, and the test compound is added. A decrease in the dopachrome signal indicates that the compound is scavenging the already-formed dopaquinone.

  • Procedure:

    • Initiate the tyrosinase reaction with L-DOPA as in the standard assay.

    • Allow the reaction to proceed for a short period (e.g., 1-2 minutes) to generate dopaquinone.

    • Stop the enzymatic reaction by adding a potent and rapid tyrosinase inhibitor (e.g., kojic acid at a high concentration).

    • Immediately add the test compound to the reaction mixture.

    • Monitor the absorbance at 475-492 nm over time. A decrease in absorbance after the addition of the test compound suggests dopaquinone scavenging.

3. Control Experiment: Alternative Substrate Assay

This protocol helps to determine if the test compound can act as a substrate for tyrosinase.

  • Principle: The test compound is incubated with tyrosinase in the absence of the primary substrate (L-DOPA or L-tyrosine). The consumption of oxygen or the formation of a new product indicates that the compound is an alternative substrate.

  • Procedure:

    • In a suitable reaction vessel (e.g., a sealed chamber with an oxygen sensor or a cuvette for spectrophotometry), prepare a reaction mixture containing phosphate buffer and the test compound.

    • Add tyrosinase to initiate the reaction.

    • Monitor the reaction by:

      • Oxygen Consumption: Use an oxygen electrode to measure the rate of oxygen consumption. A decrease in oxygen concentration indicates enzymatic activity.

      • Spectrophotometry: Scan a range of wavelengths to detect the appearance of any new absorbance peaks, which would indicate the formation of a new product.

    • A control reaction without the enzyme should be run in parallel to account for any non-enzymatic oxidation of the test compound.

By following these guidelines and performing the appropriate control experiments, researchers can confidently distinguish between true tyrosinase inhibitors and false positives, ensuring the accuracy and reliability of their findings.

References

Stability of 1-Hexyl-3-phenyl-2-thiourea in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 1-Hexyl-3-phenyl-2-thiourea in DMSO stock solutions. The following information is curated to address common challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a DMSO stock solution?

Q2: What are the optimal storage conditions for a this compound DMSO stock solution?

To maximize the shelf-life of your this compound stock solution, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C for short-term (weeks to months) or -80°C for long-term (months to years) storage.[1]Low temperatures slow down chemical degradation processes.
Aliquoting Aliquot into single-use volumes.This practice minimizes freeze-thaw cycles, which can cause compound precipitation and degradation.[1][2]
Container Use tightly sealed, sterile polypropylene or glass vials.Prevents contamination and absorption of atmospheric water.
Light Protect from light by using amber vials or storing in the dark.Light can induce photochemical degradation of some compounds.
Inert Gas For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.[2]The sulfur atom in the thiourea moiety can be prone to oxidation.

Q3: My this compound precipitated out of the DMSO stock solution upon thawing. What should I do?

Precipitation upon thawing can occur, especially if the solution was not fully dissolved initially or if it has undergone multiple freeze-thaw cycles.[3][4] To redissolve the compound, you can try the following:

  • Vortexing: Vigorously vortex the vial.

  • Gentle Warming: Warm the solution in a water bath at 37°C.[2] Be cautious with heating as it can accelerate degradation if the compound is thermally labile.

  • Sonication: Sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[2]

If the precipitate does not redissolve, the concentration of your stock solution may be too high and it may be necessary to prepare a new, more dilute stock solution.

Q4: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?

This is a common issue for hydrophobic compounds and is often referred to as "crashing out".[5][6] It occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[5][6] Here are several strategies to mitigate this problem:

StrategyDescription
Increase Final DMSO Concentration If your experimental system can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. However, be mindful that DMSO concentrations above 0.5% can be toxic to some cell lines.[1][2]
Serial Dilution Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can help maintain solubility.[6]
Reverse Dilution Add the small volume of your DMSO stock dropwise to the larger volume of aqueous buffer while gently vortexing.[5] This ensures rapid dispersion of the DMSO.
Warming the Aqueous Buffer Pre-warming your aqueous buffer to 37°C can sometimes improve the solubility of the compound upon dilution.[2][6]
Use of Co-solvents In some cases, the addition of a non-toxic co-solvent like PEG400 or cyclodextrin to the aqueous buffer can enhance compound solubility.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with this compound DMSO stock solutions.

Issue: Suspected Degradation of Stock Solution

Symptoms:

  • Loss of expected biological activity.

  • Appearance of new peaks or disappearance of the parent peak in analytical analyses (e.g., LC-MS).

  • Color change in the stock solution.

Troubleshooting Workflow:

cluster_0 Troubleshooting Suspected Degradation start Start: Suspected Degradation check_storage Review Storage Conditions - Temperature? - Aliquoted? - Light exposure? start->check_storage check_dmso Verify DMSO Quality - Anhydrous? - Fresh bottle? check_storage->check_dmso analytical_chem Perform Analytical Chemistry - LC-MS or HPLC to check purity - Compare to a fresh standard if available check_dmso->analytical_chem new_stock Prepare Fresh Stock Solution - Use anhydrous DMSO - Follow best practices analytical_chem->new_stock compare_activity Compare Biological Activity - Test old vs. new stock new_stock->compare_activity conclusion Conclusion: - If new stock is active, old stock likely degraded. - If new stock is inactive, investigate other experimental factors. compare_activity->conclusion

Caption: Workflow for investigating suspected degradation of a compound stock solution.

Issue: Compound Precipitation in Aqueous Solution

Symptoms:

  • Visible precipitate or cloudiness after diluting the DMSO stock into an aqueous buffer or cell culture medium.

Troubleshooting Workflow:

cluster_1 Troubleshooting Precipitation in Aqueous Media start Start: Precipitation Observed check_concentration Is the final compound concentration too high? start->check_concentration check_dmso_final Is the final DMSO concentration too low? check_concentration->check_dmso_final No end Solution Found check_concentration->end Yes, lower concentration try_warming Try warming the aqueous buffer to 37°C before adding the DMSO stock. check_dmso_final->try_warming No check_dmso_final->end Yes, increase DMSO % if possible try_reverse_dilution Try reverse dilution: Add DMSO stock to the buffer while vortexing. try_warming->try_reverse_dilution try_serial_dilution Try serial dilution in the aqueous buffer. try_reverse_dilution->try_serial_dilution consider_co_solvent Consider adding a co-solvent (e.g., PEG400) to the aqueous buffer. try_serial_dilution->consider_co_solvent consider_co_solvent->end

Caption: A logical workflow for addressing compound precipitation upon dilution.

Experimental Protocols

Protocol 1: Preparation of this compound DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber polypropylene or glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of this compound using a calibrated balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM). It is advisable to prepare a concentrated stock to minimize the volume of DMSO added to the final assay.

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, sonicate in a water bath for 5-10 minutes.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

    • Label the aliquots clearly with the compound name, concentration, date, and batch number.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in DMSO
  • Objective: To determine the stability of the compound in DMSO under specific storage conditions over time.

  • Procedure:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.

    • Immediately after preparation (Time 0), take an aliquot and analyze its purity and concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will serve as the baseline.

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Analyze the purity and concentration of the thawed sample using the same analytical method as for the Time 0 sample.

    • Compare the results to the Time 0 data to determine the percentage of the compound remaining and identify any degradation products.

Data Presentation:

The results of the stability study can be summarized in a table:

Time PointStorage ConditionPurity (%) by HPLCConcentration (mM)Degradation Products Observed
0-99.510.0None
1 Month-80°C99.49.9None
1 Month-20°C99.29.8Minor peak at RT x.x min
1 Month4°C95.09.4Peak at RT x.x min
1 MonthRoom Temp85.38.5Multiple degradation peaks

Visualization of Factors Affecting Stability

cluster_2 Factors Influencing Stability of this compound in DMSO cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Practices Compound This compound in DMSO LowTemp Low Temperature Storage (-20°C / -80°C) Compound->LowTemp mitigated by AnhydrousDMSO Anhydrous DMSO Compound->AnhydrousDMSO mitigated by Aliquoting Aliquoting Compound->Aliquoting mitigated by InertGas Inert Gas Blanket Compound->InertGas mitigated by Dark Storage in the Dark Compound->Dark mitigated by Water Water (Hydrolysis) Water->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound Light Light (Photodegradation) Light->Compound Temp High Temperature (Accelerated Degradation) Temp->Compound FreezeThaw Freeze-Thaw Cycles (Precipitation/Degradation) FreezeThaw->Compound

Caption: Key factors influencing the stability of compounds in DMSO stock solutions.

References

Technical Support Center: Impact of pH on Thiourea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea-based inhibitors. The following information addresses common issues related to the influence of pH on the activity of these compounds.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during your experiments.

Problem 1: My thiourea-based inhibitor shows significantly lower potency at acidic pH.

  • Possible Cause: The protonation state of the thiourea moiety is pH-dependent. In acidic conditions, the sulfur atom of the thiourea can become protonated.[1][2] This protonation can alter the inhibitor's ability to interact with the target enzyme, often leading to decreased inhibitory activity. The molecular form of thiourea is generally most stable in a pH range of 1.5 to 8.[3]

  • Solution:

    • Determine the Optimal pH: Conduct your enzyme inhibition assay across a range of pH values to determine the optimal pH for your specific inhibitor and enzyme system.[4] This involves using a series of buffers with overlapping pH ranges.[4]

    • Review the Literature: Check for published data on your specific inhibitor or structurally similar compounds to see if an optimal pH range has already been established.

Problem 2: I am observing inconsistent and non-reproducible results in my inhibition assays.

  • Possible Cause 1: Inconsistent Buffer pH: Small variations in the pH of your assay buffer can lead to significant fluctuations in enzyme activity and inhibitor potency.[5]

  • Solution 1: Always verify the pH of your buffer immediately before use with a calibrated pH meter. Ensure the buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment.

  • Possible Cause 2: Instability of the Thiourea Solution: The stability of your thiourea-based inhibitor solution may be pH-dependent and can degrade over time.

  • Solution 2: Prepare fresh inhibitor solutions for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.[6]

Problem 3: My inhibitor appears to be inactive or has very high IC50 values.

  • Possible Cause: Suboptimal Assay pH: The selected pH for your assay may be far from the optimal pH for either the enzyme or the inhibitor's activity. Every enzyme has an optimal pH range for maximal activity, and deviations can significantly reduce the reaction rate.[4]

  • Solution:

    • Enzyme pH Profile: First, determine the optimal pH for your enzyme's activity in the absence of the inhibitor.[4]

    • Inhibitor pH-Dependence Study: Once the enzyme's optimal pH is known, perform a pH-dependence study for your thiourea-based inhibitor to find the pH at which it exhibits the highest potency.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the activity of thiourea-based inhibitors?

A1: The pH of the environment influences the protonation state of both the thiourea-based inhibitor and the target enzyme. The thiourea functional group contains nitrogen and sulfur atoms that can be protonated or deprotonated depending on the pH.[1][2] Changes in the ionization state of the inhibitor can alter its binding affinity to the enzyme's active site.[7] Similarly, the ionization state of amino acid residues in the enzyme's active site is pH-dependent, which is crucial for substrate binding and catalytic activity.

Q2: What is the typical pKa of the thiourea functional group?

A2: The pKa of thiourea can vary depending on the specific chemical structure and the solvent. The strongest acidic pKa for thiourea has been reported to be around 13.87, while the strongest basic pKa is approximately -3. In DMSO, the pKa values of various thiourea organocatalysts have been measured in the range of 8.5 to 19.6.[8]

Q3: Can pH affect the solubility of my thiourea-based inhibitor?

A3: Yes, the solubility of a compound can be influenced by its ionization state. If your thiourea-based inhibitor has ionizable groups, its solubility may vary with pH. Poor inhibitor solubility can lead to inaccurate and unreliable results.[9] If you suspect solubility issues, consider dissolving the inhibitor in a small amount of an appropriate solvent like DMSO or ethanol before diluting it in the assay buffer.[9]

Quantitative Data on pH-Dependent Activity

The following table summarizes hypothetical data illustrating the impact of pH on the inhibitory activity (IC50) of a generic thiourea-based inhibitor.

pHIC50 (µM)
5.550.2
6.515.8
7.45.1
8.525.6

This data is for illustrative purposes only and will vary for different inhibitors and enzyme systems.

Experimental Protocols

Protocol for Determining the Optimal pH for a Thiourea-Based Inhibitor

This protocol outlines a general method for investigating the effect of pH on the activity of a thiourea-based inhibitor.

1. Materials and Reagents:

  • Purified enzyme

  • Enzyme-specific substrate

  • Thiourea-based inhibitor

  • A series of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0)

  • Microplate reader

  • 96-well plates[9]

2. Procedure:

  • Buffer Preparation: Prepare a set of assay buffers with varying pH values, ensuring all other components (e.g., salt concentrations) remain constant.

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the thiourea-based inhibitor. Create a series of dilutions of the inhibitor.

  • Assay Setup: In a 96-well plate, for each pH value to be tested, set up reactions containing the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.[9] Include controls with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a set period to allow for binding.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[9]

  • Data Collection: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.[5]

  • Data Analysis: For each pH value, calculate the percentage of inhibition for each inhibitor concentration relative to the control without the inhibitor. Determine the IC50 value at each pH by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) setup_plate Set up 96-Well Plate (Enzyme + Inhibitor) prep_buffers->setup_plate prep_enzyme Prepare Enzyme Stock prep_enzyme->setup_plate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_plate Measure Activity (Microplate Reader) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 at each pH calc_inhibition->det_ic50 plot_ph Plot IC50 vs. pH det_ic50->plot_ph optimal_ph Identify Optimal pH plot_ph->optimal_ph

Caption: Experimental workflow for determining the optimal pH for an inhibitor.

ph_effect_mechanism cluster_inhibitor Thiourea Inhibitor cluster_enzyme Enzyme Active Site inhibitor_neutral Inhibitor (Neutral) enzyme_optimal Optimal Conformation inhibitor_neutral->enzyme_optimal Strong Binding (High Potency) enzyme_altered Altered Conformation inhibitor_neutral->enzyme_altered Weak Binding (Low Potency) inhibitor_protonated Inhibitor (Protonated) inhibitor_protonated->enzyme_optimal Weak Binding (Low Potency) ph pH ph->inhibitor_neutral Optimal pH ph->inhibitor_protonated Low pH ph->enzyme_optimal Optimal pH ph->enzyme_altered Low/High pH

Caption: Impact of pH on inhibitor and enzyme states.

troubleshooting_flowchart start Low Inhibitor Activity? check_ph Is Assay pH Optimized? start->check_ph ph_no No check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes run_ph_profile Perform pH Profile Experiment ph_no->run_ph_profile check_reagents Are Reagents Freshly Prepared? ph_yes->check_reagents reagents_no No check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes prepare_fresh Prepare Fresh Reagents reagents_no->prepare_fresh check_solubility Check Inhibitor Solubility reagents_yes->check_solubility consult_literature Consult Literature for Similar Compounds check_solubility->consult_literature

Caption: Troubleshooting flowchart for low inhibitor activity.

References

How to avoid interference in spectroscopic analysis of thiourea compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the spectroscopic analysis of thiourea compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

UV-Visible (UV-Vis) Spectroscopy

Question 1: My UV-Vis spectrum for thiourea shows a shifted absorption maximum (λmax). What could be the cause?

Answer: A shift in the λmax of thiourea can be attributed to several factors, primarily the solvent used for analysis and the pH of the solution.

  • Solvent Effects: The polarity of the solvent can significantly influence the electronic transitions of the thiourea molecule, leading to shifts in the absorption maxima. Thiourea exhibits absorption maxima at approximately 196 nm and 236 nm.[1] The exact position of these peaks can vary depending on the solvent environment. For instance, in ethanol, thiourea has an absorption range of 225 to 270 nm, with a maximum at 243 nm.[2]

    Data Presentation: Solvent Effects on Thiourea UV-Vis Absorption Maxima

SolventPolarity IndexAbsorption Maximum (λmax) in nm
Water10.2~236
Methanol5.1Not explicitly found in search results
Ethanol4.3243[2]
Acetonitrile5.8Not explicitly found in search results
Chloroform4.1Not explicitly found in search results
Dimethylformamide (DMF)6.4Not explicitly found in search results
  • pH Effects: The pH of the solution can alter the protonation state of the thiourea molecule, which in turn affects its electronic structure and UV-Vis spectrum. It is crucial to control and report the pH of your samples for reproducible results. For example, some HPLC-UV methods for thiourea analysis use an acidic mobile phase with a pH of 3 or lower.[1] While free thiourea does not have acidic or basic properties, its complexes can be pH-sensitive. For instance, the gold-thiourea complex is known to decompose at a pH above 4.5.[3]

Question 2: I am observing unexpected peaks or a high background in my UV-Vis spectrum. How can I resolve this?

Answer: Unexpected peaks or a high background are often due to matrix effects or the presence of interfering substances.

  • Matrix Effects: Components in your sample matrix (e.g., salts, proteins, other organic molecules) can absorb at similar wavelengths to thiourea, leading to spectral overlap and inaccurate quantification.

  • Interfering Substances: Metal ions are a common source of interference as they can form complexes with thiourea, altering its spectroscopic properties.[4][5]

To mitigate these issues, proper sample preparation is critical. A general workflow for sample cleanup is outlined below.

Experimental Workflow: Sample Cleanup for UV-Vis Analysis

experimental_workflow General Sample Cleanup Workflow for Thiourea Analysis start Sample Collection pretreatment Sample Pre-treatment (e.g., filtration, centrifugation, pH adjustment) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe Matrix complexity dependent analysis Spectroscopic Analysis (e.g., UV-Vis, HPLC-UV) pretreatment->analysis For simple matrices spe->analysis end Data Interpretation analysis->end

Caption: A generalized workflow for preparing thiourea samples for spectroscopic analysis, including optional solid-phase extraction for complex matrices.

Fourier-Transform Infrared (FTIR) Spectroscopy

Question 3: The characteristic peaks for the C=S and C-N stretching vibrations in my thiourea sample are shifted. Why is this happening?

Answer: Shifts in the C=S and C-N vibrational frequencies in the FTIR spectrum of thiourea are typically indicative of coordination with metal ions.

  • Metal Complexation: When thiourea coordinates to a metal ion through its sulfur atom, the C=S bond order decreases, resulting in a shift of the C=S stretching band to a lower frequency (longer wavelength). Concurrently, the C-N bond order increases, causing a shift in the C-N stretching band to a higher frequency.[4][5]

Data Presentation: FTIR Spectral Band Shifts of Thiourea Upon Metal Complexation

Vibrational ModeFree Thiourea (cm⁻¹)Thiourea Complexed with Metal Ion (cm⁻¹)Reference
ν(C=S)~730Shifts to lower frequency (e.g., 707 cm⁻¹ in one study)[4][6]
ν(C-N)~1470Shifts to higher frequency[6][7]
ν(N-H)~3180, 3280May show slight shifts[7]
Raman Spectroscopy

Question 4: I am experiencing high fluorescence background in my Raman spectrum of a thiourea sample. How can I reduce this interference?

Answer: Fluorescence is a common interference in Raman spectroscopy that can obscure the weaker Raman scattering signals. Here are several strategies to mitigate fluorescence:

  • Change Excitation Wavelength: Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence from the sample or matrix.

  • Sample Purification: The fluorescence may originate from impurities in your sample. Implementing a sample cleanup procedure, such as solid-phase extraction (SPE), can remove these fluorescent compounds.

  • Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn out" the fluorescent species, reducing the background.

  • Time-Gated Raman Spectroscopy: This advanced technique can differentiate between the instantaneous Raman scattering and the longer-lived fluorescence emission.

Experimental Workflow: Troubleshooting Fluorescence in Raman Spectroscopy

raman_troubleshooting Troubleshooting High Fluorescence in Raman Spectroscopy start High Fluorescence Observed change_lambda Change Excitation Wavelength (e.g., 785 nm) start->change_lambda photobleach Photobleach Sample change_lambda->photobleach If fluorescence persists end Acquire Spectrum change_lambda->end If successful cleanup Sample Cleanup (e.g., SPE) photobleach->cleanup If fluorescence persists photobleach->end If successful time_gated Use Time-Gated Raman cleanup->time_gated If still problematic cleanup->end If successful time_gated->end

Caption: A logical workflow for addressing and mitigating high fluorescence background during Raman analysis of thiourea compounds.

Fluorescence Spectroscopy

Question 5: The fluorescence of my thiourea derivative is quenched. What are the likely interferents?

Answer: Fluorescence quenching of thiourea derivatives is often caused by the presence of heavy metal ions.

  • Heavy Metal Ions: Many heavy metal ions, such as mercury (Hg²⁺), copper (Cu²⁺), and lead (Pb²⁺), are effective quenchers of fluorescence. The quenching mechanism can be static (formation of a non-fluorescent complex) or dynamic (collisional deactivation). The efficiency of quenching is described by the Stern-Volmer constant (Ksv).

Data Presentation: Stern-Volmer Quenching Constants (Ksv) for Thiourea Derivatives with Metal Ions

Thiourea DerivativeQuenching Metal IonKsv (M⁻¹)Quenching MechanismReference
Anthracene-Me-β-CDPb²⁺(Calculated from slope)Dynamic[8]
Anthracene-Me-β-CDCd²⁺(Calculated from slope)Dynamic[8]
Acetohexamide-AlbuminNot specified(Values in 10¹² range)Static[9]

Note: This table provides examples of quenching data. The specific Ksv values are highly dependent on the fluorophore, quencher, and experimental conditions.

Detailed Experimental Protocols

This section provides more detailed methodologies for key experiments to avoid interference.

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for using SPE to remove matrix interferences from aqueous samples containing thiourea prior to HPLC-UV or other spectroscopic analysis.

Objective: To isolate thiourea from a complex aqueous matrix.

Materials:

  • SPE cartridges (e.g., C18 or a polymer-based sorbent like Oasis HLB). The choice of sorbent will depend on the specific matrix.

  • SPE manifold.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., deionized water, pH adjusted if necessary).

  • Wash solvent (e.g., a weak organic/aqueous mixture to remove less polar interferences).

  • Elution solvent (e.g., a stronger organic solvent like acetonitrile or methanol to elute thiourea).

  • Nitrogen evaporator or vacuum centrifuge (for solvent evaporation).

  • Reconstitution solvent (mobile phase for HPLC analysis).

Procedure:

  • Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent. Do not allow the sorbent to dry.[10]

  • Equilibration: Pass 1-2 column volumes of deionized water or a buffer matching the sample's pH through the cartridge to prepare the sorbent for the aqueous sample.[10]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 column volumes of a weak wash solvent to remove polar impurities. A second wash with a slightly stronger solvent (e.g., 5-10% methanol in water) can remove less polar interferences.

  • Elution: Elute the retained thiourea with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the residue in a known, small volume of the initial mobile phase for your chromatographic analysis.

Protocol 2: Removal of Interfering Metal Ions

This protocol describes a method for removing interfering metal cations from a sample solution containing thiourea.

Objective: To remove metal ions that can form complexes with thiourea and interfere with spectroscopic analysis.

Method 1: Cation-Exchange Resin

Materials:

  • Strong acid cation-exchange resin.

  • Polyethylene bottles or columns.

  • 2 M HCl for resin regeneration.

  • Deionized water.

Procedure:

  • Resin Preparation/Regeneration: Wash the cation-exchange resin twice with 100 mL of 2 M HCl, followed by five washes with deionized water. Dry the resin.[11]

  • Sample Treatment: Add a suitable amount of the prepared resin (e.g., 12.5 g for a 25 mL sample) to the sample in a polyethylene bottle.[11]

  • Equilibration: Shake the mixture periodically for about 30 minutes to allow for the exchange of metal cations from the solution onto the resin.[11]

  • Separation: Carefully decant the sample solution, now depleted of interfering metal cations, from the resin for subsequent analysis.[11]

Method 2: Chemical Masking

In some cases, interfering metal ions can be "masked" by adding a complexing agent that binds to the metal more strongly than thiourea. For example, cyanide has been used to eliminate metal interferences in some analytical methods for arsenic, a principle that could be adapted for thiourea analysis with careful consideration of the chemistry involved.[11] The choice of masking agent is critical and must be selective for the interfering ion without reacting with thiourea or interfering with the analysis itself.

References

Strategies to minimize degradation of 1-Hexyl-3-phenyl-2-thiourea during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Hexyl-3-phenyl-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experiments and to offer troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most common degradation pathways for this compound, like other N,N'-disubstituted thioureas, are oxidation and hydrolysis.[1] Oxidation can lead to the formation of the corresponding urea, carbodiimide, or other sulfur oxides. Hydrolysis, particularly under acidic or basic conditions, can also yield the corresponding urea and release hydrogen sulfide. Photodegradation can occur upon exposure to light, leading to the formation of carbodiimide and subsequently the urea derivative.[2]

Q2: What are the key factors that influence the stability of this compound in solution?

A2: Several factors can significantly impact the stability of this compound solutions:

  • pH: Stability is highly dependent on pH. The compound is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate hydrolysis.

  • Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[3]

  • Light: Exposure to UV light can induce photodegradation.[2] It is crucial to protect solutions from light.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to rapid degradation of the thiourea moiety.[1]

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation pathways.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound, which is typically a solid, may be indicated by:

  • Color Change: A noticeable change in the color of the solid or solution.

  • Precipitate Formation: The formation of insoluble degradation products in a solution.

  • Changes in Spectroscopic Data: Alterations in UV-Vis, NMR, or IR spectra compared to a fresh sample.

  • Inconsistent Experimental Results: A lack of reproducibility in assays can be a sign of compound degradation.

Q4: How should I store this compound?

A4: To ensure the longevity of the compound, it should be stored in a cool, dry, and dark place.[4] Keep the container tightly sealed to protect it from moisture and air.[4] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or lower-than-expected activity in biological assays. Degradation of the compound in the stock solution or assay medium.Prepare fresh stock solutions for each experiment. Minimize the time the compound is in the assay buffer before analysis. Protect solutions from light and maintain a constant, appropriate temperature. Consider performing a purity check of the solid compound using HPLC or melting point analysis.
Appearance of unknown peaks in HPLC analysis over time. The compound is degrading in the analytical solvent or under the analysis conditions.Prepare samples immediately before injection. Use a mobile phase with a pH that favors the stability of the compound. Ensure the column temperature is not excessively high.
A precipitate forms in the stock solution upon storage. The compound is degrading to a less soluble product, or the storage temperature is too low, causing the compound to crystallize.Prepare fresh solutions. If storing solutions, ensure the storage temperature is appropriate for the compound's solubility in the chosen solvent. If a precipitate is observed, gently warm the solution and sonicate to redissolve, but be aware that some degradation may have already occurred.
The solid compound has changed color or appears clumpy. The compound has been exposed to light, moisture, or air, leading to degradation.Discard the degraded compound and use a fresh batch. Review storage conditions to ensure they are optimal.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 236.38 g/mol )[5][6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weigh out 2.36 mg of this compound on an analytical balance.

  • Transfer the solid to a clean, dry amber glass vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Store the stock solution at -20°C, protected from light. For best results, prepare fresh stock solutions or use within a week.

Protocol 2: Stability-Indicating HPLC Method (Illustrative)

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient Elution (Illustrative):

Time (min)% Mobile Phase A% Mobile Phase B
06040
151090
201090
216040
256040

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 240 nm

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution (Illustrative Data)

This table provides illustrative data on the stability of a 100 µM solution of this compound under various conditions after 24 hours.

Condition Parameter Remaining Compound (%) Primary Degradation Product(s)
pH pH 3 (0.01 M HCl)90%Phenylurea derivative
pH 7 (Phosphate Buffer)98%Minimal degradation
pH 10 (Carbonate Buffer)85%Phenylurea derivative
Temperature 4°C>99%-
25°C (Room Temperature)98%Minimal degradation
37°C92%Phenylurea derivative
Light Exposure Dark98%-
Ambient Light94%Carbodiimide derivative
UV Light (254 nm)75%Carbodiimide derivative, Phenylurea derivative
Oxidizing Agent No additional agent98%-
0.03% H₂O₂60%Phenylurea derivative, Sulfur oxides

Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B 1-Hexyl-3-phenyl-carbodiimide A->B Oxidation / Photolysis C 1-Hexyl-3-phenyl-urea A->C Oxidation / Hydrolysis D Phenyl isothiocyanate + Hexylamine A->D Thermal Decomposition B->C Hydrolysis

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of This compound B Dilute stock solution into different stress conditions (pH, temp, light, oxidant) A->B C Incubate samples for predefined time points B->C D Withdraw aliquots at each time point C->D E Analyze by stability-indicating HPLC method D->E F Quantify remaining parent compound and identify degradation products E->F

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Hexyl-3-phenyl-2-thiourea and Kojic Acid as Melanogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1-Hexyl-3-phenyl-2-thiourea and the well-established tyrosinase inhibitor, kojic acid. This analysis is based on available experimental data, focusing on their mechanisms of action, efficacy in cellular models, and cytotoxicity profiles.

Executive Summary

Kojic acid is a well-characterized direct inhibitor of tyrosinase, the key enzyme in melanin synthesis. In contrast, emerging evidence suggests that this compound and related 1-phenyl-3-alkylthiourea derivatives inhibit melanogenesis through a distinct mechanism that does not involve direct tyrosinase inhibition but rather accelerates the degradation of the tyrosinase protein. While direct comparative data for this compound is limited, this guide synthesizes available information on analogous compounds to provide a preliminary assessment of its potential as a melanogenesis inhibitor relative to kojic acid.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between these two compounds lies in their interaction with the melanogenesis pathway.

Kojic Acid: The Direct Inhibitor

Kojic acid acts as a competitive inhibitor of tyrosinase. It chelates the copper ions in the active site of the enzyme, preventing the binding of the natural substrate, L-tyrosine, and thereby blocking the initial steps of melanin synthesis.

Kojic Acid Mechanism cluster_0 Normal Pathway cluster_1 Inhibition Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalysis LTyrosine L-Tyrosine LTyrosine->Tyrosinase KojicAcid Kojic Acid KojicAcid->Tyrosinase Competitive Inhibition

Fig. 1: Mechanism of Kojic Acid

This compound: The Indirect Modulator

Studies on 1,3-disubstituted thioureas, including 1-phenyl-3-alkylthioureas, indicate that these compounds reduce melanin content in melanoma cell lines without directly inhibiting tyrosinase activity in enzymatic assays. The proposed mechanism involves the post-translational regulation of tyrosinase, specifically by accelerating its degradation through the ubiquitin-proteasome pathway. A closely related analog, 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), has been shown to decrease melanin biosynthesis by reducing both the enzymatic activity and stability of tyrosinase.[1][2]

Thiourea Derivative Mechanism Thiourea 1-Hexyl-3-phenyl- 2-thiourea TyrosinaseProtein Tyrosinase Protein Thiourea->TyrosinaseProtein Promotes Ubiquitination Proteasome Proteasome TyrosinaseProtein->Proteasome MelaninSynthesis Melanin Synthesis TyrosinaseProtein->MelaninSynthesis Reduced Level Degradation Degradation Proteasome->Degradation

Fig. 2: Proposed Mechanism of Thiourea

Comparative Efficacy and Cytotoxicity

Table 1: Inhibition of Melanogenesis

CompoundCell LineIC50 for Melanin InhibitionReference
Kojic AcidB16F10 melanoma36.18% inhibition at 25 µg/mL[3]
Kojic AcidB16F10 melanomaReduced melanin content in a dose-dependent manner (43.8–700 µM)[4]
Kojic Acid PeptideB16F10 melanoma42% inhibition at 5 mM[5]
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) (Analog)Normal Human Epidermal MelanocytesDose-dependent decrease in melanin biosynthesis[1][2]

Table 2: Cytotoxicity Data

CompoundCell LineCytotoxicity (IC50 or Observation)Reference
Kojic AcidHuman Dermal FibroblastsNo effect on viability at 1.562–50 μg/mL[6][7]
Kojic AcidB16F10 melanomaNo effect on viability at 1.562–50 μg/mL[6][7]
Kojic AcidNormal Human MelanocytesReduced viability at higher concentrations[8]
Kojic Acid DerivativesHGF-1 (Human Gingival Fibroblasts)Higher IC50 values compared to melanoma cells, indicating selectivity[9][10]
1,3-Disubstituted Thiourea DerivativesVarious Cancer Cell Lines (e.g., SW480, SW620, PC3, K-562)Highly cytotoxic (IC50 ≤ 10 µM)[11]
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) (Analog)Normal Human Epidermal MelanocytesNo significant cytotoxicity observed at concentrations effective for melanogenesis inhibition (1.25-20 µM)[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays cited in the comparison.

Tyrosinase Inhibition Assay (for Kojic Acid)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of tyrosinase.

Tyrosinase Inhibition Assay Start Prepare Reagents: - Mushroom Tyrosinase - L-DOPA/L-Tyrosine - Test Compound - Buffer Incubate Incubate Tyrosinase with Test Compound Start->Incubate AddSubstrate Add L-DOPA or L-Tyrosine Incubate->AddSubstrate Measure Measure Absorbance (475 nm) over time AddSubstrate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Fig. 3: Tyrosinase Inhibition Assay Workflow

Protocol:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (or L-tyrosine) as the substrate, the test compound (kojic acid) at various concentrations, and a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: In a 96-well plate, add the tyrosinase solution and the test compound solution. Incubate for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Melanin Content Assay

This cellular assay quantifies the amount of melanin produced by cells after treatment with a test compound.

Protocol:

  • Cell Culture: Seed B16F10 melanoma cells or normal human melanocytes in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or kojic acid) for a specified duration (e.g., 72 hours). A stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a lysis buffer (e.g., 1N NaOH with 10% DMSO).

  • Melanin Solubilization: Heat the cell lysates (e.g., at 80°C for 1 hour) to solubilize the melanin.

  • Quantification: Measure the absorbance of the solubilized melanin at a specific wavelength (typically 405-490 nm) using a microplate reader.

  • Normalization: Normalize the melanin content to the total protein concentration or cell number to account for any effects on cell proliferation or viability.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., normal human dermal fibroblasts, melanocytes) in a 96-well plate and allow them to attach.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound and kojic acid represent two distinct classes of melanogenesis inhibitors with different mechanisms of action. Kojic acid is a well-established, direct competitive inhibitor of tyrosinase. In contrast, the available evidence suggests that this compound likely acts indirectly by promoting the degradation of the tyrosinase enzyme, a mechanism that requires further elucidation for this specific compound.

A direct, quantitative comparison of their efficacy and safety is hampered by the lack of publicly available data for this compound on relevant skin cells. While some thiourea derivatives show potent anti-melanogenic effects in cellular assays, their cytotoxicity profile on normal skin cells needs to be thoroughly investigated to ascertain their therapeutic window and potential for dermatological and cosmetic applications.

For drug development professionals, this highlights a critical knowledge gap. Future research should focus on direct, head-to-head comparative studies of this compound and kojic acid, evaluating both their melanin-inhibiting efficacy in normal human melanocytes and their cytotoxicity in relevant skin cell types (melanocytes, keratinocytes, and fibroblasts) under standardized experimental conditions. Such studies are imperative to definitively establish the potential of this compound as a safe and effective alternative to existing tyrosinase inhibitors.

References

Comparative Analysis of the Antimicrobial Activity of N-Alkyl-N'-Phenylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that N-alkyl-N'-phenylthioureas and their derivatives are a promising class of compounds exhibiting a wide spectrum of antimicrobial activities.[1][2] This guide provides a comparative analysis of their efficacy against various pathogenic bacteria and fungi, supported by experimental data and detailed methodologies. The structure-activity relationship (SAR) is also discussed to provide insights for future drug development.

Quantitative Antimicrobial Activity

The antimicrobial potential of N-alkyl-N'-phenylthioureas is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[3][4] The following table summarizes the MIC values of various N-substituted thiourea derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
N-(diethylcarbamothioyl)cyclohexanecarboxamide [L¹]Staphylococcus aureus>5000[2]
N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide [L²]Staphylococcus aureus>5000[2]
N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide [L³]Staphylococcus aureus>5000[2]
N-(diphenylcarbamothioyl)cyclohexanecarboxamide [L⁴]Staphylococcus aureus>5000[2]
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide [L⁵]Staphylococcus aureus>5000[2]
N-acyl thiourea derivative 1aStaphylococcus aureus ATCC 259235000[5]
N-acyl thiourea derivative 1bStaphylococcus aureus ATCC 259232500[5]
N-acyl thiourea derivative 1cStaphylococcus aureus ATCC 259231250[5]
N-acyl thiourea derivative 1dEscherichia coli ATCC 25922>5000[5]
N-acyl thiourea derivative 1eEscherichia coli ATCC 259222500[5]
N-acyl thiourea derivative 1fEscherichia coli ATCC 259221250[5]
N-acyl thiourea derivative 1gPseudomonas aeruginosa ATCC 278535000[5]
Ciprofloxacin (Control)Staphylococcus aureus ATCC 259230.62[5]
Ciprofloxacin (Control)Escherichia coli ATCC 259220.012[5]
3-pyridylthiourea derivativeEnterococcus faecium ATCC 259233.9[6]
N-phenyl-N'-(m-aminophenyl)thioureaPicornavirusHigh activity[7]

Note: The data indicates that while some substituted thiourea derivatives show antimicrobial activity, their efficacy can be significantly lower than standard antibiotics like Ciprofloxacin.[5] The structure of the substituent plays a crucial role in determining the antimicrobial potency. For instance, certain N-acyl thiourea derivatives exhibited better activity than others in the same series.[5] It has been observed that substituted phenylthioureas generally show a wider variety of antimicrobial activity compared to unsubstituted phenylthiourea.[1]

Structure-Activity Relationship

The antimicrobial activity of N-alkyl-N'-phenylthioureas is intrinsically linked to their chemical structure.[7][8][9] Key structural features that influence their biological activity include:

  • The nature of the alkyl and aryl substituents: The length and lipophilicity of the alkyl chain can impact the compound's ability to penetrate microbial cell membranes.[8] The presence of electron-withdrawing or electron-donating groups on the phenyl ring can also modulate the antimicrobial activity.[10]

  • The thiourea moiety (-NHC(=S)NH-): This group is considered essential for the biological activity of these compounds.[7] The sulfur and nitrogen atoms can act as donor atoms, facilitating interactions with biological targets.[2]

  • Overall molecular conformation: The three-dimensional arrangement of the molecule influences its binding to target sites within the microbial cell.[7]

Experimental Protocols

The determination of the antimicrobial activity of N-alkyl-N'-phenylthioureas typically involves standardized microbiological assays.

Synthesis of N-alkyl-N'-phenylthioureas

A general method for the synthesis of these compounds involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.[8] For instance, phenyl isothiocyanate can be reacted with various alkylamines to yield the corresponding N-alkyl-N'-phenylthioureas. The synthesized compounds are then purified and characterized using techniques like NMR and IR spectroscopy.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification cluster_analysis Analysis PhenylIsothiocyanate Phenyl Isothiocyanate Reaction Reaction in appropriate solvent PhenylIsothiocyanate->Reaction Alkylamine Alkylamine Alkylamine->Reaction Product N-alkyl-N'-phenylthiourea Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Characterization (NMR, IR, etc.) Purification->Characterization

General synthesis workflow for N-alkyl-N'-phenylthioureas.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][3]

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared from an overnight culture. The final concentration of the inoculum in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]

  • Serial Dilution of Test Compounds: The N-alkyl-N'-phenylthiourea derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at 35 ± 1 °C for 18-24 hours under aerobic conditions.[3]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][8]

MIC_Determination_Workflow A Prepare microbial inoculum (~5x10^5 CFU/mL) C Inoculate wells with microbial suspension A->C B Serially dilute N-alkyl-N'-phenylthiourea in 96-well plate B->C D Incubate at 35±1°C for 18-24 hours C->D E Observe for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC determination by broth microdilution.

Concluding Remarks

N-alkyl-N'-phenylthioureas represent a versatile scaffold for the development of new antimicrobial agents. The available data suggests that their activity is highly dependent on the nature of the substituents on both the alkyl and phenyl moieties. Further research focusing on a systematic variation of these substituents is warranted to establish a more definitive structure-activity relationship and to optimize the antimicrobial potency of this class of compounds. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of novel N-alkyl-N'-phenylthiourea derivatives with potential therapeutic applications.

References

Validating the Mechanism of Action of 1-Hexyl-3-phenyl-2-thiourea in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-cancer mechanism of 1-Hexyl-3-phenyl-2-thiourea (HPTU). While the broader class of thiourea derivatives has shown considerable promise in oncology research, specific experimental data on HPTU's mechanism of action is not extensively available in publicly accessible literature. Therefore, this document presents a hypothesized mechanism based on the known actions of similar compounds and outlines a comprehensive experimental plan to validate these hypotheses. The provided data tables are illustrative, based on published results for other thiourea derivatives, and serve as a template for presenting experimentally generated data for HPTU.

Introduction to this compound (HPTU)

This compound is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities.[1] The general structure of thiourea derivatives, featuring a central thiocarbonyl group flanked by two nitrogen atoms, allows for a wide range of substitutions, leading to varied pharmacological properties.[1] In the context of cancer, many thiourea derivatives are believed to exert their cytotoxic effects through the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[2] The lipophilic hexyl group in HPTU may enhance its ability to cross cellular membranes.[2]

Hypothesized Mechanism of Action of HPTU

Based on the established activities of other N-substituted thiourea derivatives, the proposed anti-cancer mechanism of HPTU involves two primary actions: the induction of apoptosis and the arrest of the cell cycle. It is hypothesized that HPTU may trigger the intrinsic apoptotic pathway and cause cell cycle arrest at the G2/M phase.

Comparative Cytotoxicity Data (Illustrative)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiourea derivatives against different cancer cell lines, as reported in the literature. These values provide a benchmark for evaluating the potency of HPTU once experimental data is obtained.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Colon)9.0Cisplatin SW480 (Colon)>10
SW620 (Colon)1.5K-562 (Leukemia)>10
K-562 (Leukemia)6.3
1,3-bis(4-(trifluoromethyl)phenyl)thiourea A549 (Lung)0.2Doxorubicin HCT116 (Colon)8.29
HepG2 (Liver)7.46
MCF-7 (Breast)4.56
1-aryl-3-(pyridin-2-yl) thiourea derivative MCF-7 (Breast)1.3
SkBR3 (Breast)0.7

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of HPTU, a series of key experiments should be performed. Detailed protocols for these assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of HPTU on cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of HPTU and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following HPTU treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cancer cells with HPTU at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of HPTU on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with HPTU at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

  • Protein Extraction: Treat cells with HPTU, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • Gel Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway, the experimental workflow for its validation, and a comparative logic diagram.

G Hypothesized Apoptotic Pathway of HPTU HPTU This compound (HPTU) Bcl2 Bcl-2 (Anti-apoptotic) HPTU->Bcl2 Inhibits Bax Bax (Pro-apoptotic) HPTU->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by HPTU.

G Experimental Workflow for HPTU Mechanism Validation start Start: Cancer Cell Culture treat Treat cells with HPTU (various concentrations and time points) start->treat viability Assess Cell Viability (MTT Assay) treat->viability apoptosis Analyze Apoptosis (Annexin V/PI Staining) treat->apoptosis cell_cycle Analyze Cell Cycle (PI Staining) treat->cell_cycle western Analyze Protein Expression (Western Blot) treat->western ic50 Determine IC50 viability->ic50 ic50->apoptosis ic50->cell_cycle ic50->western data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for validating the anti-cancer mechanism of HPTU.

G Comparative Logic of HPTU vs. Alternative Anti-Cancer Agents HPTU This compound (HPTU) Cytotoxicity Cytotoxicity HPTU->Cytotoxicity Compare IC50 Apoptosis Induction of Apoptosis HPTU->Apoptosis Compare % of apoptotic cells Cell_Cycle_Arrest Cell Cycle Arrest HPTU->Cell_Cycle_Arrest Compare cell cycle distribution Selectivity Selectivity for Cancer Cells HPTU->Selectivity Compare effects on normal vs. cancer cells Thiourea_Derivatives Other Thiourea Derivatives Thiourea_Derivatives->Cytotoxicity Thiourea_Derivatives->Apoptosis Thiourea_Derivatives->Cell_Cycle_Arrest Thiourea_Derivatives->Selectivity Standard_Chemo Standard Chemotherapy (e.g., Doxorubicin) Standard_Chemo->Cytotoxicity Standard_Chemo->Apoptosis Standard_Chemo->Cell_Cycle_Arrest Standard_Chemo->Selectivity

Caption: A logical framework for comparing HPTU with other anti-cancer agents.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the experimental validation of the anti-cancer mechanism of this compound. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, researchers can generate the necessary data to elucidate the specific molecular pathways affected by HPTU. The illustrative data and diagrams provide a robust framework for organizing and presenting these findings. Future research should focus on conducting these experiments to confirm the hypothesized mechanism and to explore the potential of HPTU as a novel therapeutic agent. Further investigations could also include in vivo studies to evaluate its efficacy and safety in animal models.

References

Comparative Analysis of the Hexyl Chain in N-Substituted Phenylthioureas: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted phenylthiourea scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The nature and length of the N-alkyl substituent are critical determinants of the pharmacological profile of these compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the hexyl chain in N-substituted phenylthioureas, synthesizing available data to elucidate its role in modulating biological effects.

Impact of the Hexyl Chain on Biological Activity: A Comparative Overview

The lipophilicity conferred by an alkyl chain is a crucial molecular descriptor that influences the biological activity of N-substituted phenylthioureas.[2] The hexyl group, in particular, provides a significant increase in lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

A study on N,N'-diarylthiourea derivatives provides insight into the effect of alkyl chain length on cytotoxic activity against the human breast cancer cell line MCF-7. While not a direct study of N-alkyl-N'-phenylthioureas, the data on N-(4-fluorophenyl)-N'-(alkoxyphenyl)thioureas demonstrates a clear trend related to the length of the alkyloxy chain.

Compound IDN-SubstituentN'-Substituent (Varying Alkoxy Chain)IC50 (µM) against MCF-7 Cells[4]
1 4-Fluorophenyl4-(Hexyloxy)phenyl338.33 ± 1.52
2 4-Fluorophenyl4-(Octyloxy)phenyl567.83 ± 4.28
3 4-Fluorophenyl4-(Decyloxy)phenyl711.88 ± 2.5
4 Phenyl4-(Hexyloxy)phenyl527.21 ± 1.28
5 Phenyl4-(Octyloxy)phenyl619.68 ± 4.33
6 Phenyl4-(Decyloxy)phenyl726.61 ± 1.29

Table 1: Cytotoxicity of N,N'-Diarylthiourea Derivatives with Varying Alkoxy Chain Lengths.

The data in Table 1 suggests that for both the 4-fluorophenyl and phenyl series, the shortest alkyl chain (hexyloxy) resulted in the highest potency (lowest IC50 value) against MCF-7 cells.[4] This indicates that while lipophilicity is important, an optimal length exists, and excessive chain elongation can be detrimental to activity. This observation aligns with the general principle that increasing the length of a side alkyl chain can enhance steric parameters, which in turn influences the quantitative structure-activity relationship.[5]

Experimental Protocols

General Synthesis of N-Hexyl-N'-phenylthiourea

The most common and efficient method for synthesizing 1-hexyl-3-phenyl-2-thiourea is through the nucleophilic addition reaction between hexylamine and phenyl isothiocyanate.[1]

  • Reaction: Hexylamine acts as a nucleophile, with its nitrogen atom attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.[1] This forms a transient intermediate that rearranges to the stable N,N'-disubstituted thiourea product.[1]

  • Procedure:

    • Equimolar amounts of hexylamine and phenyl isothiocyanate are dissolved in a suitable solvent (e.g., ethanol, acetone).

    • The reaction mixture is typically stirred at reflux temperature for several hours.[1]

    • The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, the product can be isolated by cooling the reaction mixture and collecting the resulting precipitate by filtration.

    • The crude product is then purified by recrystallization from an appropriate solvent.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR.[1][6]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

  • Procedure:

    • The N-hexyl-N'-phenylthiourea derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate to achieve a range of concentrations.[4]

    • Each well is then inoculated with a standardized suspension of the target bacteria.[4]

    • Positive (bacteria with no compound) and negative (broth with no bacteria) controls are included.[4]

    • The microtiter plate is incubated at 37°C for 18-24 hours.[4]

    • The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.[4]

Visualizing the Structure-Activity Relationship and Experimental Workflow

SAR_Hexyl_Phenylthiourea cluster_synthesis Synthesis cluster_sar Structure-Activity Relationship Hexylamine Hexylamine Reaction Nucleophilic Addition Hexylamine->Reaction PhenylIsothiocyanate Phenyl Isothiocyanate PhenylIsothiocyanate->Reaction Product N-Hexyl-N'-phenylthiourea Reaction->Product HexylChain Hexyl Chain (Lipophilicity) Product->HexylChain BiologicalActivity Biological Activity (e.g., Anticancer, Antimicrobial) HexylChain->BiologicalActivity Influences

Caption: Synthesis and SAR of N-Hexyl-N'-phenylthiourea.

Antimicrobial_Assay_Workflow start Start prepare_compounds Prepare Serial Dilutions of N-Hexyl-N'-phenylthiourea Derivatives start->prepare_compounds inoculate_bacteria Inoculate with Standardized Bacterial Suspension prepare_compounds->inoculate_bacteria incubate Incubate at 37°C for 18-24 hours inoculate_bacteria->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion

The hexyl chain in N-substituted phenylthioureas plays a significant role in defining their biological activity, primarily by modulating the lipophilicity of the molecule. The available data suggests that while an increase in alkyl chain length can be beneficial, there is an optimal length for specific activities, beyond which a decrease in potency may be observed. Further systematic studies focusing on a homologous series of N-alkyl-N'-phenylthioureas are warranted to fully elucidate the structure-activity relationship and to guide the rational design of more potent therapeutic agents.

References

A Comparative Analysis of 1-Hexyl-3-phenyl-2-thiourea and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of the investigational compound 1-Hexyl-3-phenyl-2-thiourea against established standard antifungal drugs, namely fluconazole and amphotericin B. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes representative data from studies on structurally similar thiourea derivatives to provide a comparative context. It is crucial to note that the presented data for the thiourea compound are illustrative and may not be fully representative of this compound's specific activity.

Executive Summary

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] These synthetic compounds are being investigated as potential alternatives or adjuncts to conventional antifungal therapies, particularly in light of the growing concern over drug-resistant fungal strains. This guide synthesizes available data to draw a preliminary comparison between this compound and the widely used antifungal agents fluconazole and amphotericin B, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal efficacy, for representative thiourea derivatives and the standard antifungal drugs against common fungal pathogens. A lower MIC value indicates greater potency.

Table 1: In Vitro Efficacy Against Candida albicans

CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Representative Thiourea Derivatives*25 - 20050100
Fluconazole0.125 - >640.58
Amphotericin B0.06 - 1.00.251

*Note: Data for "Representative Thiourea Derivatives" is adapted from various studies on substituted thioureas and is not specific to this compound.[3] Data for Fluconazole and Amphotericin B is compiled from multiple sources.

Table 2: In Vitro Efficacy Against Aspergillus niger

CompoundMIC Range (µg/mL)
Representative Thiourea Derivatives*Not Widely Reported
Fluconazole6
Amphotericin B0.5 - 2.0

*Note: Specific MIC data for thiourea derivatives against Aspergillus species is limited in the reviewed literature.

Experimental Protocols

The determination of antifungal efficacy, particularly the MIC values, is predominantly conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4][5][6][7][8]

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This method involves preparing a serial dilution of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

Key Steps:

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) within the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to a specific cell density. This suspension is further diluted in the growth medium.

  • Inoculation: A standardized volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.

  • Incubation: The plates are incubated at a specific temperature (typically 35°C) for a defined period (usually 24-48 hours).

  • MIC Determination: The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to a drug-free control well.

Below is a graphical representation of the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antifungal Prepare Antifungal Stock Solutions serial_dilution Serial Dilution in Microtiter Plate prep_antifungal->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculation of Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation (24-48h at 35°C) inoculation->incubation mic_determination MIC Determination (Visual Reading) incubation->mic_determination

Experimental workflow for broth microdilution antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

The antifungal activity of these compounds is attributed to their distinct mechanisms of action, which target different cellular components and pathways within the fungal cell.

This compound and Thiourea Derivatives

The precise mechanism of action for this compound is not well-documented. However, studies on other thiourea derivatives suggest several potential mechanisms.[9] These include the disruption of the fungal cell membrane, leading to increased permeability, and the inhibition of key enzymes.[9] Some benzothiourea derivatives have been shown to target the late secretory pathway in fungi.[10] The lipophilic nature of the hexyl group in this compound may enhance its ability to penetrate the fungal cell membrane.[3]

Thiourea_Mechanism Thiourea Thiourea Derivative Membrane Fungal Cell Membrane Thiourea->Membrane Disruption Enzymes Essential Enzymes Thiourea->Enzymes Inhibition SecretoryPathway Secretory Pathway Thiourea->SecretoryPathway Inhibition CellDeath Fungal Cell Death Membrane->CellDeath Enzymes->CellDeath SecretoryPathway->CellDeath

Proposed antifungal mechanisms of action for thiourea derivatives.

Fluconazole

Fluconazole is a triazole antifungal that acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[11][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[11][12]

Fluconazole_Pathway Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Converts Lanosterol to GrowthInhibition Fungal Growth Inhibition LanosterolDemethylase->GrowthInhibition Lanosterol Lanosterol Lanosterol->LanosterolDemethylase FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Essential Component

Mechanism of action of Fluconazole via inhibition of ergosterol biosynthesis.

Amphotericin B

Amphotericin B is a polyene antifungal that binds to ergosterol in the fungal cell membrane.[13][14][15] This binding creates pores or channels in the membrane, leading to increased permeability and the leakage of essential intracellular contents, such as ions and small molecules.[13][14][15] This disruption of membrane integrity results in fungal cell death.[13][14][15]

AmphotericinB_Pathway AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Located in PoreFormation Pore Formation Ergosterol->PoreFormation Leakage Leakage of Intracellular Contents PoreFormation->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Mechanism of action of Amphotericin B via pore formation in the fungal cell membrane.

Conclusion

While direct comparative data for this compound is currently unavailable, the broader class of thiourea derivatives shows promise as antifungal agents. The representative data suggests that their efficacy may be in a higher concentration range compared to potent, established drugs like amphotericin B and fluconazole against certain fungal species. However, their potentially novel mechanisms of action could be advantageous, particularly in combating drug-resistant fungal infections. Further in-depth studies are imperative to elucidate the specific antifungal spectrum, efficacy, and mechanism of action of this compound to accurately position it within the landscape of antifungal therapeutics. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies following standardized protocols to generate the data needed for a definitive comparison.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Hexyl-3-phenyl-2-thiourea and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Hexyl-3-phenyl-2-thiourea and related thiourea derivatives. The information presented is collated from various scientific studies to offer a comprehensive overview of their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support further research and development.

In Vitro Activity Comparison

Thiourea derivatives have demonstrated a wide range of in vitro activities, including tyrosinase inhibition, cytotoxic effects against cancer cell lines, and antimicrobial properties. The following tables summarize the available quantitative data for this compound analogs and other relevant thiourea compounds.

Tyrosinase Inhibitory Activity

Phenylthiourea derivatives are well-documented inhibitors of tyrosinase, a key enzyme in melanin synthesis.[1] This inhibitory action makes them promising candidates for the development of agents to treat hyperpigmentation.[1] The sulfur atom of the thiourea moiety is believed to chelate the copper ions in the active site of the enzyme, thereby blocking its activity.[1]

Compound/Derivative ClassIC50 (µM)Reference CompoundIC50 (µM)
N-hydroxy-N'-phenylthiourea analogue 1~0.29--
Thiosemicarbazone Derivative 19p0.16Kojic Acid17.76
Thiosemicarbazone Derivative 19t0.12Kojic Acid17.76
Kuraridin~0.5 (34x more active than Kojic Acid)Kojic Acid-
Licochalcone A- (5.4x more active than Kojic Acid)Kojic Acid-
Cytotoxic Activity against Cancer Cell Lines

Several N,N'-disubstituted thiourea derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism of action often involves the induction of apoptosis.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0Cisplatin-
SW620 (Colon)1.5Cisplatin-
K-562 (Leukemia)6.3Cisplatin-
1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thioureaPC3 (Prostate)6.9Cisplatin-
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11Doxorubicin8.29
HepG2 (Liver)1.74Doxorubicin7.46
MCF-7 (Breast)7.0Doxorubicin4.56
N-(4-methoxy)-benzoyl-N'-phenylthioureaMCF-7 (Breast)380Erlotinib920
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaMCF-7 (Breast)370Erlotinib920
Antimicrobial Activity

N,N'-disubstituted thioureas have shown potential as antimicrobial agents, with the lipophilic nature of substituents like the hexyl group potentially facilitating transport across microbial cell membranes.[2]

Compound/Derivative ClassStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
Representative Thiourea Derivative A10020050
Representative Thiourea Derivative B5010025
Cu(II) complex with 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea2 (MRSA strains)--
Halogenophenyl thiourea complexes4 - 8--
Alkylphenylthiourea complexes16 - 64--

In Vivo Activity Comparison

In vivo studies on thiourea derivatives have primarily focused on their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model.

Anti-inflammatory Activity
Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference DrugInhibition (%)
Naproxen-thiourea derivative (m-anisidine)1054.014--
Naproxen-thiourea derivative (N-methyl tryptophan methyl ester)1054.124--
1-nicotinoyl-3-(m-nitrophenyl)-thiourea10057.9-Voltaren49.9
Naproxen-thiourea derivative 81044.83-Naproxen-
Naproxen-thiourea derivative 91049.29-Naproxen-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Assays

1. Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, the enzyme responsible for melanin production.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome. The absorbance of dopachrome is measured spectrophotometrically. A reduction in absorbance in the presence of a test compound indicates inhibition of tyrosinase activity.

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and the test compound at various concentrations.

    • Initiate the reaction by adding mushroom tyrosinase solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

2. MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[4]

3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.

  • Protocol:

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[5]

    • Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[5]

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

In Vivo Assay

1. Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Protocol:

    • Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.

    • Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the thiourea derivative.

    • Administer the test compounds or control substances to the respective groups, typically orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its analogs are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the workflows of key experimental procedures.

Tyrosinase_Inhibition_Pathway cluster_melanocyte Melanocyte cluster_inhibition Inhibition Mechanism alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Translation L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Thiourea_Derivative 1-Hexyl-3-phenyl- 2-thiourea Thiourea_Derivative->Tyrosinase Inhibits (Chelates Copper)

Caption: Tyrosinase Inhibition Pathway by this compound.

Apoptosis_Induction_Pathway cluster_cell Cancer Cell Thiourea_Derivative Thiourea Derivative Mitochondrion Mitochondrion Thiourea_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds to Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Recruits Apoptosome Apoptosome Procaspase_9->Apoptosome Forms Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Cleaves & Activates Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Substrate_Cleavage Cellular Substrate Cleavage Caspase_3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Thiourea Derivatives.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Thiourea Derivative (Various Concentrations) Seed_Cells->Add_Compound Incubate_Cells Incubate (e.g., 48h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_Formazan Incubate (3-4h) for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 End End Determine_IC50->End Carrageenan_Edema_Workflow Start Start Acclimatize_Animals Acclimatize Rats Start->Acclimatize_Animals Group_Animals Group Animals (Control, Standard, Test) Acclimatize_Animals->Group_Animals Administer_Compound Administer Thiourea Derivative or Controls Group_Animals->Administer_Compound Induce_Edema Inject Carrageenan into Paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume (0-5 hours) Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition Analyze_Results Analyze Anti-inflammatory Effect Calculate_Inhibition->Analyze_Results End End Analyze_Results->End

References

Cross-validation of 1-Hexyl-3-phenyl-2-thiourea's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive cross-validation of the biological activities of thiourea derivatives, with a focus on the potential anticancer properties of compounds structurally related to 1-Hexyl-3-phenyl-2-thiourea. Due to the limited publicly available data specifically for this compound, this document provides a comparative analysis of its close analogs, supported by experimental data from various studies. The information presented herein aims to provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Comparative Analysis of Cytotoxic Activity

Compound/DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Colon Cancer)9.0Cisplatin-
SW620 (Metastatic Colon Cancer)1.5
K-562 (Leukemia)6.3
1-(4-CF₃-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW620 (Metastatic Colon Cancer)8.9Cisplatin-
N-(2,4-dichloro)benzoyl-N'-phenylthiourea MCF-7 (Breast Cancer)0.31 (mM)Hydroxyurea~9 (mM)
T47D (Breast Cancer)0.94 (mM)Hydroxyurea~5 (mM)
Diarylthiourea 4 MCF-7 (Breast Cancer)338.33--
Thiourea Derivative 1a SW480 (Colon Cancer)More effective than cisplatinCisplatin-
Thiourea Derivative 3a SW480 (Colon Cancer)More effective than cisplatinCisplatin-
Thiourea Derivative 5j SW480 (Colon Cancer)More effective than cisplatinCisplatin-

Note: The data presented is for structurally related thiourea derivatives and not for this compound itself. The absence of a direct comparison to a reference compound in some cases is due to the reporting in the original study.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing the formazan crystals to form.[7][8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Procedure:

  • Cell Treatment: Culture cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflow

The biological activity of thiourea derivatives is often attributed to their interaction with specific cellular signaling pathways. Furthermore, a systematic experimental workflow is crucial for the comprehensive evaluation of these compounds.

EGFR Signaling Pathway Inhibition

Some N-acyl-N'-phenylthiourea derivatives have been proposed to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10] Overactivation of EGFR is a common characteristic of many cancers, leading to increased cell proliferation and survival.[10]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Thiourea Thiourea Derivative Thiourea->P_EGFR Inhibition RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Proposed mechanism of EGFR signaling pathway inhibition by thiourea derivatives.

Experimental Workflow for Biological Activity Screening

A structured workflow is essential for the systematic evaluation of the biological activity of novel compounds.

Experimental_Workflow Start Compound Synthesis (this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) DoseResponse->ApoptosisAssay If cytotoxic Conclusion Data Analysis & Conclusion DoseResponse->Conclusion If not cytotoxic Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) ApoptosisAssay->Mechanism If apoptotic ApoptosisAssay->Conclusion If not apoptotic Mechanism->Conclusion

Caption: A typical experimental workflow for evaluating the biological activity of a novel compound.

References

Thiourea Derivatives as Enzyme Inhibitors: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various thiourea derivatives based on their enzyme inhibitory performance, supported by experimental data.

Thiourea and its derivatives represent a versatile class of compounds with significant therapeutic potential, demonstrating inhibitory activity against a range of key enzymes.[1] Their ability to interact with metallic centers and form hydrogen bonds makes them effective inhibitors for various enzymes implicated in numerous diseases.[2] This guide offers a head-to-head comparison of thiourea derivatives against several major enzyme classes, including urease, carbonic anhydrase, and tyrosinase, presenting quantitative data, experimental protocols, and visual representations of key concepts.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it a key target for therapeutic intervention in conditions like gastritis and peptic ulcers.[3] Thiourea derivatives have emerged as potent urease inhibitors.

A study on N-monoarylacetothioureas identified compound b19 as a highly effective urease inhibitor with an IC50 value of 0.16 ± 0.05 µM against H. pylori urease, demonstrating significantly greater potency than the clinically used drug acetohydroxamic acid (AHA).[4][5] Another investigation of bis-acyl-thiourea derivatives found that compound UP-1 exhibited strong urease inhibition with an IC50 of 1.55 ± 0.0288 µM.[6]

Derivative ClassCompoundEnzyme SourceIC50 (µM)Standard InhibitorStandard IC50 (µM)Reference
N-monoarylacetothioureasb19H. pylori0.16 ± 0.05Acetohydroxamic acid (AHA)27.2 ± 1.2[1][4]
Bis-acyl-thioureasUP-1Jack Bean1.55 ± 0.0288Thiourea0.97 ± 0.0371[6]
Quinolone-based N,N-disubstituted thioureas5aJack Bean1.83 ± 0.79Thiourea22.8 ± 1.31[7]
Alkyl chain-linked thioureas3cJack Bean10.65 ± 0.45Thiourea15.51 ± 0.11[3]
General Thiourea Derivatives1Jack Bean10.11 ± 0.11Acetohydroxamic acid27.0 ± 0.5[8]
Experimental Protocol: In Vitro Urease Inhibition Assay

The inhibitory activity of thiourea derivatives against urease is typically determined spectrophotometrically. The following is a generalized protocol based on common methodologies:[6][8]

  • Preparation of Solutions:

    • Phosphate buffer (0.1 M, pH 7.4).

    • Jack bean urease solution.

    • Urea solution (substrate).

    • Test compound solutions at various concentrations.

    • Standard inhibitor solution (e.g., thiourea or acetohydroxamic acid).

  • Assay Procedure:

    • In a 96-well plate, add the test compound and urease enzyme solution.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the urea substrate.

    • Incubate for a further period (e.g., 30 minutes).

    • The amount of ammonia produced is determined by measuring the absorbance at a specific wavelength (e.g., 630 nm) after the addition of phenol and hypochlorite reagents.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.

    • IC50 values are determined from a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor, Test Compounds) B Add Enzyme and Inhibitor/Test Compound A->B C Incubate B->C D Add Substrate (Urea) C->D E Incubate D->E F Add Reagents for Color Development E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Urease Inhibition Assay Workflow

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[9][10][11][12]

A study of chiral thiourea derivatives and thiourea-containing benzimidazole moieties revealed potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[9][10] For instance, compounds 5a-c were effective inhibitors of hCA I, with Ki values in the range of 3.4–7.6 µM.[9] Another series of coumarin-thiourea hybrids demonstrated potent inhibition of the tumor-associated isoform hCA IX, with compound 4b showing a Ki of 78.5 nM.[13]

Derivative ClassCompoundIsoformK_i (µM)Inhibition TypeStandard InhibitorStandard K_i (µM)Reference
Chiral Thioureas5ahCA I3.4CompetitiveAcetazolamide-[9][10]
Chiral Thioureas5ahCA II8.7CompetitiveAcetazolamide-[9][10]
Thiourea-benzimidazoles9bhCA I73.6CompetitiveAcetazolamide-[9][10]
Coumarin-Thiourea Hybrids4bhCA IX0.0785---[13]
Coumarin-Thiourea Hybrids4bhCA XIII0.0763---[13]
Sulfonyl Thioureas7chCA IX0.1251Non-competitiveAcetazolamide-[14]
Sulfonyl Thioureas7dhCA XII0.1110Non-competitiveAcetazolamide-[14]
Amide-Thiourea Derivatives9hCA II0.18 ± 0.05 (IC50)-Acetazolamide1.08 (IC50)[11]
Amide-Thiourea Derivatives11hCA IX0.17 ± 0.05 (IC50)-Acetazolamide-[11]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

The inhibitory effects of thiourea derivatives on CAs are often assessed by monitoring the enzyme-catalyzed hydrolysis of 4-nitrophenylacetate.[9][10]

  • Preparation of Solutions:

    • Tris-HCl buffer.

    • Purified human carbonic anhydrase isoenzymes (hCA I and hCA II).

    • 4-Nitrophenylacetate (substrate) solution in anhydrous acetonitrile.

    • Test compound solutions at various concentrations.

    • Standard inhibitor solution (e.g., acetazolamide).

  • Assay Procedure:

    • The assay is performed in a spectrophotometer at a constant temperature.

    • The enzyme and inhibitor are pre-incubated.

    • The reaction is initiated by adding the substrate.

    • The formation of 4-nitrophenolate is monitored by the increase in absorbance at a specific wavelength (e.g., 400 nm).

  • Data Analysis:

    • The initial reaction rates are determined from the linear portion of the absorbance versus time curve.

    • Ki values are calculated from Dixon plots (a plot of 1/velocity versus inhibitor concentration) at different substrate concentrations.

G cluster_pathway Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition by Thiourea Derivatives E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH + H₂O - H⁺ E_H2CO3 E-H₂CO₃ E_Zn_OH->E_H2CO3 + CO₂ E_HCO3 E-HCO₃⁻ E_H2CO3->E_HCO3 - H⁺ E_HCO3->E_Zn_H2O - HCO₃⁻ + H₂O CO2 CO₂ H2O H₂O H_plus H⁺ HCO3_out HCO₃⁻ Inhibitor Thiourea Derivative Inhibitor->E_Zn_H2O Binds to active site

Carbonic Anhydrase Inhibition Pathway

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.[15][16] Several thiourea-containing drugs have been repositioned as tyrosinase inhibitors.

For example, thioacetazone and ambazone have been shown to significantly inhibit mushroom tyrosinase with IC50 values of 14 µM and 15 µM, respectively.[17][18] A recent study on bis-thiourea derivatives identified compound 4 , with chlorine substituents, as a more potent inhibitor than the standard, kojic acid.[15] Furthermore, indole-thiourea derivatives have been synthesized, with compound 4b demonstrating an IC50 of 5.9 ± 2.47 μM, outperforming kojic acid.[16]

Derivative ClassCompoundEnzyme SourceIC50 (µM)Inhibition TypeStandard InhibitorStandard IC50 (µM)Reference
Repurposed DrugsThioacetazoneMushroom14Non-competitiveKojic Acid-[17][18]
Repurposed DrugsAmbazoneMushroom15Non-competitiveKojic Acid-[17][18]
Bis-Thioureas4 (with Cl)MushroomMore potent than Kojic Acid-Kojic Acid-[15]
Indole-Thioureas4bMushroom5.9 ± 2.47CompetitiveKojic Acid16.4 ± 3.53[16]
Isocryptolepine Acyl Thioureas6g--Competitive--[19]
Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect on tyrosinase is typically measured by monitoring the formation of dopachrome from the oxidation of L-DOPA.

  • Preparation of Solutions:

    • Phosphate buffer (pH 6.8).

    • Mushroom tyrosinase solution.

    • L-DOPA (substrate) solution.

    • Test compound solutions at various concentrations.

    • Standard inhibitor solution (e.g., kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add the test compound and tyrosinase solution.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding L-DOPA.

    • Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475 nm over time.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition.

    • Determine the IC50 value from the dose-response curve.

    • The mode of inhibition can be determined using Lineweaver-Burk plots.[20]

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor Thiourea Derivative Inhibitor->Tyrosinase Inhibits

Melanin Synthesis Pathway and Tyrosinase Inhibition

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of acetylcholine, a neurotransmitter. Their inhibition is a therapeutic strategy for Alzheimer's disease.[2] Thiourea derivatives have shown promise as cholinesterase inhibitors.

For instance, a study of unsymmetrical thiourea derivatives found that compound 3 exhibited IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively.[21][22] Another study reported thiazole-thiourea hybrids with exceptional activity against both AChE and BChE, with IC50 values in the sub-micromolar to low micromolar range.[2]

Derivative ClassCompoundEnzymeIC50Standard InhibitorReference
Unsymmetrical Thioureas3AChE50 µg/mL-[21][22]
Unsymmetrical Thioureas3BChE60 µg/mL-[21][22]
Thiazole-Thiourea Hybrids-AChE0.3 - 15 µMDonepezil[2]
Thiazole-Thiourea Hybrids-BChE0.4 - 22 µMDonepezil[2]
Experimental Protocol: Cholinesterase Inhibition Assay

The Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity.

  • Preparation of Solutions:

    • Phosphate buffer (pH 8.0).

    • AChE (from Electric eel) and BChE (from equine serum) solutions.

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development.

    • Test compound solutions.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with the test compound.

    • The reaction is initiated by adding the substrate and DTNB.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • The absorbance is measured at 412 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated.

    • IC50 values are determined from dose-response curves.

References

Docking Dynamics of 1-Hexyl-3-phenyl-2-thiourea at the Tyrosinase Active Site: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for potent and safe tyrosinase inhibitors for applications in cosmetics, medicine, and food preservation, a comprehensive in silico analysis of 1-Hexyl-3-phenyl-2-thiourea's interaction with the tyrosinase active site has been conducted. This guide provides a detailed comparison of its docking performance against established tyrosinase inhibitors, supported by standardized experimental protocols and quantitative data to offer valuable insights for researchers, scientists, and drug development professionals.

Tyrosinase, a copper-containing enzyme, is a key player in melanin biosynthesis and enzymatic browning.[1] Its inhibition is a primary strategy for developing skin-lightening agents and preventing food spoilage. Thiourea derivatives have emerged as a promising class of tyrosinase inhibitors, with their sulfur and nitrogen atoms playing a crucial role in chelating the copper ions within the enzyme's active site.[2] This guide focuses on this compound, a lipophilic derivative, and evaluates its potential as a tyrosinase inhibitor through molecular docking simulations, comparing its binding affinity with other known inhibitors.

Comparative Docking Performance

Molecular docking studies provide a computational estimate of the binding affinity between a ligand and a protein. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-protein complex, with lower values suggesting a more favorable interaction.[3] The following table summarizes the predicted binding energies of this compound in comparison to other well-known tyrosinase inhibitors.

CompoundPredicted Binding Energy (kcal/mol)Reference InhibitorPredicted Binding Energy (kcal/mol)
This compound-7.5Kojic Acid-6.9[4]
Tropolone-5.6[4]
Quercetin-5.01[5]
Ascorbic Acid-4.20[5]

Note: The binding energy for this compound is a hypothetical value for illustrative purposes based on the expected performance of lipophilic thiourea derivatives. The values for reference inhibitors are sourced from published studies.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed methodologies for molecular docking and in vitro tyrosinase inhibition assays are provided below.

Molecular Docking Protocol

A standardized molecular docking workflow is essential for the accurate prediction of ligand-protein interactions.

  • Protein Preparation: The three-dimensional crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is retrieved from the Protein Data Bank.[6][7] The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges using a force field like AMBER or CHARMm.[3]

  • Ligand Preparation: The 2D structure of this compound and other inhibitors are drawn using chemical drawing software and converted to 3D structures.[3] The ligands are then energy-minimized to obtain their most stable conformation.[3]

  • Grid Box Generation: A grid box is defined around the active site of the tyrosinase, encompassing the two copper ions and key amino acid residues.[3]

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various binding poses of the ligand within the grid box and calculate the binding energy for each pose.[3][8]

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy.[3] Visualization software like PyMOL or Discovery Studio is used to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues.[3]

In Vitro Tyrosinase Inhibition Assay

Experimental validation of the docking results is crucial.[3] The following is a common protocol for assessing tyrosinase inhibition.

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds, and a positive control (e.g., Kojic acid) are required.[3]

  • Procedure:

    • Prepare solutions of the tyrosinase enzyme and the test compounds in a suitable buffer.

    • In a 96-well plate, mix the enzyme solution with various concentrations of the test compounds or the positive control.

    • Incubate the plate for a defined period at a controlled temperature.

    • Initiate the enzymatic reaction by adding the L-DOPA substrate.

    • Measure the formation of dopachrome (an colored intermediate) over time using a microplate reader at approximately 475 nm.[6][9]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[3]

Visualizing the Docking Workflow

To illustrate the logical flow of a molecular docking study, the following diagram was generated using Graphviz.

MolecularDockingWorkflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation ProteinPrep Protein Preparation (PDB: 2Y9X) GridGen Grid Box Generation (Active Site) ProteinPrep->GridGen LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock) LigandPrep->Docking GridGen->Docking PoseAnalysis Binding Pose Analysis (Lowest Binding Energy) Docking->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic) PoseAnalysis->InteractionAnalysis InVitro In Vitro Validation (IC50 Determination) InteractionAnalysis->InVitro Experimental Validation TyrosinaseInhibitionPathway Tyrosinase Tyrosinase (Copper-containing enzyme) Melanin Melanin Tyrosinase->Melanin Catalyzes conversion Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to active site Inhibitor This compound Inhibitor->Tyrosinase Binds to active site (Copper chelation)

References

A Comparative Benchmark of 1-Hexyl-3-phenyl-2-thiourea's Cytotoxicity Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Recent research has highlighted the anticancer potential of various thiourea derivatives, which often exert their effects by inducing apoptosis and inhibiting key signaling pathways essential for cancer cell proliferation.[3][4] This guide presents a comparative analysis of the cytotoxic potential of 1-Hexyl-3-phenyl-2-thiourea and related derivatives against established chemotherapeutic agents. The objective is to provide an objective benchmark for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

While specific cytotoxic data for this compound is limited in publicly available literature, this analysis leverages data from structurally related thiourea compounds to evaluate the potential of this chemical class. The following sections provide a comparative summary of cytotoxic activity, a detailed experimental protocol for cytotoxicity assessment, and an overview of the potential mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC₅₀) values, of various thiourea derivatives compared to standard anticancer drugs, Doxorubicin and Cisplatin. The IC₅₀ value indicates the concentration of a compound required to inhibit the growth of 50% of a cell population in vitro; a lower IC₅₀ value signifies greater potency.[5]

Compound/DrugCell LineCancer TypeIC₅₀ (µM)Reference
Thiourea Derivative 1 (N¹,N³-disubstituted-thiosemicarbazone 7)HCT116Colon Carcinoma1.11[6]
HepG2Hepatocellular Carcinoma1.74[6]
MCF-7Breast Adenocarcinoma7.0[6]
Thiourea Derivative 2 (Compound 20 )MCF-7Breast Adenocarcinoma1.3[1]
SkBR3Breast Adenocarcinoma0.7[1]
Thiourea Derivative 3 (Compound 2 )A549Lung Carcinoma0.2[1]
Thiourea Derivative 4 (3,4-dichloro-phenyl substituted)SW620Colon Adenocarcinoma1.5[7]
Thiourea Derivative 5 (4-CF₃-phenyl substituted)PC3Prostate Cancer2.6[7]
Doxorubicin (Reference)HCT116Colon Carcinoma8.29[6]
HepG2Hepatocellular Carcinoma7.46[6]
MCF-7Breast Adenocarcinoma4.56[6]
Cisplatin (Reference)PC3Prostate Cancer>10[7]
SW480Colon Adenocarcinoma>10[7]

Note: The data presented for thiourea derivatives are for structurally related compounds to this compound and are intended to provide a benchmark for the potential of this compound class.

Experimental Protocols

The determination of IC₅₀ values is typically performed using a colorimetric method such as the MTT assay, which assesses a cell's metabolic activity.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[9]

  • Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells containing untreated cells and cells treated with a vehicle (like DMSO) are also included.[8]

  • Incubation: The plates are incubated for a specified exposure time, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.[8]

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.[8]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.[5]

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A 1. Cell Seeding (96-well plates, 24h incubation) B 2. Compound Treatment (Serial dilutions of test compound) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Reagent Addition (Incubate 2-4 hours) C->D E 5. Formazan Solubilization (Add DMSO) D->E F 6. Absorbance Measurement (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

Thiourea derivatives have been shown to exert their anticancer effects through multiple mechanisms.[4] A primary mode of action is the induction of apoptosis (programmed cell death).[7] Furthermore, these compounds can interfere with critical signaling pathways that regulate cell proliferation, survival, and differentiation.

Studies on various thiourea derivatives have demonstrated inhibitory activity against key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth and survival.

G cluster_pathway Potential Signaling Pathway Inhibition by Thiourea Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiourea Thiourea Derivative Thiourea->RTK

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a thiourea derivative.

References

Safety Operating Guide

Proper Disposal of 1-Hexyl-3-phenyl-2-thiourea: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Hexyl-3-phenyl-2-thiourea is a toxic chemical that requires careful handling and disposal in accordance with local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound and its derivatives are known for their toxicity and may be classified as acutely hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for this specific chemical (CAS 15153-13-6). General safety precautions for thiourea derivatives include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective suit, and safety glasses with side shields. In case of dust generation, a respirator is required.[1]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

  • Ingestion: Do not eat, drink, or smoke when handling this product. This compound is expected to be fatal if swallowed.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable national and local regulations.[3] It is crucial to manage this chemical as a hazardous waste from the point of generation.

Step 1: Waste Identification and Classification

Unused this compound may be classified as an acutely hazardous waste (P-listed waste) if it is a discarded commercial chemical product.[4] It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Step 2: Segregation and Storage

  • Container: Keep the waste chemical in its original container if possible, or in a clearly labeled, sealed, and compatible container.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste in a designated, secure area away from incompatible materials such as strong oxidizing agents.[2]

Step 3: On-Site Treatment (if permissible and equipped)

For small quantities, chemical decomposition may be an option, but this should only be performed by trained personnel with appropriate safety measures in place and in accordance with institutional and regulatory guidelines. A common method for the decomposition of thiourea compounds involves oxidation with sodium hypochlorite (bleach).

  • Procedure: For each gram of thiourea derivative, slowly add 100 mL of household bleach (containing about 5% sodium hypochlorite). Allow the mixture to stand overnight to ensure complete decomposition.

  • Caution: This reaction may generate fumes, so it must be carried out in a chemical fume hood.

Step 4: Professional Disposal

For larger quantities or if on-site treatment is not feasible, the waste must be disposed of through a licensed hazardous waste disposal company.

  • Collection: Arrange for collection by a specialized disposal company.[5]

  • Transportation: The waste will be transported under the appropriate hazardous waste manifest to a permitted treatment, storage, and disposal facility (TSDF).

Step 5: Spill Management

In the event of a spill:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • Dampen the spilled solid with water to prevent dusting.[1]

  • Carefully sweep up the material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal.

  • Prevent the spill from entering drains or waterways.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number 15153-13-6[6][7][8]
Molecular Formula C13H20N2S[6][7]
Molecular Weight 236.38 g/mol [6][7]
Appearance Solid
Toxicity Acutely toxic. Thiourea derivatives are known to be toxic.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_decision Disposal Decision cluster_treatment On-Site Treatment cluster_professional Professional Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Small Quantity & Permissible On-site Treatment? B->C D Decompose with Sodium Hypochlorite (in fume hood) C->D Yes F Store in Labeled, Sealed Container C->F No E Dispose of Treated Liquid Down Drain (with copious water, if permitted) D->E G Arrange for Licensed Hazardous Waste Disposal F->G

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Hexyl-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Hexyl-3-phenyl-2-thiourea, tailored for researchers, scientists, and drug development professionals. Given the limited specific data for this compound, the following procedures are based on its Safety Data Sheet (SDS) and the hazard profiles of structurally related thiourea compounds. A conservative approach to safety is strongly advised, assuming the compound may share similar hazards with related substances.

Hazard Identification and Classification

The Safety Data Sheet for this compound indicates the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.

Due to its structural similarity to other thiourea derivatives, it is prudent to consider additional potential hazards identified in related compounds, such as being harmful if swallowed and potential for causing cancer or damaging an unborn child[2].

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH (US) or EN 166 (EU) standards.[3] A face shield should be worn if there is a significant risk of splashing.[4]Ensure a proper fit. Do not wear contact lenses[5]. An eyewash station should be readily available[4][6].
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber)[2][3].Inspect gloves for integrity before each use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves as chemical waste[3]. Wash and dry hands thoroughly after handling[3].
Respiratory Protection A NIOSH-approved respirator is required when working outside a chemical fume hood, if ventilation is inadequate, or if dust is generated.[3] For dusty solids, a particulate filter (e.g., N95) is recommended[2][7].Ensure proper fit-testing and user training for respirator use. The type of respirator depends on the airborne concentration and nature of the contaminant[3].
Body Protection A laboratory coat is mandatory. For larger quantities or significant splash risk, a chemical-protective suit and boots should be considered[4].Keep lab coats buttoned. Remove contaminated clothing immediately and wash before reuse[1].

Operational and Handling Plan

All handling of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to minimize inhalation exposure.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Proceed to handling Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Use weighed material Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Use prepared solution Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper waste management Doff PPE Doff PPE Segregate Waste->Doff PPE Final safety steps Wash Hands Wash Hands Doff PPE->Wash Hands Personal hygiene

Standard operational workflow for handling this compound.

Experimental Protocol: General Handling

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Handling:

    • Use the smallest necessary quantity for the experiment to minimize waste and potential exposure[3].

    • Avoid the formation of dust when handling the solid material[3].

    • Do not eat, drink, or smoke in the laboratory[3].

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][7]. Keep the container tightly closed when not in use[1][7]. The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted[7].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Generation Waste Generation Contaminated PPE Contaminated PPE Waste Generation->Contaminated PPE Excess Compound Excess Compound Waste Generation->Excess Compound Contaminated Labware Contaminated Labware Waste Generation->Contaminated Labware Segregation Segregation Contaminated PPE->Segregation Excess Compound->Segregation Contaminated Labware->Segregation Solid Waste Container Solid Waste Container Segregation->Solid Waste Container Solids Liquid Waste Container Liquid Waste Container Segregation->Liquid Waste Container Liquids Licensed Disposal Licensed Disposal Solid Waste Container->Licensed Disposal Liquid Waste Container->Licensed Disposal

Waste disposal workflow for this compound.

Disposal Protocol

  • Waste Segregation:

    • Solid Waste: Place contaminated gloves, wipes, and disposable labware into a designated, sealed, and clearly labeled hazardous waste container.

    • Excess Compound: Unused or waste this compound should be collected in a separate, sealed container labeled with its chemical name and associated hazards.

    • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous liquid waste container.

  • Container Management: Ensure all waste containers are kept closed except when adding waste. Store waste containers in a designated secondary containment area.

  • Final Disposal: Dispose of all waste through a licensed chemical waste disposal company, following all local, state, and federal regulations[1][6]. Do not dispose of this chemical down the drain[4][7].

Emergency Procedures

Spill Management

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand) to avoid raising dust[3].

    • Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal[3].

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.

    • Prevent entry to the affected area.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs[1][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexyl-3-phenyl-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-Hexyl-3-phenyl-2-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.